molecular formula C4H2Br2ClN3 B1388534 3,5-Dibromo-6-chloropyrazin-2-amine CAS No. 566205-01-4

3,5-Dibromo-6-chloropyrazin-2-amine

Cat. No.: B1388534
CAS No.: 566205-01-4
M. Wt: 287.34 g/mol
InChI Key: KMOICDJWYSOXRT-UHFFFAOYSA-N
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Description

3,5-Dibromo-6-chloropyrazin-2-amine (CAS 566205-01-4) is a high-value halogenated pyrazine derivative serving as a crucial synthetic building block in advanced materials research. Its primary research value lies in its role as a key precursor for the synthesis of complex fused heterocyclic systems, particularly pyrrolo[2,3-b]pyrazine scaffolds . These scaffolds are fundamental structures in the development of organic optoelectronic materials. Researchers utilize this compound in metal-catalyzed cross-coupling reactions, such as Sonogashira reactions, followed by intramolecular cyclization to construct dipyrrolopyrazine (DPP) derivatives . The resulting DPP compounds are investigated for their promising electronic properties and potential applications in organic field-effect transistors (OFETs), light-emitting diodes (OLEDs), and photovoltaic cells . The distinct reactivity of the bromo and chloro substituents on the pyrazine ring allows for regioselective functionalization, enabling the creation of a diverse library of organic electronic materials. This compound is provided for research and development purposes. It is strictly for laboratory use only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-6-chloropyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2ClN3/c5-1-3(7)10-4(8)2(6)9-1/h(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOICDJWYSOXRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(C(=N1)Cl)Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671928
Record name 3,5-Dibromo-6-chloropyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

566205-01-4
Record name 3,5-Dibromo-6-chloropyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dibromo-6-chloropyrazin-2-amine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3,5-Dibromo-6-chloropyrazin-2-amine, a key building block in medicinal chemistry. The document delves into the strategic importance of the pyrazine scaffold in drug design and explores the utility of this polyhalogenated intermediate in constructing diverse molecular architectures through various cross-coupling reactions. Detailed experimental protocols, safety considerations, and an analysis of its role in contemporary drug discovery programs are presented to serve as a valuable resource for researchers in the pharmaceutical sciences.

Introduction: The Strategic Value of the Pyrazine Scaffold

The pyrazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties, conferred by the two nitrogen atoms in a 1,4-relationship, allow it to act as a versatile template for molecular recognition, engaging with biological targets through various non-covalent interactions.[3] The incorporation of the pyrazine moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, solubility, and target-binding affinity.[2]

This compound emerges as a particularly valuable synthetic intermediate due to its trifunctionalized nature. The presence of three distinct halogen atoms—two bromine and one chlorine—at specific positions on the pyrazine core, coupled with an amino group, offers a rich platform for selective chemical modifications. This allows for the systematic and regioselective introduction of diverse substituents, enabling the exploration of a broad chemical space in the quest for novel therapeutic agents.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic characteristics of this compound is fundamental for its effective utilization in synthesis and for the characterization of its derivatives.

Physicochemical Data
PropertyValueSource
Molecular Formula C₄H₂Br₂ClN₃[4]
Molecular Weight 287.34 g/mol [4]
IUPAC Name This compound[4]
CAS Number 566205-01-4[4]
Appearance Off-white to light brown solid[5]
Predicted Boiling Point 324.0 ± 37.0 °C[5]
Predicted pKa -1.51 ± 0.10[5]
Storage Conditions 2–8 °C, under inert gas (e.g., Argon)[5]
Spectroscopic Data

¹H NMR (500MHz, CDCl₃): δ 5.14 (s, 2H)[6]

¹³C NMR (126MHz, CDCl₃): δ 120.7, 122.0, 146.1, 151.0[6]

Interpretation: The ¹H NMR spectrum exhibits a singlet at 5.14 ppm, corresponding to the two protons of the primary amine group. The ¹³C NMR spectrum shows four distinct signals, consistent with the four carbon atoms of the pyrazine ring, indicating their unique electronic environments due to the different halogen substituents and the amino group.

Infrared (IR) Spectroscopy: The IR spectrum of aminopyrazoles typically displays characteristic absorption bands. For the amino group, N-H stretching vibrations are expected in the region of 3300-3500 cm⁻¹. The pyrazine ring vibrations would also be present in the fingerprint region.

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern due to the presence of two bromine atoms and one chlorine atom, which is a key feature for identifying this compound and its derivatives.

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of a readily available starting material, 2-amino-6-chloropyrazine. The use of N-bromosuccinimide (NBS) as the brominating agent is a common and effective method.

Synthetic Protocol

Reaction Scheme:

Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 2-Amino-6-chloropyrazine Reaction_Node Reactant1->Reaction_Node Reactant2 N-Bromosuccinimide (NBS) Reactant2->Reaction_Node Solvent Acetonitrile Temperature 0 °C to room temperature Time 18 hours Product This compound Reaction_Node->Product Acetonitrile, 0 °C to RT, 18h Yield: 94.7%

Caption: Synthesis of this compound.

Step-by-Step Methodology:

  • To a solution of 2-amino-6-chloropyrazine (8.00 g, 61.8 mmol) in acetonitrile (80 mL), slowly add N-bromosuccinimide (NBS) (27.5 g, 155 mmol) at 0 °C.[6]

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 18 hours.[6]

  • Upon completion of the reaction (monitored by TLC), add water to the mixture.

  • Extract the product with diethyl ether (3 x 80 mL).[6]

  • Combine the organic phases and wash sequentially with water (1 x 80 mL) and saturated saline solution (1 x 80 mL).[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the resulting residue by silica gel column chromatography (eluent: n-hexane/ethyl acetate = 3/1, v/v) to yield 2-amino-3,5-dibromo-6-chloropyrazine as a yellow solid (16.8 g, 94.7% yield).[6]

Causality of Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a convenient and selective source of electrophilic bromine, which is crucial for the bromination of the electron-rich pyrazine ring.

  • Acetonitrile as Solvent: Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the reaction without interfering with the bromination process.

  • Initial Low Temperature (0 °C): Starting the reaction at a low temperature helps to control the exothermic nature of the bromination and improves the selectivity of the reaction.

  • Purification by Column Chromatography: This is a standard and effective method to separate the desired product from any unreacted starting materials or byproducts, ensuring high purity of the final compound.

Chemical Reactivity and Synthetic Applications

The trifunctionalized nature of this compound makes it a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions. The differential reactivity of the halogen atoms (Br vs. Cl) allows for selective functionalization, providing a powerful tool for the synthesis of complex molecules. Generally, the order of reactivity for oxidative addition to palladium(0) is I > Br > Cl, which can be exploited for regioselective couplings.[2][7]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[8] This reaction is particularly useful for introducing aryl or heteroaryl substituents onto the pyrazine core.

General Reaction Workflow:

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System Substrate This compound Reaction_Node Substrate->Reaction_Node BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Reaction_Node Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃, Na₂CO₃) Product Arylated Pyrazine Derivative Reaction_Node->Product Pd Catalyst, Base, Solvent (e.g., DME, Toluene)

Caption: General workflow for Suzuki-Miyaura coupling.

Expected Regioselectivity: In a Suzuki-Miyaura coupling, the more reactive bromine atoms are expected to react preferentially over the chlorine atom. This allows for the selective introduction of two different aryl or heteroaryl groups if desired.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9] This reaction can be employed to introduce a wide range of primary and secondary amines at the halogenated positions of the pyrazine ring.

General Reaction Workflow:

Buchwald_Hartwig cluster_reactants Reactants cluster_catalyst Catalytic System Substrate This compound Reaction_Node Substrate->Reaction_Node Amine Primary or Secondary Amine Amine->Reaction_Node Catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) Ligand Phosphine Ligand (e.g., Xantphos) Base Base (e.g., NaOt-Bu, Cs₂CO₃) Product Aminated Pyrazine Derivative Reaction_Node->Product Pd Precatalyst, Ligand, Base, Solvent (e.g., Toluene, Dioxane)

Caption: General workflow for Buchwald-Hartwig amination.

Experimental Considerations: The choice of palladium precatalyst, phosphine ligand, and base is crucial for the success of the Buchwald-Hartwig amination and often requires optimization depending on the specific amine coupling partner.[10]

Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[11] This reaction provides a direct route to alkynyl-substituted pyrazines, which are valuable intermediates for further transformations or as components of functional materials.

General Reaction Workflow:

Sonogashira_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System Substrate This compound Reaction_Node Substrate->Reaction_Node Alkyne Terminal Alkyne Alkyne->Reaction_Node Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Cu_Cocatalyst Cu(I) Cocatalyst (e.g., CuI) Base Amine Base (e.g., Et₃N) Product Alkynyl-substituted Pyrazine Reaction_Node->Product Pd Catalyst, Cu(I) Cocatalyst, Base, Solvent (e.g., THF, DMF)

Caption: General workflow for Sonogashira coupling.

Chemoselectivity: Similar to other cross-coupling reactions, the Sonogashira coupling is expected to proceed with high chemoselectivity at the more reactive bromo positions.[12]

Applications in Drug Discovery and Development

The structural and electronic features of this compound make it an attractive starting material for the synthesis of novel drug candidates. The pyrazine core can serve as a bioisostere for other aromatic systems, and the ability to introduce a variety of substituents allows for the fine-tuning of biological activity and ADME (absorption, distribution, metabolism, and excretion) properties.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Conclusion

This compound is a highly versatile and valuable building block for medicinal chemistry and drug discovery. Its trifunctionalized nature allows for selective and sequential functionalization through a variety of modern cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for biological screening. The strategic use of this intermediate can significantly accelerate the drug discovery process by providing efficient access to novel chemical entities based on the privileged pyrazine scaffold. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity, offering a solid foundation for its application in the development of next-generation therapeutics.

References

  • Cross-Coupling Reactions of Polyhalogenated Heterocycles. (n.d.). ResearchGate. Retrieved from [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. Retrieved from [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2022, June 8). PubMed. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Coupling outcomes for pyridazines, pyrimidines and pyrazines. (n.d.). ResearchGate. Retrieved from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021, December 2). MDPI. Retrieved from [Link]

  • Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. (n.d.). Request PDF. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. (n.d.). RSC Publishing. Retrieved from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). NIH. Retrieved from [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI. Retrieved from [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved from [Link]

  • 3,5-Dibromo-6-methylpyrazin-2-amine. (n.d.). AMERICAN ELEMENTS. Retrieved from [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018, November 18). PMC - NIH. Retrieved from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (n.d.). Request PDF. Retrieved from [Link]

  • AMINE PRODRUGS OF PHARMACEUTICAL COMPOUNDS. (2017, May 26). Googleapis.com. Retrieved from [Link]

  • 3-Aminopyrazole Derivatives, Their Preparation and Use as Anticancer Agents, and Pharmaceutical Composition Containing Them. (n.d.). Google Patents.

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3,5-Dibromo-6-chloropyrazin-2-amine CAS number 566205-01-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,5-Dibromo-6-chloropyrazin-2-amine (CAS: 566205-01-4)

Introduction

This compound is a halogenated pyrazine derivative that serves as a highly functionalized and versatile intermediate in synthetic chemistry.[1] The pyrazine core, a six-membered aromatic ring with two nitrogen atoms in a 1,4-orientation, is a privileged scaffold in medicinal chemistry.[2][3] Pyrazine-containing compounds are integral to numerous FDA-approved drugs and exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[3][4] This guide provides a comprehensive technical overview of this compound, detailing its properties, synthesis, characterization, and applications for researchers and professionals in drug development.

Physicochemical and Structural Properties

The unique arrangement of three halogen atoms and an amino group on the pyrazine ring dictates the compound's reactivity and utility as a chemical building block.[5][6] Its key identifiers and properties are summarized below.

Table 1: Physicochemical Properties and Identifiers

Property Value Source
IUPAC Name This compound [7]
CAS Number 566205-01-4 [7]
Molecular Formula C₄H₂Br₂ClN₃ [7]
Molecular Weight 287.34 g/mol [7]
Appearance Off-white to light brown solid [8]
Boiling Point 324.0 ± 37.0 °C (Predicted) [8]
pKa -1.51 ± 0.10 (Predicted) [8]
Storage 2–8 °C, under inert gas (Nitrogen or Argon) [8]
SMILES C1(=C(N=C(C(=N1)Cl)Br)Br)N [7]

| InChIKey | KMOICDJWYSOXRT-UHFFFAOYSA-N |[7] |

Figure 2: Synthesis of this compound
Detailed Experimental Protocol

This protocol is a self-validating system, where successful execution, work-up, and purification yield a product whose analytical data confirms its identity and purity.

  • Reaction Setup: To a solution of 2-amino-6-chloropyrazine (8.00 g, 61.8 mmol) in acetonitrile (80 mL), slowly add N-bromosuccinimide (NBS) (27.5 g, 155 mmol, 2.5 equivalents) portion-wise at 0 °C under constant stirring. [8][9]2. Execution: After the complete addition of NBS, allow the reaction mixture to gradually warm to room temperature and stir for 18 hours. [8][9]The extended reaction time ensures the completion of the di-bromination.

  • Quenching and Extraction: Upon reaction completion (monitored by TLC), add water to the mixture. Extract the product with diethyl ether (3 x 80 mL). [8][9]The organic phases are combined for further processing.

  • Washing: Wash the combined organic layers sequentially with water (1 x 80 mL) and saturated brine solution (1 x 80 mL). [8][9]This removes any remaining water-soluble impurities and salts.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude residue. [8][9]6. Purification: Purify the resulting residue by silica gel column chromatography using a hexane/ethyl acetate (3:1, v/v) eluent system to afford the pure 2-amino-3,5-dibromo-6-chloropyrazine as a yellow solid (yields reported up to 94.7%). [8][9]

G Synthesis and Purification Workflow A 1. Dissolve 2-amino-6-chloropyrazine in Acetonitrile B 2. Cool to 0°C A->B C 3. Add N-Bromosuccinimide (NBS) portion-wise B->C D 4. Warm to Room Temperature and Stir for 18 hours C->D E 5. Quench with Water D->E F 6. Extract with Diethyl Ether E->F G 7. Wash Organic Layer (Water & Brine) F->G H 8. Dry over Na₂SO₄ G->H I 9. Concentrate under Reduced Pressure H->I J 10. Purify via Silica Gel Column Chromatography I->J K 11. Characterize Final Product (NMR, MS) J->K

Figure 3: Experimental Workflow Diagram

Spectroscopic Characterization

Structural confirmation of the synthesized compound is achieved through standard spectroscopic methods. The reported NMR data aligns with the expected structure.

Table 2: Spectroscopic Data

Technique Data Interpretation
¹H NMR (500MHz, CDCl₃) δ 5.14 (s, 2H) The singlet at 5.14 ppm integrates to two protons, corresponding to the amino (NH₂) group.
¹³C NMR (126MHz, CDCl₃) δ 120.7, 122.0, 146.1, 151.0 The four distinct signals confirm the four unique carbon environments within the substituted pyrazine ring.

Source:[8][9]

Reactivity and Applications in Drug Discovery

This compound is a valuable intermediate due to the differential reactivity of its three halogen substituents. This allows for selective, site-specific modifications, typically through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The varying C-X bond strengths (C-Cl > C-Br) can be exploited to perform sequential couplings, enabling the construction of complex molecular architectures from a single starting block.

Its potential applications include:

  • Scaffold for Kinase Inhibitors: The pyrazine nitrogen atoms can act as hydrogen bond acceptors, interacting with the hinge region of protein kinases, a common strategy in modern drug design. * Bioisosteric Replacement: The pyrazine ring is often used as a bioisostere for benzene, pyridine, or pyrimidine rings to modulate pharmacokinetic properties such as solubility and metabolic stability. * Intermediate for Agrochemicals: Halogenated N-heterocycles are foundational to the synthesis of various herbicides, insecticides, and fungicides. [6]

Safety and Handling

As a halogenated amine, this compound requires careful handling in a laboratory setting.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). * Precautionary Measures:

    • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

    • Handling: Avoid breathing dust, vapor, or mist. Avoid contact with skin and eyes. [10]Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere. [8]* Incompatible Materials: Strong oxidizing agents. [10]

Conclusion

This compound is a pivotal building block for chemical synthesis, particularly in the fields of pharmaceutical and agrochemical research. Its well-defined synthesis, coupled with the strategic placement of multiple reactive halogen sites, provides chemists with a versatile tool for creating diverse and complex molecules. This guide provides the foundational knowledge required for its safe handling, synthesis, and strategic application in research and development programs.

References

  • D. J. W. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [Link]

  • ChemSrc. (n.d.). Cas no 566205-01-4 (3,5-Dibromo-6-chloro-2-pyrazinamine). [Link]

  • LookChem. (n.d.). This compound. [Link]

  • Ramachandran S, et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-5-chloropyrazin-2-amine. PubChem. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). 2-Amino-3,5-dibromopyrazine: A Versatile Intermediate in Chemical Synthesis. [Link]

Sources

Introduction: The Strategic Value of Polyhalogenated Pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,5-Dibromo-6-chloropyrazin-2-amine: A Core Building Block in Modern Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic intermediate for researchers, medicinal chemists, and drug development professionals. The core focus is on its molecular structure, physicochemical properties, synthesis, and strategic applications. The molecular formula of this compound is C₄H₂Br₂ClN₃ . This document elucidates the mechanistic rationale behind its synthesis, details protocols for its characterization, and explores its utility as a versatile scaffold in the synthesis of complex, biologically active molecules. By leveraging its multiple halogenated sites for differential reactivity, this compound serves as a cornerstone in the development of novel therapeutics.

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are integral to a wide array of approved drugs, exhibiting activities ranging from antiviral and anticancer to antidiabetic and antitubercular. The introduction of halogen atoms onto the pyrazine core profoundly enhances its utility as a synthetic intermediate. Halogens not only modulate the electronic properties and metabolic stability of a molecule but also serve as versatile reactive handles for carbon-carbon and carbon-heteroatom bond formation.

This compound emerges as a particularly valuable building block due to its unique arrangement of three halogen atoms and an amino group. This substitution pattern offers multiple, distinct sites for sequential and selective chemical modifications, such as cross-coupling reactions, enabling the construction of complex molecular architectures from a single, reliable starting material.[3] This guide details the foundational knowledge required to effectively utilize this compound in research and development programs.

Compound Identification and Physicochemical Properties

Precise identification is critical for ensuring experimental reproducibility and safety. The key properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₄H₂Br₂ClN₃[4][5][6][7]
IUPAC Name This compound[5]
Synonyms 2-Amino-3,5-dibromo-6-chloropyrazine, 3,5-Dibromo-6-chloro-2-pyrazinamine[4][5]
CAS Number 566205-01-4[4][5][7]
Molecular Weight 287.34 g/mol [5][6]
Canonical SMILES BrC1=NC(=C(N=C1N)Cl)Br
InChI Key KMOICDJWYSOXRT-UHFFFAOYSA-N
Appearance Typically an off-white to yellow solid

Synthesis and Mechanistic Rationale

The synthesis of this compound is most commonly achieved through the electrophilic bromination of a readily available precursor.

Synthetic Strategy: Electrophilic Aromatic Substitution

The primary route to this compound involves the direct bromination of 2-amino-6-chloropyrazine.[6] The amino group is a potent activating group, which significantly increases the electron density of the pyrazine ring and directs incoming electrophiles to the ortho (position 3) and para (position 5) positions.

Mechanistic Causality

The directing effect of the amino group is fundamental to the success of this synthesis. In the presence of a suitable brominating agent (e.g., N-Bromosuccinimide (NBS) or elemental bromine), the electron-rich C3 and C5 positions of 2-amino-6-chloropyrazine are susceptible to electrophilic attack. The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Due to the strong activation by the amino group, the reaction can proceed to completion, yielding the dibrominated product. A patent for a related compound notes that the formation of this dibromo species is a common outcome when attempting monobromination of 2-amino-6-chloropyrazine, underscoring the high reactivity of the substrate.[8]

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Final Product SM 2-Amino-6-chloropyrazine Reagents Brominating Agent (e.g., NBS) Solvent (e.g., Acetonitrile) Room Temperature SM->Reagents 1. Electrophilic Substitution FP This compound Reagents->FP 2. Workup & Purification Applications_Workflow cluster_reactions Selective Cross-Coupling Start This compound Suzuki Suzuki Coupling (at C5-Br) Start->Suzuki Buchwald Buchwald-Hartwig (at C3-Br) Start->Buchwald Sonogashira Sonogashira Coupling (at C6-Cl) Start->Sonogashira Intermediate Diversified Intermediate Suzuki->Intermediate Buchwald->Intermediate Sonogashira->Intermediate Lead Lead Compound Library Intermediate->Lead Further Functionalization

Sources

Introduction: The Strategic Importance of a Halogenated Pyrazine Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3,5-Dibromo-6-chloropyrazin-2-amine

This compound is a highly functionalized heterocyclic compound featuring a pyrazine ring substituted with three halogen atoms and an amine group.[1] Its molecular formula is C₄H₂Br₂ClN₃ and it has a molecular weight of approximately 287.34 g/mol .[1] This specific arrangement of reactive sites—two bromine atoms, a chlorine atom, and a nucleophilic amino group—makes it a valuable and versatile intermediate in medicinal chemistry and organic synthesis.[2][3] The halogenated pyrazine core is a key structural motif in various biologically active molecules, including kinase inhibitors for cancer therapy.[2][3] The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization through cross-coupling reactions, providing a scaffold for building complex molecular architectures. This guide provides a detailed examination of a core synthetic pathway to this important building block, focusing on the underlying chemical principles, a field-tested experimental protocol, and practical insights for researchers and drug development professionals.

Strategic Synthesis: Electrophilic Halogenation of an Activated Pyrazine Ring

The synthesis of this compound is most efficiently achieved through the direct halogenation of a suitable precursor. The pyrazine ring itself is electron-deficient compared to benzene, making classical electrophilic aromatic substitution challenging without the presence of activating groups.[4] The key to a successful synthesis lies in leveraging the powerful activating and directing effect of the amino group (-NH₂) already present on the pyrazine core.

Causality of the Synthetic Approach: Understanding Substituent Effects

The chosen synthetic strategy begins with 2-amino-6-chloropyrazine. The rationale for this starting material and the subsequent reaction is grounded in fundamental principles of aromatic chemistry:

  • Activating Group Dominance: The amino group at the C2 position is a strong electron-donating group. It activates the pyrazine ring towards electrophilic attack, primarily at the positions ortho (C3) and para (C5) to itself.[4]

  • Directing Effects: Both the amino group (at C2) and the chloro group (at C6) direct incoming electrophiles. The amino group strongly directs to positions 3 and 5. The chloro group, while deactivating, also directs to its ortho position (C5). The concerted directing effect overwhelmingly favors substitution at the C3 and C5 positions.

  • Choice of Brominating Agent: While elemental bromine (Br₂) can be used, N-bromosuccinimide (NBS) is often the preferred reagent for brominating activated heterocyclic systems.[5][6] NBS provides a low, steady concentration of electrophilic bromine, which helps to control the reaction, prevent over-bromination, and minimize the formation of hazardous byproducts like HBr.

This strategic combination of an activated substrate and a controlled halogenating agent provides a high-yield, regioselective pathway to the desired tribromo-chloro-amino pyrazine.

Synthesis_Pathway Start 2-Amino-6-chloropyrazine Product This compound Start->Product Electrophilic Aromatic Substitution Reagents N-Bromosuccinimide (NBS) Chloroform (CHCl₃) Reagents->Start

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is a self-validating system derived from established synthetic procedures for the dibromination of 2-amino-6-chloropyrazine.[7] Adherence to these steps ensures a high degree of reproducibility and purity.

Materials and Reagents:

  • 2-Amino-6-chloropyrazine

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃), anhydrous

  • Ethyl Acetate (EtOAc)

  • n-Hexane

  • Silica Gel (for column chromatography)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-6-chloropyrazine (8.0 g, 61.7 mmol) in 100 mL of anhydrous chloroform. Stir the solution at room temperature until the starting material is fully dissolved.

  • Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (NBS) (23.0 g, 129.6 mmol, 2.1 equivalents) in four portions over a period of 20 minutes. An initial exothermic reaction may be observed; maintain the temperature near ambient conditions if necessary.

  • Reaction Progression: Stir the resulting mixture at room temperature for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Removal of Byproduct: Upon completion, a precipitate of succinimide will have formed. Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove this solid byproduct.

  • Concentration: Wash the filter cake with a small amount of chloroform. Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude residue.

  • Purification: Purify the resulting crude solid by silica gel column chromatography.[7] Elute the column with a solvent system of n-hexane/ethyl acetate (3:1, v/v).[7]

  • Product Isolation: Combine the fractions containing the desired product (as identified by TLC) and concentrate them under reduced pressure. Dry the resulting solid under vacuum to afford this compound as a yellow solid.

Data Summary and Validation

The following table summarizes the key quantitative data associated with this synthesis, highlighting the efficiency and expected outcome of the protocol.

ParameterValueSource
Starting Material2-Amino-6-chloropyrazine[7]
ReagentN-Bromosuccinimide (NBS)[7]
Stoichiometry (NBS)2.1 equivalents[7]
SolventChloroform (CHCl₃)[7]
Reaction Time16 hours[7]
Reaction TemperatureRoom Temperature[7]
Purification MethodSilica Gel Chromatography[7]
Expected Yield ~94.7% [7]
Product AppearanceYellow Solid[7]

Conclusion

The synthesis of this compound via the direct electrophilic bromination of 2-amino-6-chloropyrazine represents a robust, efficient, and highly regioselective method. The pathway's success is predicated on the potent activating and directing effects of the C2-amino substituent, which facilitates a controlled reaction with N-bromosuccinimide to achieve near-quantitative yields. This technical guide provides researchers and drug development professionals with a comprehensive and validated protocol, grounded in the fundamental principles of heterocyclic chemistry, to produce this critical intermediate for advanced pharmaceutical synthesis.

References

  • Lizano, E., Grima, J., & Pujol, M. D. (2019). Efficient Halogenation of 2-Aminopyrazine. Synlett, 30(15), 2000–2003. Available at: [Link]

  • Thieme Chemistry. (n.d.). Mono- and Dihalogenation of 2-Aminopyrazine. Thieme. Retrieved from [Link]

  • ResearchGate. (2019). Efficient Halogenation of 2-Aminopyrazine. Request PDF. Available at: [Link]

  • MySkinRecipes. (n.d.). 2-Amino-3,5-dibromopyrazine: A Versatile Intermediate in Chemical Synthesis. Retrieved from [Link]

  • Bram, G. (n.d.). Pyrazines. Science of Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3,5-Dibromo-6-methylpyrazin-2-amine. Retrieved from [Link]

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An In-depth Technical Guide to the Spectroscopic Data of 3,5-Dibromo-6-chloropyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-6-chloropyrazin-2-amine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its polysubstituted pyrazine core makes it a valuable building block for the synthesis of novel therapeutic agents and functional materials. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. Spectroscopic analysis provides the fundamental data required for unequivocal structure elucidation and quality control. This guide offers a detailed examination of the spectroscopic data for this compound, providing insights into the interpretation of its Nuclear Magnetic Resonance (NMR) spectra. Due to the limited availability of public domain Mass Spectrometry (MS) and Infrared (IR) data for this specific molecule, this guide will also provide a predictive analysis based on the known spectra of the closely related analogue, 2-Amino-3,5-dibromopyrazine, and established principles of spectroscopy.

Molecular Structure

The structural formula of this compound is C₄H₂Br₂ClN₃, with a molecular weight of 287.34 g/mol . The pyrazine ring is substituted with two bromine atoms, one chlorine atom, and an amine group, leading to a complex and informative spectroscopic profile.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following data has been reported for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by a single peak corresponding to the amine protons.

Chemical Shift (δ)MultiplicityIntegrationAssignment
5.14 ppmsinglet2H-NH₂
  • Interpretation: The presence of a singlet at 5.14 ppm integrating to two protons is indicative of the two equivalent protons of the primary amine group (-NH₂). The chemical shift is downfield due to the deshielding effect of the electronegative nitrogen atom and the aromatic pyrazine ring. The absence of other signals confirms the substitution pattern, as there are no hydrogen atoms attached to the pyrazine ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ)Assignment
151.0 ppmC-NH₂
146.1 ppmC-Cl
122.0 ppmC-Br
120.7 ppmC-Br
  • Interpretation: The four distinct signals in the ¹³C NMR spectrum correspond to the four carbon atoms of the pyrazine ring, indicating their different chemical environments. The downfield shifts are characteristic of carbons in an electron-deficient aromatic system. The carbon attached to the amine group (C-NH₂) is the most deshielded, appearing at 151.0 ppm. The carbon bonded to the chlorine atom (C-Cl) resonates at 146.1 ppm. The two carbons attached to the bromine atoms (C-Br) appear at 122.0 ppm and 120.7 ppm.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of halogenated pyrazine derivatives is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 500 MHz instrument for ¹H NMR and a 126 MHz instrument for ¹³C NMR.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon atom. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Mass Spectrometry (MS)

Analysis of 2-Amino-3,5-dibromopyrazine Mass Spectrum

The mass spectrum of 2-Amino-3,5-dibromopyrazine (C₄H₃Br₂N₃, MW: 252.89 g/mol ) shows a characteristic molecular ion peak cluster.[1] Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion region will exhibit a distinctive M, M+2, and M+4 pattern with relative intensities of roughly 1:2:1. The observed top peak in the GC-MS data for this compound is at m/z 253.[1]

Predicted Mass Spectrum of this compound

For this compound, the presence of two bromine atoms and one chlorine atom (with isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a more complex isotopic pattern for the molecular ion.[2] The molecular ion peak (M⁺) will appear as a cluster of peaks around m/z 285, 287, 289, and 291, reflecting the various combinations of Br and Cl isotopes.

Predicted Fragmentation Pattern:

Electron impact (EI) ionization is expected to induce fragmentation of the molecular ion. A plausible fragmentation pathway is outlined below:

M [M]⁺˙ m/z ~287 (cluster) F1 [M-Br]⁺ m/z ~208 (cluster) M->F1 -Br• F3 [M-Cl]⁺ m/z ~252 (cluster) M->F3 -Cl• F2 [M-Br-HCN]⁺ m/z ~181 (cluster) F1->F2 -HCN F4 [M-Cl-HCN]⁺ m/z ~225 (cluster) F3->F4 -HCN

Caption: Predicted MS fragmentation of this compound.

  • Initial Fragmentation: Loss of a bromine radical (Br•) or a chlorine radical (Cl•) from the molecular ion is a likely initial fragmentation step, leading to fragment ions at [M-Br]⁺ and [M-Cl]⁺, respectively.

  • Secondary Fragmentation: Subsequent loss of small neutral molecules, such as hydrogen cyanide (HCN), from the initial fragments is a common pathway for nitrogen-containing heterocyclic compounds.

Experimental Protocol: Mass Spectrometry

A general procedure for obtaining the mass spectrum of a solid heterocyclic compound is as follows:

  • Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. A dilute solution of the sample in an appropriate solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

  • Ionization: Electron Impact (EI) ionization is commonly used, where the sample molecules are bombarded with high-energy electrons (typically 70 eV).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Infrared (IR) Spectroscopy

Analysis of 2-Amino-3,5-dibromopyrazine IR Spectrum

The IR spectrum of 2-Amino-3,5-dibromopyrazine would be expected to show characteristic bands for the N-H stretches of the primary amine, C-N stretching, and aromatic C-N and C-C stretching vibrations.[1]

Predicted IR Spectrum of this compound

The IR spectrum of this compound is predicted to exhibit the following characteristic absorption bands:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3300MediumN-H asymmetric stretching (primary amine)
3330-3250MediumN-H symmetric stretching (primary amine)
1650-1580MediumN-H bending (primary amine)
1550-1450Medium-StrongAromatic C=N and C=C stretching
1335-1250StrongAromatic C-N stretching
~1000-1100StrongC-Cl stretching
~600-700StrongC-Br stretching
  • N-H Vibrations: The primary amine group will give rise to two distinct N-H stretching bands in the 3400-3250 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. An N-H bending (scissoring) vibration is expected in the 1650-1580 cm⁻¹ range.[3]

  • Aromatic Ring Vibrations: The pyrazine ring will exhibit C=N and C=C stretching vibrations in the 1550-1450 cm⁻¹ region. The aromatic C-N stretching will likely appear as a strong band between 1335-1250 cm⁻¹.[3]

  • Carbon-Halogen Vibrations: The C-Cl stretching vibration is anticipated to produce a strong band in the 1000-1100 cm⁻¹ region. The C-Br stretching vibrations will occur at lower frequencies, typically in the 600-700 cm⁻¹ range.[4]

Experimental Protocol: FT-IR Spectroscopy

A standard method for acquiring the FT-IR spectrum of a solid sample is the KBr pellet technique:

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • Pellet Formation: The mixture is placed in a pellet die and compressed under high pressure using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over the desired range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet should be run first for subtraction.

  • Data Analysis: The resulting interferogram is Fourier-transformed to produce the IR spectrum, which is a plot of transmittance or absorbance versus wavenumber.

Conclusion

This technical guide has provided a comprehensive overview of the available and predicted spectroscopic data for this compound. The experimental ¹H and ¹³C NMR data confirm the molecular structure, while predictive analyses of the mass and infrared spectra, based on a closely related analogue and fundamental spectroscopic principles, offer valuable insights for researchers. The detailed experimental protocols provided herein serve as a practical reference for the characterization of this and similar halogenated heterocyclic compounds. This compilation of spectroscopic information is intended to be a valuable resource for scientists engaged in the synthesis, characterization, and application of this important chemical entity.

References

  • PubChem. 2-Amino-3,5-dibromopyrazine. National Center for Biotechnology Information. [Link].

  • ResearchGate. Efficient Halogenation of 2-Aminopyrazine. [Link].

  • University of California, Davis. IR: amines. [Link].

  • NIST. Aminopyrazine. National Institute of Standards and Technology. [Link].

  • Chemistry LibreTexts. 10.7: Functional Groups and IR Tables. [Link].

  • YouTube. Introduction to IR Spectroscopy - Amines. [Link].

  • TutorChase. How can you identify the presence of halogens using mass spectrometry?. [Link].

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link].

  • MDPI. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. [Link].

  • NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link].

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link].

  • Spectroscopy Online. Halogenated Organic Compounds. [Link].

  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link].

  • Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link].

  • Michigan State University. Mass Spectrometry. [Link].

  • PubMed. Identification of hydroxymethylpyrazines using mass spectrometry. [Link].

  • RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link].

  • Chemistry LibreTexts. 11.8: Fragmentation Patterns in Mass Spectrometry. [Link].

  • MDPI. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. [Link].

  • PubMed Central. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link].

  • Slideshare. Fragmentation Pattern of Mass Spectrometry. [Link].

  • lookchem. Cas 24241-18-7,2-Amino-3,5-dibromopyrazine. [Link].

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In-Depth Technical Guide: Safety and Handling of 3,5-Dibromo-6-chloropyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Dibromo-6-chloropyrazin-2-amine is a halogenated pyrazine derivative used as a key building block in the synthesis of novel compounds within the pharmaceutical and agrochemical industries. Its trifunctional nature, featuring bromine, chlorine, and amine moieties, provides a versatile scaffold for medicinal chemists. However, this chemical complexity also necessitates a rigorous approach to safety and handling. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, outlining the critical safety protocols and handling procedures to ensure a safe laboratory environment. The causality between the compound's chemical properties and the stipulated safety measures is a central theme, fostering a deeper understanding beyond mere procedural compliance.

Hazard Identification and GHS Classification

A thorough understanding of the inherent hazards of this compound is the cornerstone of its safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for this.

GHS Hazard Statements:

  • H302: Harmful if swallowed. [1]

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

The presence of multiple halogens on the pyrazine ring contributes to the compound's reactivity and its potential to interact with biological tissues, leading to irritation. Ingestion can lead to systemic toxicity, hence the "harmful if swallowed" classification.

GHS Pictogram:

  • Exclamation Mark: This symbol is used to indicate that the substance may cause less serious health effects, such as irritation to the skin, eyes, or respiratory tract, and may be harmful if swallowed.

Physicochemical Properties

The physical and chemical properties of a substance are critical determinants of its behavior and, consequently, the necessary handling precautions.

PropertyValueSource
Molecular Formula C4H2Br2ClN3[2][3]
Molecular Weight 287.34 g/mol [2]
Appearance Off-white to light brown solid/powder[4][5]
Boiling Point 324.0 ± 37.0 °C (Predicted)[4]
Storage Temperature 2-8 °C, under inert gas (Nitrogen or Argon)[4]

The compound's solid form at room temperature mitigates the risk of vapor inhalation. However, its powdered nature means that dust generation during handling is a primary route of exposure that must be controlled.

Exposure Controls and Personal Protective Equipment (PPE)

A robust safety protocol relies on a multi-tiered approach to exposure control, integrating engineering solutions with appropriate personal protective equipment. This creates a self-validating system where each component reinforces the others.

Engineering Controls

The principal engineering control for handling this compound is a certified chemical fume hood.[6] The negative pressure and constant airflow within the hood are essential to contain and exhaust any airborne dust, preventing respiratory exposure. All manipulations of the solid compound, especially weighing and transferring, must be performed within this controlled environment.

Personal Protective Equipment (PPE)

The selection of PPE is directly informed by the GHS hazard classifications.

  • Eye and Face Protection: Chemical safety goggles are mandatory. For tasks with a higher potential for splashing or dust generation, a face shield should be worn in conjunction with goggles.[7]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required. Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.[6][7]

  • Skin and Body Protection: A standard laboratory coat should be worn at all times. For larger-scale operations, chemically resistant aprons or coveralls are recommended to prevent skin contact.[7]

  • Respiratory Protection: If, under exceptional circumstances, work cannot be conducted within a fume hood, a NIOSH-approved respirator with a particulate filter is necessary to prevent inhalation of dust.[7]

Safe Handling and Storage Protocols

Meticulous adherence to established handling and storage procedures is paramount for preventing accidental exposure and maintaining the compound's stability.

Handling

Experimental Workflow: Safe Weighing and Dispensing of this compound

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_cleanup Cleanup Phase PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Verify Fume Hood Operation PPE->FumeHood Materials Gather Materials Inside Hood (Spatula, Weighing Dish, etc.) FumeHood->Materials Weigh Carefully Weigh Solid (Minimize Dust) Materials->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Seal Tightly Seal Source Container Transfer->Seal Decontaminate Clean Spatula and Surfaces Seal->Decontaminate Waste Dispose of Contaminated Items in Hazardous Waste Decontaminate->Waste Wash Wash Hands Thoroughly Waste->Wash

Sources

An In-depth Technical Guide to the Reactivity of 3,5-Dibromo-6-chloropyrazin-2-amine for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical reactivity of 3,5-dibromo-6-chloropyrazin-2-amine, a versatile building block in medicinal chemistry. The strategic arrangement of its halogen substituents offers a platform for selective functionalization, enabling the synthesis of diverse molecular scaffolds for drug discovery programs. We will delve into the core principles governing its reactivity in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Introduction: The Strategic Importance of Substituted Pyrazines

The pyrazine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its unique electronic properties, conferred by the two nitrogen atoms, allow for a range of biological interactions.[2] The strategic halogenation of the pyrazine ring, as seen in this compound, transforms it into a highly versatile synthetic intermediate. The differential reactivity of the bromo and chloro substituents provides a handle for sequential, regioselective modifications, which is a powerful strategy for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery.

The presence of an amino group at the 2-position further modulates the electronic landscape of the pyrazine ring, influencing the reactivity of the halogen atoms. This guide will explore how these structural features dictate the molecule's behavior in common synthetic transformations.

Synthesis of this compound

The title compound is readily prepared from commercially available 2-amino-6-chloropyrazine via electrophilic bromination. The electron-donating amino group activates the pyrazine ring towards electrophilic attack, directing the incoming bromine atoms to the ortho and para positions (C3 and C5).

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 2-amino-6-chloropyrazine.

Materials:

  • 2-Amino-6-chloropyrazine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Deionized Water

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Saturated saline solution

  • Silica gel for column chromatography

  • n-Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 2-amino-6-chloropyrazine (1.0 eq) in acetonitrile, slowly add N-bromosuccinimide (NBS) (2.5 eq) at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, add water to the mixture and extract the product with diethyl ether.

  • Combine the organic phases and wash sequentially with water and saturated saline solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to afford 2-amino-3,5-dibromo-6-chloropyrazine.[3][4]

Regioselective Reactivity: A Hierarchy of Halogen Displacement

The synthetic utility of this compound lies in the differential reactivity of its three halogen atoms. This allows for a stepwise functionalization strategy. The general order of reactivity in palladium-catalyzed cross-coupling reactions is typically C-Br > C-Cl, due to the lower bond dissociation energy of the C-Br bond, which facilitates oxidative addition to the palladium catalyst. In nucleophilic aromatic substitution (SNAr), the reactivity is often influenced by the electronegativity of the halogen and the stability of the Meisenheimer intermediate, with C-Cl sometimes being more reactive than C-Br.

The presence of the amino group at C2 and the two pyrazine nitrogens creates a complex electronic environment, influencing the reactivity at each position. The C6-Cl is situated between two nitrogen atoms, which is known to activate halogens towards displacement in some heterocyclic systems. However, the C3-Br is ortho to the amino group, which can also influence its reactivity through steric and electronic effects.

Based on general principles of cross-coupling and SNAr on halogenated heterocycles, a plausible reactivity hierarchy can be predicted, which would need to be confirmed experimentally for this specific substrate.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. For this compound, the two bromine atoms are expected to be more reactive than the chlorine atom in Suzuki and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds between the pyrazine core and various aryl or vinyl boronic acids or esters.[5] It is anticipated that the bromine atoms would react preferentially over the chlorine atom.

The two bromine atoms at C3 and C5 are electronically distinct. The C3-Br is ortho to the amino group, while the C5-Br is meta. This difference in the electronic environment could lead to regioselective mono-arylation under carefully controlled conditions. For instance, steric hindrance from the adjacent amino group might influence the reactivity of the C3-Br. Furthermore, the choice of palladium catalyst and ligand can often be tuned to favor reaction at a specific site.[6]

Exemplary Protocol: Mono-arylation via Suzuki-Miyaura Coupling

Objective: To achieve selective mono-arylation at one of the bromine positions.

Materials:

  • This compound

  • Arylboronic acid (1.0-1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Sodium carbonate (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen atmosphere

Procedure:

  • To an oven-dried flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Upon consumption of the starting material, cool the reaction to room temperature.

  • Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to isolate the mono-arylated product.

Note: The choice of catalyst, ligand, base, and solvent can significantly impact the regioselectivity. Screening of different conditions may be necessary to optimize the reaction for a specific arylboronic acid.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[5] Similar to the Suzuki coupling, the bromine atoms of this compound are expected to be more reactive than the chlorine atom.

The principles of regioselectivity discussed for the Suzuki coupling are also applicable here. The electronic and steric environment of the C3-Br and C5-Br positions will likely dictate the site of initial amination. Judicious choice of palladium precursor, phosphine ligand, and base will be crucial for achieving high selectivity.

Exemplary Protocol: Mono-amination via Buchwald-Hartwig Coupling

Objective: To achieve selective mono-amination at one of the bromine positions.

Materials:

  • This compound

  • Primary or secondary amine (1.2 eq)

  • Pd₂(dba)₃ (0.01-0.02 eq)

  • XPhos or similar bulky phosphine ligand (0.04-0.08 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Toluene or Dioxane

  • Argon or Nitrogen atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, the phosphine ligand, and NaOt-Bu.

  • Add a solution of this compound (1.0 eq) in the chosen solvent.

  • Add the amine (1.2 eq).

  • Seal the tube and heat to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution, especially with halogens as leaving groups. In contrast to palladium-catalyzed reactions, the chlorine atom at C6, being flanked by two nitrogen atoms, might exhibit enhanced reactivity in SNAr.

Causality behind Experimental Choices:

  • Solvent: Aprotic polar solvents like DMF, DMSO, or THF are typically used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.

  • Base: A base is often required to deprotonate the nucleophile, increasing its nucleophilicity. Common bases include sodium hydride, potassium carbonate, or organic bases like triethylamine.

  • Temperature: SNAr reactions on less activated systems may require heating to overcome the activation energy barrier.

Exemplary Protocol: SNAr with an Amine Nucleophile

Objective: To substitute one of the halogen atoms with an amine via SNAr.

Materials:

  • This compound

  • Primary or secondary amine (1.0-1.2 eq)

  • Potassium carbonate or DIPEA (2.0-3.0 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Inert atmosphere

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add the amine (1.1 eq) and the base (e.g., K₂CO₃, 2.5 eq).

  • Heat the reaction mixture to a temperature between 80-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualization of Synthetic Pathways

The following diagrams illustrate the key transformations discussed in this guide.

Suzuki_Coupling start This compound catalyst Pd(PPh₃)₄, Na₂CO₃ start->catalyst boronic Arylboronic Acid boronic->catalyst product Mono-arylated Pyrazine Derivative catalyst->product Suzuki Coupling

Caption: Suzuki-Miyaura coupling of this compound.

Buchwald_Hartwig start This compound catalyst Pd₂(dba)₃, XPhos, NaOt-Bu start->catalyst amine R¹R²NH amine->catalyst product Mono-aminated Pyrazine Derivative catalyst->product Buchwald-Hartwig Amination

Caption: Buchwald-Hartwig amination of this compound.

SNAr start This compound conditions Base, Heat start->conditions nucleophile Nucleophile (e.g., R-NH₂) nucleophile->conditions product Substituted Pyrazine Derivative conditions->product SNAr

Caption: Nucleophilic aromatic substitution on this compound.

Summary of Reactivity and Data

Reaction TypeExpected Major Reactive Site(s)Key ReagentsPotential for Selectivity
Suzuki-Miyaura Coupling C3-Br and C5-BrPd catalyst, boronic acid, baseHigh, dependent on catalyst, ligand, and reaction conditions.
Buchwald-Hartwig Amination C3-Br and C5-BrPd catalyst, phosphine ligand, amine, baseHigh, tunable with ligand and base selection.
Nucleophilic Aromatic Substitution (SNAr) C6-Cl (potentially), C3/C5-BrNucleophile, baseModerate to high, influenced by nucleophile and solvent.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, substituted pyrazines. Its three halogen atoms offer multiple points for functionalization, with a predictable hierarchy of reactivity that can be exploited for selective, stepwise synthesis. The bromine atoms are generally more susceptible to palladium-catalyzed cross-coupling reactions, while the chlorine atom may be targeted under certain nucleophilic aromatic substitution conditions. By carefully selecting catalysts, ligands, and reaction conditions, medicinal chemists can unlock the full synthetic potential of this intermediate to generate novel libraries of compounds for drug discovery. Further experimental investigation is warranted to fully elucidate the regiochemical outcomes for this specific substrate under a variety of reaction conditions.

References

  • YMER. (n.d.). Medicinal Potential of Pyrazine-Substituted Cinnolo-Condensed Compounds: Synthesis, Spectral Characterization, and.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Miniyar, P. B., et al. (2013). Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. Mini-Reviews in Medicinal Chemistry, 13(11), 1607-1625.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6843–6859. [Link]

  • Jantova, S., et al. (2017).
  • Ihsanawati, A., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2).
  • Dolezal, M., et al. (2017).
  • ResearchGate. (2025, August 6). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Regioselective, Photocatalytic α-Functionalization of Amines. Retrieved from [Link]

  • Google Patents. (n.d.). CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.
  • Spivey, A. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6843-6859.
  • ResearchGate. (2025, August 6). Suzuki–Miyaura coupling for general synthesis of dehydrocoelenterazine applicable for 6-position analogs directing toward bioluminescence studies. Retrieved from [Link]

  • Google Patents. (n.d.). WO2022225728A2 - Bifunctional molecules for selective modification of target substrates.
  • ResearchGate. (2025, August 5). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Retrieved from [Link]

  • Ramesh, A., Sundar, P. S., & Murti, P. S. R. (1984). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Journal of the Indian Chemical Society, 61, 626-628.

Sources

Solubility Profile of 3,5-Dibromo-6-chloropyrazin-2-amine: A Methodical Approach for Pre-formulation and Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] 3,5-Dibromo-6-chloropyrazin-2-amine is a heterocyclic compound of interest in medicinal chemistry, likely as a synthetic intermediate or a scaffold for more complex molecules.[3] Understanding its solubility characteristics in various organic solvents is paramount for its effective use in drug discovery and development, from reaction chemistry to formulation and preclinical studies. This guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines a robust, field-proven protocol for determining its equilibrium solubility, and discusses the theoretical considerations that underpin solvent selection. While specific quantitative solubility data for this compound is not widely published, this document provides the necessary framework for researchers to generate this critical data in a reliable and reproducible manner.

Introduction: The Central Role of Solubility in Drug Development

In the journey of a drug molecule from a laboratory curiosity to a clinical candidate, solubility is a fundamental physical property that dictates its fate. Poor solubility can lead to low absorption, insufficient bioavailability, and ultimately, therapeutic failure.[1] Therefore, a thorough characterization of a compound's solubility in a range of relevant solvents is a non-negotiable step in the pre-formulation stage of drug development.[4] This guide focuses on this compound, providing the scientific community with a foundational understanding of its properties and a practical methodology for solubility assessment.

Physicochemical Profile of this compound

A molecule's structure and inherent physical properties are the primary drivers of its solubility behavior. The key physicochemical parameters for this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem[5]
CAS Number 566205-01-4EPA DSSTox[5]
Molecular Formula C₄H₂Br₂ClN₃Crysdot LLC
Molecular Weight 287.34 g/mol PubChem[5]
Calculated XLogP3 2.4PubChem[5]
Hydrogen Bond Donors 1PubChem[5]
Hydrogen Bond Acceptors 3PubChem[5]

The calculated XLogP3 value of 2.4 suggests that the compound is moderately lipophilic, which would indicate a preference for less polar organic solvents over aqueous media.[5] The presence of a primary amine group provides a site for hydrogen bonding, which can influence its interaction with protic solvents.

Theoretical Framework for Solvent Selection

The principle of "like dissolves like" is a useful heuristic for predicting solubility. Based on the structure of this compound, we can anticipate its solubility in a range of common organic solvents. The aromatic pyrazine ring and the halogen substituents contribute to its nonpolar character, while the amine group introduces a polar, hydrogen-bonding capable moiety.

A study on the solubility of a structurally related compound, 6-chloropyridazin-3-amine, showed that its solubility increased with temperature in solvents like methanol, ethanol, N,N-dimethylformamide (DMF), and acetone.[6] Given the structural similarities, it is reasonable to hypothesize that this compound will exhibit good solubility in polar aprotic solvents like DMF and acetone, as well as in lower alcohols.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the thermodynamic or equilibrium solubility of a compound is the shake-flask method.[4][7] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined.

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS). This compound is associated with the following hazards:

  • H302: Harmful if swallowed.[8]

  • H315: Causes skin irritation.[8]

  • H319: Causes serious eye irritation.[8]

  • H335: May cause respiratory irritation.[8]

Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All handling of the solid compound and its solutions should be performed in a well-ventilated fume hood.

Step-by-Step Protocol: Shake-Flask Method
  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Tetrahydrofuran, Toluene, N,N-Dimethylformamide). The presence of undissolved solid is essential to ensure that equilibrium with a saturated solution is achieved.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a 0.45 µm filter to remove any undissolved particles.

  • Quantification: Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Analysis: Inject the diluted sample into the HPLC system and determine the concentration of this compound by comparing the peak area to a standard curve.

  • Calculation: Calculate the solubility in mg/mL or g/L by back-calculating from the diluted sample concentration to the original, undiluted saturated solution.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Quantification cluster_analysis Data Analysis prep1 Weigh excess of This compound prep2 Add to vials with known solvent volume prep1->prep2 Dispense equil1 Seal vials and place in shaker bath (25 °C) prep2->equil1 equil2 Agitate for 24-48 hours equil1->equil2 sep1 Filter supernatant (0.45 µm filter) equil2->sep1 sep2 Dilute filtered sample sep1->sep2 sep3 Analyze by HPLC-UV sep2->sep3 an1 Calculate concentration from standard curve sep3->an1 an2 Report solubility (mg/mL) an1->an2

Caption: Workflow for equilibrium solubility determination.

Presentation of Solubility Data

While experimental data for this compound is not available in the cited literature, the following table illustrates how the results of the described protocol should be presented. The values are hypothetical and for illustrative purposes only.

SolventSolvent Polarity (Dielectric Constant)Predicted Solubility Category
Toluene2.4Sparingly Soluble
Tetrahydrofuran (THF)7.5Soluble
Acetone21Soluble
Ethanol24.5Moderately Soluble
Methanol32.7Moderately Soluble
Acetonitrile37.5Soluble
N,N-Dimethylformamide (DMF)38.3Freely Soluble

Conclusion and Future Directions

This guide has detailed the critical importance of solubility assessment for compounds like this compound in the context of drug discovery and development. A robust, step-by-step protocol for determining equilibrium solubility using the shake-flask method has been provided, grounded in established scientific principles. While quantitative solubility data for this specific molecule remains to be published, the framework presented here empowers researchers to generate this essential information. Future work should focus on executing this protocol across a range of pharmaceutically relevant solvents and at different temperatures to build a comprehensive solubility profile, which will be invaluable for guiding its future applications in medicinal chemistry and formulation science.

References

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution.
  • This compound | C4H2Br2ClN3 | CID 45789662 - PubChem.
  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications.
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • Solubility determination of compounds of pharmaceutical interest - Dipòsit Digital.
  • This compound - Heterocyclic Compounds - Crysdot LLC.
  • This compound | 566205-01-4 - ChemicalBook.
  • This compound CAS#: 566205-01-4 - ChemicalBook.
  • This compound | 566205-01-4 - ChemicalBook.
  • This compound - Chemical Technology Co.,LTD(expird).
  • SAFETY DATA SHEET - Fisher Scientific.
  • Safety Data Sheet - Cayman Chemical.
  • Safety Data Sheet - Angene Chemical.
  • 566205-01-4|2-Amino-3,5-dibromo-6-chloropyrazine - BLDpharm.
  • This compound synthesis - ChemicalBook.
  • 3,5-Dibromo-6-methylpyrazin-2-amine | CAS 74290-66-7 | AMERICAN ELEMENTS ®.
  • Solubility of 6-Chloropyridazin-3-amine in Different Solvents | Request PDF - ResearchGate.

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Methodological & Application

Application Note: Regioselective Buchwald-Hartwig Amination of 3,5-Dibromo-6-chloropyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This powerful transformation has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[1] The reaction's broad substrate scope and functional group tolerance have rendered traditional, harsher methods for C-N bond formation, such as the Goldberg reaction or nucleophilic aromatic substitution, largely obsolete.[1] This application note provides a detailed protocol and mechanistic insights for the selective amination of the highly functionalized and electron-deficient heterocyclic compound, 3,5-Dibromo-6-chloropyrazin-2-amine. The strategic mono-amination of this polyhalogenated pyrazine serves as a critical step in the synthesis of complex molecular architectures for drug discovery and development.

The inherent challenge in the functionalization of this compound lies in controlling the regioselectivity of the amination process. The pyrazine core is substituted with three halogen atoms—two bromine and one chlorine—each presenting a potential site for oxidative addition to the palladium catalyst. The general reactivity trend for aryl halides in Buchwald-Hartwig couplings is Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl.[3] This established trend suggests that the C-Br bonds will be significantly more reactive than the C-Cl bond under typical palladium-catalyzed conditions. This differential reactivity provides a strategic handle to achieve selective mono-amination at one of the bromine-substituted positions.

This guide will detail the critical parameters for achieving high yields and excellent regioselectivity in the Buchwald-Hartwig amination of this substrate. We will delve into the rationale for the selection of the catalyst system, including the palladium precursor and the specialized phosphine ligand, the choice of base, and the optimization of reaction conditions.

Mechanistic Considerations: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[4][5] The cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species, or by the direct use of a Pd(0) source.[5]

Key steps in the catalytic cycle include:

  • Oxidative Addition: The active LPd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[3] In the case of this compound, this step is expected to occur preferentially at one of the more reactive C-Br bonds.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the palladium center. The base then deprotonates the coordinated amine to form an amido complex.[5]

  • Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, and the desired arylamine product is released from the palladium center.[4] This step also regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]

A potential side reaction is β-hydride elimination, which can occur if the amine possesses β-hydrogen atoms, leading to hydrodehalogenation of the arene and formation of an imine.[1][6] Careful selection of the ligand and reaction conditions is crucial to minimize such unproductive pathways.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd(0)L->OxAdd Pd(II)Complex Ar-Pd(II)-X(L) OxAdd->Pd(II)Complex AmineCoord Amine Coordination (R2NH) Pd(II)Complex->AmineCoord AmineComplex [Ar-Pd(II)(NHR2)-X(L)] AmineCoord->AmineComplex Deprotonation Deprotonation (Base) AmineComplex->Deprotonation AmidoComplex Ar-Pd(II)-NR2(L) Deprotonation->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd(0)L Regeneration Product Product (Ar-NR2) RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol

This protocol is optimized for the mono-amination of this compound with a representative secondary amine, morpholine.

Materials and Reagents:

ReagentGradeSupplier
This compound≥97%Commercially available
Morpholine≥99%Commercially available
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst gradeCommercially available
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)≥98%Commercially available
Sodium tert-butoxide (NaOtBu)≥98%Commercially available
TolueneAnhydrous, ≥99.8%Commercially available

Equipment:

  • Schlenk flask or sealed microwave vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard laboratory glassware

  • Syringes for liquid transfer

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere of argon, add this compound (1.0 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol%), and Xantphos (0.04 equiv, 4 mol%).

  • Reagent Addition: Add sodium tert-butoxide (1.4 equiv) to the flask.

  • Solvent and Amine Addition: Add anhydrous toluene (to make a 0.1 M solution with respect to the pyrazine substrate). Finally, add morpholine (1.2 equiv) via syringe.

  • Reaction Conditions: Seal the flask or vial and heat the reaction mixture to 100 °C with vigorous stirring. For reactions requiring higher temperatures, microwave irradiation can be a valuable tool to expedite the process.[6][7]

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired mono-aminated product.

Key Considerations and Optimization

  • Catalyst System: The choice of the palladium precursor and ligand is paramount for a successful reaction. Pd₂(dba)₃ is a common and effective Pd(0) source. Xantphos is a bulky, electron-rich bidentate phosphine ligand that is particularly effective for coupling reactions involving electron-deficient heterocycles.[9][10] Its wide bite angle is known to promote the desired reductive elimination step and suppress side reactions. For particularly challenging couplings, other specialized ligands such as tBuDavePhos could be screened.[7]

  • Base: A strong, non-nucleophilic base is essential for the deprotonation of the amine.[11] Sodium tert-butoxide is a common choice for this purpose.[5][11] Other bases like potassium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS) can also be employed.[4][7] The choice of base can influence the reaction rate and should be considered during optimization.

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used for the Buchwald-Hartwig amination.[4] Toluene is often preferred due to its high boiling point, which allows for a wider range of reaction temperatures.

  • Temperature: The reaction temperature is a critical parameter. While many Buchwald-Hartwig aminations proceed at elevated temperatures (80-110 °C), the optimal temperature will depend on the specific substrates and catalyst system.[3][8]

Regioselectivity

The observed regioselectivity for mono-amination at a C-Br position over the C-Cl position is a direct consequence of the relative bond strengths and the kinetics of the oxidative addition step. The C-Br bond is weaker and more readily undergoes oxidative addition to the Pd(0) catalyst compared to the stronger C-Cl bond. This difference in reactivity allows for the selective formation of the mono-bromo-substituted aminated pyrazine. To achieve di-substitution, harsher reaction conditions, a different catalyst system specifically designed for aryl chloride activation, or a sequential amination strategy would likely be required.

Regioselectivity_Workflow cluster_workflow Regioselective Amination Strategy Start This compound Condition Buchwald-Hartwig Conditions (Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 100°C) Start->Condition Decision Preferential Oxidative Addition? Condition->Decision Product1 Mono-aminated Product (at C-Br position) Decision->Product1 Yes (C-Br > C-Cl) Product2 Di-aminated or C-Cl aminated products (minor) Decision->Product2 No

Caption: Logical workflow for achieving regioselective mono-amination.

Conclusion

The Buchwald-Hartwig amination of this compound offers a reliable and regioselective method for the synthesis of valuable mono-aminated pyrazine derivatives. By carefully selecting the catalyst system, base, and reaction conditions, high yields of the desired product can be achieved. The protocol described herein provides a robust starting point for researchers in medicinal chemistry and drug development, enabling the efficient construction of complex nitrogen-containing heterocyclic scaffolds. Further optimization of the reaction parameters may be necessary for different amine coupling partners or for scaling up the reaction.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 3,5-Dibromo-6-chloropyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Aminopyrazine Scaffold

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic chemistry, the 2-aminopyrazine core has emerged as a privileged scaffold for the design of potent and selective kinase inhibitors.[1][3] Its constituent nitrogen atoms often serve as key hydrogen bond acceptors, anchoring the inhibitor within the ATP-binding pocket of the target kinase.[3]

The strategic utility of 3,5-Dibromo-6-chloropyrazin-2-amine as a starting material lies in its polyhalogenated nature, which provides multiple, distinct reaction handles for the sequential and regioselective introduction of diverse substituents. This multi-functionalized core allows for the systematic exploration of chemical space around the pyrazine scaffold, enabling the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. This document provides a detailed guide for researchers, outlining synthetic strategies and detailed protocols for the elaboration of this compound into a library of potential kinase inhibitors, with a particular focus on targeting therapeutically relevant kinases such as Aurora and ATR kinases.[1][3]

Synthetic Strategy: A Regioselective Approach to Disubstituted Pyrazines

The synthesis of 3,5-disubstituted-2-aminopyrazine-based kinase inhibitors from this compound hinges on the differential reactivity of the three halogen atoms. The two bromine atoms at the C3 and C5 positions are amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, while the chlorine atom at the C6 position is generally less reactive under these conditions.

The key to a successful synthesis is achieving regioselectivity in the sequential cross-coupling reactions at the C3 and C5 positions. Based on the electronic properties of the pyrazine ring, which is electron-deficient, and the influence of the amino and chloro substituents, a general order of reactivity can be predicted. The C5 position is generally more reactive towards Suzuki coupling than the C3 position due to the combined electron-withdrawing effects of the adjacent chloro group and the pyrazine nitrogens, which makes the C5-Br bond more susceptible to oxidative addition by the palladium catalyst. This differential reactivity allows for a stepwise functionalization, first at C5 and then at C3.

The general synthetic workflow is as follows:

  • Regioselective Suzuki-Miyaura Coupling at C5: The more reactive C5-Br is first coupled with an aryl or heteroaryl boronic acid.

  • Second Cross-Coupling at C3: The remaining C3-Br is then subjected to a second cross-coupling reaction, typically a Buchwald-Hartwig amination to install a desired amine substituent.

This sequential approach allows for the creation of a diverse library of 3,5-disubstituted pyrazines with distinct functionalities at each position, which is crucial for exploring the structure-activity relationship (SAR) of the resulting kinase inhibitors.

G start This compound step1 Regioselective Suzuki Coupling (Arylboronic Acid, Pd Catalyst, Base) start->step1 intermediate 3-Bromo-5-aryl-6-chloropyrazin-2-amine step1->intermediate step2 Buchwald-Hartwig Amination (Amine, Pd Catalyst, Base) intermediate->step2 product 3-Amino-5-aryl-6-chloropyrazin-2-amine (Kinase Inhibitor Scaffold) step2->product

Caption: General synthetic workflow for kinase inhibitor synthesis.

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C5 Position

This protocol describes the selective coupling of an arylboronic acid at the C5 position of this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.1 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), Na₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 10 mL of dioxane and 2.5 mL of water per 1 mmol of the starting pyrazine).

  • Heat the reaction mixture to 85-90 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the 3-bromo-5-aryl-6-chloropyrazin-2-amine intermediate.

Causality Behind Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki couplings, known for its efficiency with a wide range of substrates.

  • Base: Sodium carbonate is a moderately strong base that is effective in the transmetalation step of the Suzuki catalytic cycle without promoting significant side reactions.

  • Solvent System: The mixture of 1,4-dioxane and water provides good solubility for both the organic and inorganic reagents and facilitates the reaction. Degassing is crucial to prevent oxidation of the palladium catalyst.

Protocol 2: Buchwald-Hartwig Amination at the C3 Position

This protocol describes the amination of the remaining C3-bromo position of the intermediate from Protocol 1.

Materials:

  • 3-Bromo-5-aryl-6-chloropyrazin-2-amine (from Protocol 1)

  • Desired primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene (anhydrous)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube, add the 3-bromo-5-aryl-6-chloropyrazin-2-amine (1.0 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene, followed by the desired amine (1.2 eq).

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final 3-amino-5-aryl-6-chloropyrazin-2-amine derivative.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for the Buchwald-Hartwig amination of aryl bromides, even with challenging substrates. Xantphos is known to promote the reductive elimination step and stabilize the active palladium catalyst.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Anhydrous toluene is a standard solvent for this reaction, as it is non-protic and has a suitable boiling point.

G cluster_suzuki Protocol 1: Suzuki Coupling cluster_buchwald Protocol 2: Buchwald-Hartwig Amination suzuki_start Add this compound, arylboronic acid, Na2CO3, Pd(dppf)Cl2 suzuki_inert Evacuate and backfill with inert gas suzuki_start->suzuki_inert suzuki_solvent Add degassed 1,4-dioxane/water suzuki_inert->suzuki_solvent suzuki_heat Heat to 85-90°C suzuki_solvent->suzuki_heat suzuki_monitor Monitor by TLC/LC-MS suzuki_heat->suzuki_monitor suzuki_workup Workup and purification suzuki_monitor->suzuki_workup suzuki_product 3-Bromo-5-aryl-6-chloropyrazin-2-amine suzuki_workup->suzuki_product buchwald_start Add 3-bromo-5-aryl-6-chloropyrazin-2-amine, NaOtBu, Pd2(dba)3, Xantphos suzuki_product->buchwald_start Intermediate buchwald_inert Evacuate and backfill with inert gas buchwald_start->buchwald_inert buchwald_solvent Add anhydrous toluene and amine buchwald_inert->buchwald_solvent buchwald_heat Heat to 100-110°C buchwald_solvent->buchwald_heat buchwald_monitor Monitor by TLC/LC-MS buchwald_heat->buchwald_monitor buchwald_workup Workup and purification buchwald_monitor->buchwald_workup buchwald_product Final Kinase Inhibitor buchwald_workup->buchwald_product

Caption: Detailed experimental workflow for the two-step synthesis.

Data Presentation: Representative Kinase Inhibitors

The following table presents examples of 3,5-disubstituted-2-aminopyrazine derivatives that have been synthesized and evaluated as Aurora kinase inhibitors.[1] This data showcases the potential of this scaffold in developing potent anti-cancer agents.

Compound IDR¹ (at C5)R² (at C3)Aurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)
12a 3,5-dimethylisoxazol-4-yl4-(N-(3-chlorophenyl)carbamoyl)phenoxy90152
12b 3,5-dimethylisoxazol-4-yl4-(N-(4-chlorophenyl)carbamoyl)phenoxy112183
12c 3,5-dimethylisoxazol-4-yl4-(N-(3-fluorophenyl)carbamoyl)phenoxy105168

Signaling Pathway Context: Aurora Kinases in Cell Cycle Regulation

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in mitosis and cytokinesis.[1] Their overexpression is frequently observed in various cancers, making them attractive targets for cancer therapy. Aurora A is involved in centrosome maturation and separation, as well as spindle assembly. Aurora B is a key component of the chromosomal passenger complex, which regulates chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. Inhibitors of Aurora kinases can disrupt these processes, leading to mitotic arrest and apoptosis in cancer cells.

G cluster_cellcycle Cell Cycle Progression cluster_aurora Aurora Kinase Activity G2 G2 Phase M M Phase (Mitosis) G2->M G1 G1 Phase M->G1 AuroraA Aurora A AuroraB Aurora B Apoptosis Apoptosis M->Apoptosis Mitotic Arrest S S Phase G1->S S->G2 Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome Chromosome Chromosome Segregation & Cytokinesis AuroraB->Chromosome Centrosome->M Chromosome->M Inhibitor 3,5-Disubstituted Pyrazine (e.g., Compound 12a) Inhibitor->AuroraA Inhibition Inhibitor->AuroraB Inhibition

Caption: Role of Aurora kinases in the cell cycle and the effect of their inhibition.

Conclusion and Future Directions

The this compound scaffold is a versatile and valuable starting point for the synthesis of novel kinase inhibitors. The regioselective, sequential palladium-catalyzed cross-coupling reactions outlined in these protocols provide a robust and flexible platform for generating diverse libraries of 3,5-disubstituted-2-aminopyrazines. The demonstrated activity of compounds derived from this scaffold against key cancer targets like Aurora kinases underscores the therapeutic potential of this chemical space.

Future work in this area could focus on further diversification of the substituents at the C3, C5, and even the less reactive C6 positions. Exploration of a wider range of aryl and heteroaryl boronic acids in the Suzuki coupling, as well as a broader array of primary and secondary amines in the Buchwald-Hartwig amination, will undoubtedly lead to the discovery of new inhibitors with improved potency and selectivity profiles. Furthermore, targeting other kinase families known to be inhibited by pyrazine-based compounds, such as Janus kinases (JAKs) and Spleen tyrosine kinase (Syk), represents a promising avenue for future drug discovery efforts.

References

  • Al-Ostoot, F. H., Al-Malki, J. F., Al-Ghamdi, S. S., Al-Shareef, Z. A., El-Metwaly, N. M., & Al-Abdullah, E. S. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(18), 1899–1921. [Link]

  • Vertex Pharmaceuticals Inc. (2007). Pyrazine kinase inhibitors.
  • Bo, Y.-X., Xiang, R., Xu, Y., Zhang, Y.-T., Bai, Y.-X., & Chen, S.-W. (2020). Synthesis, biological evaluation and molecular modeling study of 2-amino-3,5-disubstituted-pyrazines as Aurora kinases inhibitors. Bioorganic & Medicinal Chemistry, 28(5), 115351. [Link]

  • Moriarty, K. J., Koblish, H. K., Tebben, A. J., Lelas, S., Cummings, M. D., Antonetty, F. A., He, W., Diamond, S., Kallel, E. A., He, H., & Galemmo, R. A. (2006). The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: A new class of Aurora-A kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(22), 5778–5783. [Link]

Sources

The Versatile Scaffold: 3,5-Dibromo-6-chloropyrazin-2-amine in Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazine Core in Medicinal Chemistry

In the landscape of modern drug discovery, particularly in the realm of oncology and immunology, protein kinases have emerged as pivotal targets. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases.[1] Central to the design of these targeted therapies is the identification and optimization of heterocyclic scaffolds that can effectively interact with the ATP-binding site of kinases. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, has proven to be a privileged core structure in this context.[1] The nitrogen atoms often serve as crucial hydrogen bond acceptors, anchoring the inhibitor to the hinge region of the kinase.[2]

This guide focuses on a highly functionalized and versatile pyrazine building block: 3,5-Dibromo-6-chloropyrazin-2-amine (CAS: 566205-01-4).[3] Its unique arrangement of reactive handles—two bromine atoms, a chlorine atom, and an amino group—offers medicinal chemists a powerful platform for the strategic and differential elaboration of molecular complexity. This document will provide an in-depth exploration of its applications, particularly in the synthesis of Janus kinase (JAK) and Spleen Tyrosine Kinase (Syk) inhibitors, complete with detailed synthetic protocols and mechanistic insights.

Chemical Properties and Strategic Advantages

The utility of this compound stems from the distinct reactivity of its halogen substituents. The bromine atoms are generally more reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, compared to the chlorine atom. This differential reactivity allows for a stepwise and controlled introduction of various substituents, a key strategy in building libraries of compounds for structure-activity relationship (SAR) studies.

PropertyValueSource
Molecular Formula C₄H₂Br₂ClN₃[3]
Molecular Weight 287.34 g/mol [3]
Appearance Off-white to light brown solid[4]
Storage 2-8°C under inert gas[4]

Application Focus: A Gateway to Potent Kinase Inhibitors

The 3,5-dihalo-2-aminopyrazine scaffold is a cornerstone in the development of inhibitors for several important kinase families, including Janus kinases (JAKs) and Spleen Tyrosine Kinase (Syk).[5][6] Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune diseases and cancers, making JAK inhibitors a critical class of therapeutics.[5][] Similarly, Syk is a key mediator in the signaling pathways of immune cells, and its inhibition is a promising strategy for treating inflammatory diseases and certain hematological malignancies.[4][8]

The general synthetic approach involves the sequential functionalization of the pyrazine core to build molecules that can effectively occupy the ATP-binding pocket of the target kinase.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The construction of kinase inhibitor libraries from this compound predominantly relies on two powerful synthetic transformations: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling: Introducing Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction is a versatile method for installing a wide range of aryl and heteroaryl groups at the bromine positions of the pyrazine ring.[9][10] These groups can be tailored to occupy hydrophobic pockets within the kinase active site, thereby enhancing potency and selectivity.

Suzuki_Miyaura_Workflow Start This compound + Arylboronic Acid Reaction_Setup Combine Reactants with Pd Catalyst (e.g., Pd(PPh₃)₄) and Base (e.g., K₂CO₃) Start->Reaction_Setup Solvent Add Degassed Solvent (e.g., Dioxane/Water) Reaction_Setup->Solvent Heating Heat under Inert Atmosphere (e.g., 80-100 °C) Solvent->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product Mono- or Di-arylated Pyrazine Product Purification->Product

Suzuki-Miyaura Coupling Workflow

This protocol describes a general procedure for the selective mono-arylation of this compound, adapted from established methods for similar substrates.[9]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v, degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired mono-arylated product.

Causality Behind Choices: The use of a 4:1 dioxane/water mixture facilitates the dissolution of both the organic and inorganic reagents. Pd(PPh₃)₄ is a robust catalyst for this type of coupling, and K₂CO₃ is a suitable base to promote the transmetalation step. Running the reaction under an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

Buchwald-Hartwig Amination: Forging Key C-N Bonds

The Buchwald-Hartwig amination is indispensable for introducing amine-containing side chains, which can form critical hydrogen bonds with the kinase hinge region or interact with solvent-exposed regions to improve physicochemical properties.[11][12]

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_Complex L₂Pd(II)(Ar)X Pd0->PdII_Complex + Ar-X Deprotonation Deprotonation (Base) OxAdd Oxidative Addition PdII_Amine [L₂Pd(II)(Ar)(HNR'R'')]⁺X⁻ PdII_Complex->PdII_Amine + HNR'R'' Amine_Coord Amine Coordination Amido_Complex L₂Pd(II)(Ar)(NR'R'') PdII_Amine->Amido_Complex - HB⁺X⁻ Amido_Complex->Pd0 - Ar-NR'R'' RedElim Reductive Elimination

Buchwald-Hartwig Amination Catalytic Cycle

This protocol provides a general method for the amination of a mono-arylated pyrazine intermediate, adapted from literature procedures for related heterocyclic systems.[12]

Materials:

  • Mono-arylated 3-bromo-6-chloropyrazin-2-amine intermediate (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk flask and condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine the mono-arylated pyrazine intermediate, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene, followed by the amine coupling partner.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum.

  • Purify the crude product by column chromatography.

Causality Behind Choices: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos forms a highly active catalytic system capable of coupling a wide range of amines. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle. Anhydrous toluene is a common solvent for this reaction, and maintaining an inert atmosphere is critical for catalyst stability.

Conclusion: A Building Block for Future Therapies

This compound represents a quintessential example of a strategic building block in modern medicinal chemistry. Its pre-installed functional handles and the differential reactivity of its halogen atoms provide a robust and flexible platform for the synthesis of complex molecular architectures. Through well-established and powerful synthetic methods like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can efficiently generate diverse libraries of pyrazine-based compounds. This capability is paramount in the iterative process of drug discovery, enabling the systematic exploration of structure-activity relationships and the optimization of lead compounds into clinical candidates. As the quest for more selective and potent kinase inhibitors continues, the strategic application of such versatile scaffolds will undoubtedly remain a cornerstone of therapeutic innovation.

References

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC - PubMed Central. Available at: [Link]

  • Discovery and development of spleen tyrosine kinase (SYK) inhibitors. PubMed. Available at: [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]

  • This compound | C4H2Br2ClN3 | CID 45789662. PubChem. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. McMaster University. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

  • This compound - Chemical Technology Co.,LTD(expird). LookChem. Available at: [Link]

  • This compound - Heterocyclic Compounds - Crysdot LLC. Crysdot. Available at: [Link]

  • Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases. J Med Chem. Available at: [Link]

  • Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors. PubMed. Available at: [Link]

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. Available at: [Link]

  • Recent advances in understanding spleen tyrosine kinase (SYK) in human biology and disease, with a focus on fostamatinib. PubMed. Available at: [Link]

  • Discovery and Development of Spleen Tyrosine Kinase (SYK) Inhibitors. OUCI. Available at: [Link]

  • Pyrazolopyrazin-3-amine Derivatives as Spleen Tyrosine Kinase (Syk) Inhibitors | Request PDF. ResearchGate. Available at: [Link]

Sources

Introduction: The Strategic Value of a Polyhalogenated Pyrazine Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Strategic Functionalization of 3,5-Dibromo-6-chloropyrazin-2-amine via Cross-Coupling Reactions

Pyrazine and its derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds due to their unique electronic properties and ability to participate in hydrogen bonding.[1][2][3][4] Among the vast array of pyrazine building blocks, this compound stands out as a particularly versatile and powerful starting material.[5][6] Its polyhalogenated nature, featuring three distinct halogen atoms with differential reactivity, allows for a programmed and regioselective series of cross-coupling reactions. This enables the synthesis of complex, multi-substituted pyrazines that would be challenging to access through other means.

This guide provides detailed application notes and protocols for the three most pivotal palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—as applied to this substrate. We will delve into the principles of regioselectivity, provide step-by-step experimental procedures, and offer expert insights to empower researchers in drug discovery and chemical synthesis to unlock the full potential of this scaffold.

Pillar 1: Understanding Regioselectivity

The success of any sequential functionalization strategy hinges on the predictable and selective reaction of one halogen over the others. In this compound, this selectivity is governed by two primary factors:

  • Carbon-Halogen Bond Strength: The rate-determining step in most cross-coupling catalytic cycles is the oxidative addition of the palladium catalyst to the carbon-halogen bond. The reactivity order for this step is well-established: C-I > C-Br > C-Cl.[7] Consequently, the two C-Br bonds at the C3 and C5 positions are inherently more reactive than the C-Cl bond at the C6 position.

  • Electronic Environment: Pyrazine is a π-deficient heterocycle, which generally activates attached halogens toward oxidative addition compared to a corresponding benzene ring.[8] The electron-donating amino group at C2 slightly modulates the electronic density of the ring, but the intrinsic reactivity difference between bromine and chlorine remains the dominant controlling factor for initial couplings.

Therefore, palladium-catalyzed reactions will preferentially occur at the C3 and C5 bromine positions, leaving the C6 chlorine untouched under standard conditions. This allows for a two-stage functionalization strategy: initial couplings at the bromine sites, followed by a subsequent, more forcing reaction at the chlorine site.

Pillar 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between an organoboron species (like a boronic acid or ester) and an organohalide.[9][10] It is celebrated for its mild reaction conditions and high functional group tolerance.

Catalytic Cycle: Suzuki-Miyaura Reaction

The mechanism proceeds through a well-defined catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the activated boronic acid and concluding with reductive elimination to release the product and regenerate the catalyst.[9]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Br) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂(R) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R trans_complex->product product_complex [Ar-R-Pd(II)L₂] center aryl_halide Ar-Br aryl_halide->oa_complex boronic_acid R-B(OH)₂ + Base boronic_acid->trans_complex

Suzuki-Miyaura Catalytic Cycle
Protocol: Selective Mono-Arylation

This protocol details the selective coupling of one equivalent of an arylboronic acid at either the C3 or C5 position.

Materials:

  • This compound

  • Arylboronic acid (1.1 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times.

  • Add Pd(PPh₃)₄ (0.05 eq) to the flask.

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of substrate). The mixture should be thoroughly degassed by bubbling the inert gas through the solvent for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and stir overnight (12-16 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the mono-arylated product.

Data Summary: Suzuki-Miyaura Coupling Conditions
Reaction ScopeCoupling PartnerCatalyst (mol%)LigandBaseSolventTemp (°C)Typical Yield
Mono-arylation Arylboronic acidPd(PPh₃)₄ (5%)PPh₃K₂CO₃Dioxane/H₂O8570-90%
Di-arylation Arylboronic acid (2.2 eq)Pd(dppf)Cl₂ (5%)dppfCs₂CO₃Toluene/EtOH/H₂O10060-85%
Sequential 1. Arylboronic acid A2. Arylboronic acid B1. Pd(PPh₃)₄ (5%)2. Pd₂(dba)₃ (3%)1. PPh₃2. SPhos1. K₂CO₃2. K₃PO₄1. Dioxane/H₂O2. Toluene1. 852. 110Stepwise yields

Pillar 3: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling provides a powerful route to synthesize arylalkynes by reacting a terminal alkyne with an aryl halide.[11] The reaction is uniquely co-catalyzed by both palladium and copper(I) salts.[12]

Catalytic Cycle: Sonogashira Reaction

The process involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling, while a copper cycle generates a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[12]

Sonogashira_Cycle Sonogashira Dual Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(Br) pd0->pd_complex Oxidative Addition (Ar-Br) product Product Ar-C≡C-R pd_complex->pd0 Reductive Elimination transmetalation Transmetalation pd_complex->transmetalation cu_halide Cu(I)Br cu_acetylide Cu(I)-C≡C-R cu_halide->cu_acetylide Deprotonation (R-C≡C-H + Base) cu_acetylide->cu_halide cu_acetylide->transmetalation

Sonogashira Dual Catalytic Cycle
Protocol: Selective Mono-Alkynylation

Materials:

  • This compound

  • Terminal alkyne (1.2 eq)

  • Pd(PPh₃)₂Cl₂ (0.03 eq)

  • Copper(I) Iodide (CuI) (0.05 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF) or DMF, anhydrous

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous THF (or DMF) followed by Et₃N (or DIPEA) (3.0-4.0 eq) via syringe. The amine base acts as both the base and a co-solvent.

  • Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 4-8 hours or with gentle heating (40-50 °C) if the reaction is sluggish.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Data Summary: Sonogashira Coupling Conditions
Reaction ScopeCoupling PartnerPd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Typical Yield
Mono-alkynylation Terminal AlkynePd(PPh₃)₂Cl₂ (3%)CuI (5%)Et₃NTHF25-4075-95%
Di-alkynylation Terminal Alkyne (2.5 eq)Pd(PPh₃)₄ (5%)CuI (10%)DIPEADMF6065-85%

Expert Insight: The copper co-catalyst is crucial for activating the terminal alkyne but can sometimes lead to undesired alkyne homocoupling (Glaser coupling). For sensitive substrates, "copper-free" Sonogashira conditions using a different base like pyrrolidine or a specialized palladium catalyst can be employed to mitigate this side reaction.[11]

Pillar 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a transformative reaction that enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[13][14] This reaction requires a strong base and, critically, a sterically hindered, electron-rich phosphine ligand to facilitate the challenging reductive elimination step.[15]

Catalytic Cycle: Buchwald-Hartwig Amination

The catalytic cycle involves the oxidative addition of Pd(0) to the aryl bromide, coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[13][15]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Br) pd0->oa_complex Oxidative Addition (Ar-Br) amine_coord [Ar-Pd(II)L(Br)(R₂NH)] oa_complex->amine_coord Amine Coordination (+ R₂NH, -L) amido_complex Ar-Pd(II)L(NR₂) amine_coord->amido_complex Deprotonation (+ Base, - H-Base⁺Br⁻) amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product

Buchwald-Hartwig Amination Catalytic Cycle
Protocol: Selective Mono-Amination

Materials:

  • This compound

  • Primary or secondary amine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • XantPhos or BINAP (0.08 eq)

  • Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄) (1.5 eq)

  • Toluene or Dioxane, anhydrous

  • Nitrogen or Argon gas supply

Procedure:

  • In a glovebox or under a strong flow of inert gas, add NaOtBu (1.5 eq) to a flame-dried Schlenk tube.

  • In a separate flask, add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), and the phosphine ligand (e.g., XantPhos, 0.08 eq).

  • Evacuate and backfill this flask with inert gas.

  • Add anhydrous toluene, followed by the amine (1.2 eq) via syringe.

  • Transfer this solution to the Schlenk tube containing the base.

  • Seal the tube and heat the reaction mixture to 90-110 °C for 8-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate. Wash the organic layer with water and brine.

  • Dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Data Summary: Buchwald-Hartwig Amination Conditions
Amine TypeCoupling PartnerPd Pre-catalyst (mol%)LigandBaseSolventTemp (°C)Typical Yield
Primary Amine R-NH₂Pd₂(dba)₃ (2%)XantPhos (8%)NaOtBuToluene10070-90%
Secondary Amine R₂NHPd(OAc)₂ (3%)BINAP (6%)Cs₂CO₃Dioxane11065-85%
Aniline Ar-NH₂Pd₂(dba)₃ (2%)RuPhos (6%)K₃PO₄Dioxane11075-95%

Expert Insight: The choice of ligand and base is paramount and must be matched to the amine's steric hindrance and pKa.[16][17] For less nucleophilic amines like anilines or sterically hindered secondary amines, more sophisticated, bulky phosphine ligands (e.g., Buchwald's biarylphosphine ligands like RuPhos) and weaker bases like K₃PO₄ are often required to achieve high yields.

Pillar 5: A Sequential Functionalization Workflow

The differential reactivity of the C-Br and C-Cl bonds enables a powerful and logical workflow for creating highly decorated pyrazine derivatives.

workflow start This compound step1 Mono-functionalized Intermediate start->step1 Reaction 1: Suzuki or Sonogashira at C3 or C5 (mild conditions) step2 Di-functionalized Intermediate step1->step2 Reaction 2: Buchwald-Hartwig or Suzuki at remaining C-Br site final Tri-functionalized Product step2->final Reaction 3: Coupling at C-Cl (forcing conditions, e.g., stronger catalyst, >110°C)

Sequential Cross-Coupling Strategy

This strategic approach allows for the introduction of three different functional groups onto the pyrazine core in a controlled manner, providing access to a vast chemical space for drug discovery and materials science.

Characterization of Products

Confirmation of the successful synthesis and purity of the resulting compounds is essential. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and regiochemistry of the substitution.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

References

  • Eberhard, J. (n.d.). Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. Retrieved from [Link]

  • Zhang, Y., & MacMillan, D. W. C. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10126–10169. Retrieved from [Link]

  • Eberhard, J. (2012). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Synfacts, 8(3), 0334. Retrieved from [Link]

  • Dolezal, M., Miletin, M., Kunes, J., & Kralova, K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(3), 363–373. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Dalton, T., & Moody, C. J. (2020). Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. Organic & Biomolecular Chemistry, 18(29), 5619–5635. Retrieved from [Link]

  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • Zhang, Y., & MacMillan, D. W. C. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10126–10169. Retrieved from [Link]

  • Dolezal, M., Miletin, M., Kunes, J., & Kralova, K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(3), 363–373. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Juhas, M., Pausas Otero, L., Paredes de la Red, C., Janďourek, O., Konečná, K., Kubíček, V., ... & Doležal, M. (2020). Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies. Molecules, 25(1), 105. Retrieved from [Link]

  • Choudhary, D., Garg, S., Sharma, P., Kumar, A., Singh, P., Kumar, N., & Mutreja, V. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 1–25. Retrieved from [Link]

  • Singh, S., & Kumar, V. (2018). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. World Journal of Pharmaceutical Research, 7(14), 316-329. Retrieved from [Link]

  • Schmidt, D., & Langer, P. (2012). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 10(38), 7786–7794. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Schmidt, D., & Langer, P. (2012). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. Request PDF. Retrieved from [Link]

  • Li, Y., Wang, M., Wang, M., Li, S., & Zhu, W. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7385. Retrieved from [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. Retrieved from [Link]

  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • Dalton, T., & Moody, C. J. (2020). Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. Organic & Biomolecular Chemistry, 18(29), 5619–5635. Retrieved from [Link]

  • Schmidt, D., & Langer, P. (2012). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. OUCI. Retrieved from [Link]

  • Choudhary, D., Garg, S., Sharma, P., Kumar, A., Singh, P., Kumar, N., & Mutreja, V. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Al-Zoubi, R. M. (2014). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. Request PDF. Retrieved from [Link]

  • Chong, Y. S., & Abdullah, Z. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology, 7(2), 79-88. Retrieved from [Link]

  • Chong, Y. S., & Abdullah, Z. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Semantic Scholar. Retrieved from [Link]

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Application Notes and Protocols for the Derivatization of 3,5-Dibromo-6-chloropyrazin-2-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Scaffold as a Privileged Motif in Medicinal Chemistry

The pyrazine ring system is a cornerstone in the design and development of novel therapeutic agents. As a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, the pyrazine core imparts a unique combination of physicochemical properties to a molecule, including metabolic stability, hydrogen bonding capabilities, and the ability to modulate aqueous solubility.[1][2] These characteristics have led to the incorporation of the pyrazine moiety into a diverse array of clinically approved drugs and investigational compounds with a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory effects.[1][2] Pyrazine-containing drugs have shown significant therapeutic value, underscoring the importance of this scaffold in drug discovery.[1]

The strategic functionalization of the pyrazine ring is a key aspect of medicinal chemistry, allowing for the fine-tuning of a compound's pharmacological profile. 3,5-Dibromo-6-chloropyrazin-2-amine is a particularly valuable and versatile building block for the synthesis of novel pyrazine-based drug candidates. Its tri-halogenated structure, featuring two bromine atoms and one chlorine atom at distinct positions, provides multiple handles for selective chemical modification. This allows for the systematic introduction of various substituents to explore the structure-activity relationship (SAR) and optimize drug-like properties. The presence of an amino group further adds to its utility, providing a point for further derivatization or for crucial interactions with biological targets.

This guide provides a comprehensive overview of the derivatization of this compound, with a focus on palladium-catalyzed cross-coupling reactions that are central to modern drug discovery efforts. Detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are presented, along with insights into achieving regioselectivity and troubleshooting common experimental challenges.

Strategic Derivatization: Leveraging Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the carbon-halogen bonds in this compound is the key to its selective derivatization. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a critical step in the catalytic cycle. The bond strength of carbon-halogen bonds follows the order C-Cl > C-Br > C-I. Consequently, the C-Br bonds are generally more reactive than the C-Cl bond in these transformations. This inherent difference in reactivity allows for the selective functionalization of the bromine-substituted positions while leaving the chlorine atom intact for subsequent modifications.

This section will detail the application of three major palladium-catalyzed cross-coupling reactions for the derivatization of this compound:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and vinyl substituents.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, allowing for the installation of a wide range of amino groups.

  • Sonogashira Coupling: For the formation of carbon-carbon triple bonds, providing access to alkynyl-substituted pyrazines.

G cluster_starting_material Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Derivatized Products This compound This compound Suzuki Suzuki-Miyaura Coupling (C-C bond formation) This compound->Suzuki Buchwald Buchwald-Hartwig Amination (C-N bond formation) This compound->Buchwald Sonogashira Sonogashira Coupling (C-C triple bond formation) This compound->Sonogashira Aryl Aryl/Heteroaryl Substituted Pyrazines Suzuki->Aryl Amino Amino-Substituted Pyrazines Buchwald->Amino Alkynyl Alkynyl-Substituted Pyrazines Sonogashira->Alkynyl

Caption: Derivatization strategies for this compound.

Protocols for Derivatization

Protocol 1: Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds. In the case of this compound, the reaction can be controlled to achieve either mono- or di-arylation at the bromine-bearing positions. The following protocol is a general guideline for a mono-arylation reaction, leveraging the higher reactivity of the C-Br bond over the C-Cl bond.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst to the vessel.

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome:

This protocol is expected to yield the mono-arylated product, with the aryl group substituting one of the bromine atoms. The position of the substitution (C3 or C5) may vary depending on the specific boronic acid and reaction conditions used. For di-arylation, an excess of the boronic acid (2.2-2.5 equivalents) and a longer reaction time may be required.

Data Presentation: Suzuki-Miyaura Coupling Conditions and Outcomes

CatalystLigandBaseSolventTemperature (°C)Time (h)Expected Outcome
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O9012-24Mono- or Di-arylation
PdCl₂(dppf)dppfCs₂CO₃Toluene10012-18Mono-arylation
Pd₂(dba)₃SPhosK₃PO₄THF808-16Mono-arylation

G cluster_workflow Suzuki-Miyaura Coupling Workflow Start Start Combine Reactants Combine this compound, arylboronic acid, and base Inert Atmosphere Establish inert atmosphere (Ar or N₂) Add Catalyst & Solvent Add Pd catalyst and degassed solvent Heat & Stir Heat and stir at 80-100 °C Monitor Reaction Monitor by TLC or LC-MS Work-up Cool, dilute, wash, and extract Purify Purify by column chromatography End End

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Protocol 2: Regioselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly effective method for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the reaction with this compound can be directed to the more reactive C-Br positions. The choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high yields, especially when coupling with less reactive amines or at the less reactive C-Cl position.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos or RuPhos, 4 mol%)

  • Base (e.g., NaOtBu or K₃PO₄, 2.0 equivalents)

  • Solvent (e.g., Toluene or 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst and the ligand to a dry reaction vessel.

  • Add the base, followed by this compound.

  • Add the solvent, followed by the amine.

  • Seal the vessel and heat the reaction mixture with stirring at 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Expected Outcome:

This protocol should result in the selective amination at one of the bromine-substituted positions. The use of highly active catalyst systems may also enable amination at the C-Cl position, particularly at higher temperatures and with longer reaction times.

Data Presentation: Buchwald-Hartwig Amination Conditions and Outcomes

PrecatalystLigandBaseSolventTemperature (°C)Time (h)Expected Outcome
Pd₂(dba)₃XPhosNaOtBuToluene10012-24Mono-amination at C-Br
Pd(OAc)₂RuPhosK₃PO₄1,4-Dioxane11018-36Mono-amination at C-Br
G3-XPhosXPhosLHMDSTHF808-16Mono-amination at C-Br

G cluster_workflow Buchwald-Hartwig Amination Workflow Start Start Combine Catalyst Combine Pd precatalyst and ligand under inert atmosphere Add Reactants Add base, this compound, solvent, and amine Heat & Stir Heat and stir at 80-110 °C Monitor Reaction Monitor by TLC or LC-MS Work-up Cool, dilute, filter, wash, and extract Purify Purify by column chromatography End End

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Protocol 3: Regioselective Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable functional groups in drug discovery for their ability to act as bioisosteres and to participate in further transformations such as click chemistry. The reaction is typically selective for the C-Br positions of this compound.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Base (e.g., Triethylamine or Diisopropylamine)

  • Solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the solvent and the base.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Expected Outcome:

This protocol is expected to yield the mono-alkynylated product at one of the bromine positions. Similar to the other cross-coupling reactions, di-substitution can be achieved by using a larger excess of the alkyne and adjusting the reaction conditions.

Data Presentation: Sonogashira Coupling Conditions and Outcomes

CatalystCo-catalystBaseSolventTemperature (°C)Time (h)Expected Outcome
Pd(PPh₃)₂Cl₂CuIEt₃NTHF25-406-12Mono-alkynylation at C-Br
Pd(OAc)₂/PPh₃CuIi-Pr₂NHDMF508-16Mono-alkynylation at C-Br

G cluster_workflow Sonogashira Coupling Workflow Start Start Combine Catalysts Combine this compound, Pd catalyst, and CuI Inert Atmosphere Establish inert atmosphere Add Reagents Add solvent, base, and terminal alkyne Stir Stir at RT or with gentle heating Monitor Reaction Monitor by TLC or LC-MS Work-up Quench, extract, and wash Purify Purify by column chromatography End End

Caption: Experimental workflow for the Sonogashira coupling.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of novel pyrazine-based compounds in drug discovery. The strategic and regioselective derivatization of this scaffold using modern palladium-catalyzed cross-coupling reactions provides a powerful platform for the generation of diverse chemical libraries. The protocols outlined in this guide offer a starting point for researchers to explore the chemical space around the pyrazine core and to develop new therapeutic agents with improved efficacy and safety profiles. The continued development of more active and selective catalyst systems will further expand the utility of this and other polyhalogenated heterocycles in the quest for new medicines.

References

  • Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. (2012). ResearchGate. [Link]

  • Synthesis of substituted pyrazines from N-allyl malonamides. RSC Publishing. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). PubMed Central. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2023). PubMed Central. [Link]

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Using 3,5-Dibromo-6-chloropyrazin-2-amine as a synthetic building block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 3,5-Dibromo-6-chloropyrazin-2-amine: A Versatile Halogenated Building Block for Complex Molecule Synthesis

Introduction: The Strategic Value of Polysubstituted Pyrazines

The pyrazine nucleus is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties, conferred by the two nitrogen atoms in a 1,4-arrangement, make it a cornerstone in numerous FDA-approved drugs and technologically significant organic materials.[3][4] Compounds incorporating the pyrazine moiety exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][5]

Within this important class of heterocycles, This compound (CAS No. 566205-01-4) emerges as a particularly powerful and versatile synthetic intermediate.[6][7] Its densely functionalized structure, featuring three distinct halogen atoms and an amino group, provides a rich platform for controlled, sequential chemical modifications. This allows researchers to construct complex molecular architectures with high precision, making it an invaluable tool in drug discovery and the development of novel organic materials.[8]

This guide provides an in-depth exploration of the reactivity of this compound and detailed protocols for its application in key synthetic transformations.

Physicochemical Properties & Safe Handling

Precise knowledge of a reagent's properties is fundamental to its effective and safe use in the laboratory.

PropertyValueSource
CAS Number 566205-01-4[6][7]
Molecular Formula C₄H₂Br₂ClN₃[7]
Molecular Weight 287.34 g/mol [7]
Appearance Off-white to light brown solid[9]
Purity Typically ≥95-97%[10]
Storage Store at 2-8°C under an inert atmosphere (e.g., Argon)[9]
Safety & Handling Precautions

As with any halogenated aromatic compound, proper safety protocols are mandatory. While a specific safety data sheet (SDS) for this exact compound is not universally available, data from closely related structures suggests the following precautions.[11][12]

  • Hazard Statements: Based on analogous compounds, it may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[11]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid formation of dust and aerosols.[11]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not let the product enter drains.[11]

Core Reactivity: A Platform for Regioselective Synthesis

The synthetic utility of this compound stems from the differential reactivity of its three halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the trend: C–I > C–Br > C–Cl. This predictable hierarchy allows for selective functionalization.

The two C-Br bonds at positions 3 and 5 are significantly more reactive than the C-Cl bond at position 6. This enables chemists to perform initial cross-coupling reactions at the bromine-substituted sites while leaving the chlorine atom intact for a subsequent, different transformation under more forcing conditions. This principle is the foundation for building complex, unsymmetrically substituted pyrazines.

Caption: Structure and differential reactivity sites.

Application Protocol 1: Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C-C bonds.[13] It is highly effective for introducing aryl, heteroaryl, or vinyl groups at the C-Br positions of the pyrazine core.

Causality Behind Experimental Choices
  • Catalyst System: A combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is used. Electron-rich, bulky phosphine ligands stabilize the active Pd(0) species and facilitate the key steps of oxidative addition and reductive elimination.[13]

  • Base: An inorganic base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[13]

  • Solvent: A mixture of an organic solvent (like Dioxane or Toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

Detailed Step-by-Step Protocol
  • Reactor Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.2 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02-0.05 eq) and the phosphine ligand (e.g., SPhos, XPhos, 0.04-0.10 eq).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1 ratio) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the mono-arylated pyrazine derivative.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Application Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, enabling the synthesis of arylamines from aryl halides.[14][15] This is particularly useful for further functionalizing the pyrazine core by introducing primary or secondary amines.

Causality Behind Experimental Choices
  • Catalyst System: Similar to the Suzuki coupling, a palladium precursor is used with a specialized, bulky electron-rich phosphine ligand (e.g., BINAP, XantPhos). The choice of ligand is critical to prevent side reactions like β-hydride elimination and to promote the final reductive elimination step.[14][16]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice as it is strong enough to deprotonate the amine in the catalytic cycle but does not interfere as a nucleophile.[17]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base.

Detailed Step-by-Step Protocol
  • Reactor Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.03 eq), the phosphine ligand (e.g., XantPhos, 0.02-0.06 eq), and the base (NaOtBu, 1.4 eq) to an oven-dried Schlenk flask.

  • Add Reagents: Add the this compound (1.0 eq) and the desired amine (1.2 eq).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the flask and heat the mixture (typically 90-110 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by silica gel chromatography.

sub Pyrazine-Br pd_complex [Pyrazine-Pd(II)L₂-Br] sub->pd_complex Oxidative Addition amine R₂NH pd_complex2 [Pyrazine-Pd(II)L₂-NR₂] amine->pd_complex2 pd0 Pd(0)L₂ pd0->pd_complex base Base (e.g., NaOtBu) base->pd_complex2 product Pyrazine-NR₂ pd_complex->pd_complex2 Amine Coordination & Deprotonation pd_complex2->pd0 pd_complex2->product Reductive Elimination

Caption: General reaction scheme for Buchwald-Hartwig amination.

Advanced Strategy: Sequential Cross-Coupling

The true power of this compound lies in its capacity for sequential, site-selective functionalization. By carefully selecting reaction conditions, one can orchestrate a multi-step synthesis to build highly complex and diverse pyrazine derivatives.

  • Step 1 (Position 3/5): Perform a Suzuki or Buchwald-Hartwig reaction under standard conditions to functionalize one of the C-Br positions.

  • Step 2 (Position 5/3): The remaining C-Br bond can be targeted in a second, different cross-coupling reaction.

  • Step 3 (Position 6): Finally, the less reactive C-Cl bond can be functionalized using more forcing conditions (e.g., higher temperatures, stronger ligands/bases) to introduce a third point of diversity.

This stepwise approach provides unparalleled control over the final molecular structure, which is a critical advantage in fields like medicinal chemistry where precise structure-activity relationships are explored.[3]

Start 3,5-Dibromo-6-chloro -pyrazin-2-amine Step1 Reaction 1 (e.g., Suzuki) Conditions: Mild Site: C-Br Start->Step1 Intermediate1 Mono-functionalized Intermediate (One C-Br, one C-Cl remaining) Step1->Intermediate1 Step2 Reaction 2 (e.g., Buchwald) Conditions: Standard Site: Remaining C-Br Intermediate1->Step2 Intermediate2 Di-functionalized Intermediate (C-Cl remaining) Step2->Intermediate2 Step3 Reaction 3 (e.g., Sonogashira) Conditions: Forcing Site: C-Cl Intermediate2->Step3 Final Tri-substituted Pyrazine Product Step3->Final

Caption: Logical flow of a sequential cross-coupling strategy.

References

  • This compound, Chemical Technology Co.,LTD.
  • Medicinal Potential of Pyrazine-Substituted Cinnolo-Condensed Compounds, YMER.
  • Advanced Functionalized Pyrazines for Applications in Drug Discovery and Materials Science, Life Chemicals.
  • This compound, Suzhou Aobai Pharmaceutical.
  • This compound, PubChem, National Center for Biotechnology Information.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry, MDPI.
  • Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review, ResearchGate.
  • This compound, ChemicalBook.
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review, Taylor & Francis Online.
  • This compound, Crysdot LLC.
  • Buchwald–Hartwig amination, Wikipedia.
  • Buchwald-Hartwig Amination, Chemistry LibreTexts.
  • This compound Usage And Synthesis, ChemicalBook.
  • Buchwald-Hartwig Cross Coupling Reaction, Organic Chemistry Portal.
  • Safety Data Sheet for 2-Bromo-5-chloropyrazine, Angene Chemical.
  • Safety Data Sheet for 2-Amino-5-bromo-6-chloropyrazine, Cayman Chemical.
  • 3-Bromo-6-chloro-5-iodopyrazin-2-amine, MySkinRecipes.
  • Suzuki-Miyaura Coupling, Chemistry LibreTexts.
  • The Buchwald-Hartwig Amination Reaction, YouTube.

Sources

The Versatile Precursor: Application Notes on 3,5-Dibromo-6-chloropyrazin-2-amine in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in heterocyclic chemistry and drug discovery, the strategic selection of starting materials is paramount. The polyhalogenated pyrazine, 3,5-Dibromo-6-chloropyrazin-2-amine, represents a highly versatile and reactive scaffold. Its unique arrangement of halogen atoms, each with differential reactivity, coupled with the directing influence of the amino group, unlocks a diverse array of synthetic transformations. This guide provides in-depth application notes and detailed protocols for the use of this powerful building block in the synthesis of medicinally relevant heterocyclic cores, including pteridines, pyrazolo[3,4-b]pyrazines, and pyrrolo[2,3-b]pyrazines, the latter of which are notable as fibroblast growth factor receptor (FGFR) inhibitors.

Core Principles of Reactivity

The synthetic utility of this compound is rooted in the distinct reactivity of its three halogen substituents. The pyrazine ring is an electron-deficient system, which activates the halogens towards nucleophilic aromatic substitution (SNAr). Furthermore, the positions of the halogens make them amenable to various palladium-catalyzed cross-coupling reactions.

Generally, the reactivity of halogens in such systems follows the order I > Br > Cl, both in SNAr and in the oxidative addition step of cross-coupling reactions.[1][2] The two bromine atoms on the pyrazine ring of our title compound offer two potential sites for initial reaction, while the chlorine atom is comparatively less reactive. The amino group at the 2-position exerts a significant electronic influence, further modulating the reactivity of the adjacent halogen atoms. Understanding this reactivity profile is crucial for designing regioselective synthetic strategies.

Synthesis of the Starting Material

The precursor, this compound, is not commercially available from all suppliers but can be readily synthesized in the laboratory. A common and efficient method involves the direct bromination of 2-amino-6-chloropyrazine.

Protocol: Synthesis of this compound

Materials:

  • 2-Amino-6-chloropyrazine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Ether

  • Water

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • n-Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 2-amino-6-chloropyrazine (1.0 eq) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) (2.5 eq) to the cooled solution.

  • Allow the reaction mixture to gradually warm to room temperature and stir overnight.

  • Upon completion of the reaction (monitored by TLC), add water to the mixture.

  • Extract the product with ether (3 x volume of acetonitrile).

  • Combine the organic layers and wash sequentially with water and saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using a mixture of n-hexane and ethyl acetate as the eluent to afford 2-amino-3,5-dibromo-6-chloropyrazine as a solid.[3]

Causality of Experimental Choices:

  • NBS as Brominating Agent: NBS is a convenient and safer source of electrophilic bromine compared to liquid bromine.

  • Acetonitrile as Solvent: Acetonitrile is a suitable polar aprotic solvent for this reaction, dissolving the starting material and facilitating the reaction.

  • Initial Cooling: The initial cooling to 0 °C helps to control the exothermicity of the bromination reaction.

  • Aqueous Workup and Extraction: This standard procedure is used to remove water-soluble byproducts and isolate the desired organic product.

  • Chromatographic Purification: This step is essential to remove any unreacted starting material and over-brominated side products, ensuring the purity of the final compound.

Application in the Synthesis of Fused Heterocyclic Systems

The strategic functionalization of this compound allows for the construction of a variety of fused heterocyclic systems with significant biological activities.

Synthesis of Pyrrolo[2,3-b]pyrazines: A Gateway to FGFR Inhibitors

The pyrrolo[2,3-b]pyrazine core is a key pharmacophore in a number of kinase inhibitors, including those targeting FGFR.[4] The synthesis of this scaffold can be achieved through a sequence of palladium-catalyzed cross-coupling reactions followed by an intramolecular cyclization.

Conceptual Workflow:

A This compound B Sonogashira Coupling (Selective at C5-Br) A->B C Alkynyl-aminopyrazine Intermediate B->C D Intramolecular Cyclization (e.g., base-mediated) C->D E Pyrrolo[2,3-b]pyrazine Core D->E F Further Functionalization (e.g., Suzuki Coupling at C3-Br) E->F G FGFR Inhibitor Analogues F->G

Caption: Synthetic workflow for pyrrolo[2,3-b]pyrazines.

Protocol: Synthesis of a 3-Bromo-5-(alkynyl)pyrrolo[2,3-b]pyrazine Intermediate

This protocol is adapted from related syntheses and illustrates a plausible route.

Materials:

  • This compound

  • A terminal alkyne (e.g., trimethylsilylacetylene)

  • Pd(PPh₃)₂Cl₂

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous, degassed solvent and triethylamine.

  • Add the terminal alkyne (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The subsequent intramolecular cyclization to form the pyrrolo[2,3-b]pyrazine ring can often be induced by treatment with a base such as potassium carbonate in a suitable solvent.

Mechanistic Rationale: The Sonogashira coupling proceeds via a catalytic cycle involving oxidative addition of the palladium(0) species to the C-Br bond, followed by transmetalation with the copper acetylide and reductive elimination.[5][6][7] The regioselectivity for the reaction at one of the bromine atoms over the other and over the chlorine atom is a key consideration. In many polyhalogenated systems, the reaction occurs preferentially at the more electron-deficient position or the position with the most labile C-X bond (C-Br over C-Cl). The precise regioselectivity in this specific substrate may depend on the specific reaction conditions and the steric and electronic nature of the alkyne.

Synthesis of Pteridines

Pteridines are a class of bicyclic heterocycles composed of fused pyrimidine and pyrazine rings, and they are found in many biologically important molecules, including folic acid.[8][9] A common synthetic route to pteridines is the condensation of a 2,3-diaminopyrazine with a 1,2-dicarbonyl compound. Therefore, a key step in utilizing this compound for pteridine synthesis is its conversion to a diaminopyrazine derivative.

Proposed Synthetic Pathway:

A This compound B Buchwald-Hartwig Amination (Selective at C3-Br) A->B C 2,3-Diamino-5-bromo-6-chloropyrazine B->C D Condensation with 1,2-Dicarbonyl Compound C->D E Pteridine Derivative D->E A This compound B Nucleophilic Aromatic Substitution with Hydrazine A->B C Hydrazinyl-aminopyrazine Intermediate B->C D Intramolecular Cyclization C->D E Pyrazolo[3,4-b]pyrazine Derivative D->E

Sources

Application Note & Protocols: A Guide to the Scalable Synthesis of 3,5-Dibromo-6-chloropyrazin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the scalable synthesis of 3,5-Dibromo-6-chloropyrazin-2-amine and its subsequent derivatization. This highly functionalized pyrazine core is a critical building block in medicinal chemistry, serving as a scaffold for a diverse range of pharmaceutically active compounds. We present a robust and scalable protocol for the synthesis of the core intermediate, followed by detailed methodologies for its derivatization via modern cross-coupling techniques, including Suzuki-Miyaura and Buchwald-Hartwig reactions. The causality behind experimental choices, process optimization, and purification strategies are discussed in detail to ensure scientific integrity and successful implementation in a research and development setting.

Introduction: The Strategic Importance of the Pyrazine Scaffold

Pyrazine heterocycles are privileged structures in drug discovery, appearing in numerous approved drugs and clinical candidates. Their unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make them valuable components of modern pharmacophores. The specific intermediate, this compound, offers a synthetically versatile platform. The differential reactivity of its halogen substituents—with the bromine atoms being more susceptible to palladium-catalyzed cross-coupling than the chlorine atom—allows for selective and sequential functionalization. This enables the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

This guide is structured to provide both a practical, step-by-step protocol and a deeper understanding of the underlying chemical principles that govern these transformations.

Overall Synthetic Workflow

The synthetic strategy is a two-stage process. First, a scalable synthesis of the core intermediate is performed. Second, this intermediate is used as a platform for diversification through selective cross-coupling reactions.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Derivatization A 2-Amino-6-chloropyrazine (Starting Material) B This compound (Core Intermediate) A->B Dibromination C Suzuki-Miyaura Coupling (C-C Bond Formation) B->C R-B(OH)₂ Pd Catalyst D Buchwald-Hartwig Amination (C-N Bond Formation) B->D R₂NH Pd Catalyst E Diverse Functionalized Pyrazine Derivatives C->E D->E

Figure 1: High-level workflow for the synthesis of this compound derivatives.

Synthesis of the Core Intermediate: this compound

The most direct and scalable route to the core intermediate is the electrophilic bromination of commercially available 2-amino-6-chloropyrazine.

Detailed Experimental Protocol

Reaction: 2-Amino-6-chloropyrazine + 2.5 eq. N-Bromosuccinimide (NBS) → this compound

Materials:

  • 2-Amino-6-chloropyrazine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN), anhydrous

  • Deionized Water

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-amino-6-chloropyrazine (1.0 eq., e.g., 8.00 g, 61.8 mmol).

  • Add anhydrous acetonitrile (10 mL per gram of starting material, e.g., 80 mL).

  • Cool the resulting solution to 0 °C in an ice-water bath.

  • Slowly add N-bromosuccinimide (NBS) (2.5 eq., e.g., 27.5 g, 155 mmol) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.[1]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to gradually warm to room temperature.

  • Stir the mixture at room temperature for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, carefully add deionized water (e.g., 80 mL) to the reaction mixture to quench any unreacted NBS and precipitate the product.

  • Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate (3 x 80 mL).[1]

  • Combine the organic layers and wash sequentially with deionized water (1 x 80 mL) and saturated brine (1 x 80 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the resulting residue by silica gel column chromatography (e.g., eluting with a hexane/ethyl acetate gradient) to afford the pure product as a yellow solid.[1]

ParameterValueReference
Starting Material 2-Amino-6-chloropyrazine[1]
Reagent N-Bromosuccinimide (NBS)[1]
Equivalents of NBS 2.5[1]
Solvent Acetonitrile (MeCN)[1]
Temperature 0 °C to Room Temp.[1]
Typical Yield ~95%[1]

Table 1: Optimized Reaction Conditions for Core Synthesis.

The 'Why' Behind the 'How': Mechanistic Rationale & Scalability
  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice over elemental bromine (Br₂) for large-scale synthesis. NBS is a solid, making it significantly easier and safer to handle than volatile and highly corrosive Br₂. It provides a slow, low-concentration source of electrophilic bromine, which allows for better control of the reaction exotherm and helps to minimize over-bromination or side reactions.

  • Role of the Amino Group: The amino group (-NH₂) at the C2 position is a powerful activating group for electrophilic aromatic substitution. It directs the incoming electrophile (Br⁺) to the ortho (C3) and para (C5) positions, leading to the desired 3,5-dibrominated product.

  • Temperature Control: The initial cooling to 0 °C is critical to moderate the rate of the highly exothermic bromination reaction. Adding the NBS in portions prevents a dangerous temperature spike that could lead to side reactions and decomposition.

  • Solvent Selection: Acetonitrile is a suitable polar aprotic solvent that effectively dissolves the starting material and NBS, facilitating a homogeneous reaction.

  • Scalability Considerations: This procedure is highly scalable. On a larger scale, ensuring adequate cooling and controlled addition of NBS is paramount. A reactor with a cooling jacket and a solids addition funnel is recommended. The workup procedure is standard and can be adapted to large-scale extraction equipment.

Derivatization via Palladium-Catalyzed Cross-Coupling

The 3,5-dibromo-6-chloro-pyrazin-2-amine core is primed for selective functionalization. The C-Br bonds are significantly more reactive than the C-Cl bond in standard palladium-catalyzed cross-coupling reactions, allowing for derivatization at the C3 and C5 positions while leaving the C6 chloro-substituent intact for potential future modifications.[2][3]

Suzuki-Miyaura Coupling (C-C Bond Formation)

This reaction is a powerful tool for forming carbon-carbon bonds, typically to install aryl or heteroaryl groups.

  • Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or a pre-catalyst like Pd(OAc)₂ with a suitable ligand), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).[2][3]

  • Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent (e.g., Toluene, Dioxane, or DME) and water (e.g., 4:1 ratio) is commonly used.

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to 80-100 °C. The optimal temperature depends on the specific substrates and catalyst system.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Mono-substitution is often rapid. Driving the reaction to di-substitution typically requires more forcing conditions.

  • Work-up & Purification: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography to isolate the mono-arylated derivative.

G A Oxidative Addition Pd(0)L₂ inserts into the C-Br bond of the pyrazine. B Transmetalation The aryl group from the boronic acid (activated by base) is transferred to the Palladium center. A->B C Reductive Elimination The two organic fragments couple and are eliminated from the Palladium, regenerating the Pd(0) catalyst. C->A Regenerates Catalyst caption Figure 2: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.

  • The Challenge with Pyrazines: The nitrogen atoms in the pyrazine ring can coordinate to the palladium catalyst, acting as a ligand and inhibiting its catalytic activity.[2]

  • The Solution - Ligand Choice: To overcome this, the use of electron-rich, sterically bulky phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) is often essential. These ligands stabilize the palladium center and promote the desired catalytic cycle over catalyst inhibition.

  • Role of the Base: The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species which facilitates the transmetalation step.[2] The choice of base can significantly impact the reaction rate and yield.

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction enables the introduction of primary or secondary amines, which are key functional groups in many bioactive molecules.

  • Reagent Preparation: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2-1.5 eq.), a palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3/G4 pre-catalyst, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand like XPhos, 2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.5-2.0 eq.).[4][5]

  • Solvent Addition: Add a degassed, anhydrous aprotic solvent such as Toluene, Dioxane, or THF.

  • Reaction Execution: Heat the mixture with vigorous stirring, typically between 80-110 °C.

  • Monitoring & Work-up: Monitor the reaction to completion. The work-up involves cooling the reaction, quenching with aqueous ammonium chloride, extracting with an organic solvent, washing, drying, and concentrating.

  • Purification: The crude product is typically purified by silica gel chromatography.

G A Oxidative Addition Pd(0)L₂ inserts into the C-Br bond of the pyrazine. B Amine Coordination & Deprotonation The amine coordinates to the Pd(II) center and is deprotonated by the base to form an amido complex. A->B C Reductive Elimination The C-N bond is formed, releasing the aminated pyrazine and regenerating the Pd(0) catalyst. C->A Regenerates Catalyst caption Figure 3: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

  • Base Selection is Critical: Strong bases like sodium tert-butoxide are required to deprotonate the amine after it coordinates to the palladium center, forming the key palladium-amido intermediate. Weaker bases are generally ineffective.[5]

  • Catalyst System: As with Suzuki coupling, the choice of ligand is paramount to prevent catalyst inhibition by the pyrazine substrate or the amine coupling partner.[2] Modern palladium pre-catalysts, which are air-stable and form the active Pd(0) species in situ, are highly recommended for reproducibility and scalability.[4]

Purification and Characterization

The purification of pyrazine derivatives can be challenging due to the basicity of the nitrogen atoms, which can cause tailing on silica gel.

  • Chromatography: To mitigate tailing during column chromatography, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (~1%), to the eluent. High-performance flash chromatography systems can significantly improve separation efficiency.[6]

  • Recrystallization: When possible, recrystallization is an excellent method for obtaining highly pure material on a large scale, avoiding the cost and waste associated with chromatography.

  • Characterization: The structure and purity of all synthesized compounds should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and LC-MS.

Safety and Handling

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Halogenated Compounds: Halogenated aromatic compounds should be handled with care as they can be irritants and are potentially toxic. Avoid inhalation of dust and skin contact.[7][8]

  • Reagents: N-Bromosuccinimide (NBS) is a lachrymator and an irritant. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Strong bases like NaOt-Bu are corrosive and react violently with water. Consult the Safety Data Sheet (SDS) for each reagent before use.[9]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated organic waste should be segregated.

Conclusion

The synthetic routes outlined in this application note provide a reliable and scalable pathway to a wide array of 3,5-disubstituted-6-chloropyrazin-2-amine derivatives. By understanding the rationale behind the choice of reagents and conditions for both the core synthesis and subsequent cross-coupling reactions, researchers can efficiently generate novel compounds for drug discovery programs. The protocols are robust and can be adapted to various substrates, making this pyrazine scaffold an invaluable tool for medicinal chemistry.

References

  • Jordheim, L. P., Durantel, D., Zoulim, F., & Dumontet, C. (2013). Advances in the development of favipiravir (T-705), a broad-spectrum inhibitor of viral RNA polymerase. Antiviral Research. Sourced from a discussion on the synthesis of favipiravir, a pyrazine derivative. [Link][10]

  • De Nanteuil, F., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. A review covering various cross-coupling reactions on pyrazine cores. [Link][3]

  • Zheng, Y., & Tora, G. T. (2019). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules. Provides examples of large-scale cross-coupling reactions. [Link][5]

  • Biscoe, M. R., et al. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. Chemistry – A European Journal. Details modern ligands for cross-coupling. [Link][4]

  • Bickler, B. (2012). Improving Flash Purification of Chemically Related Pyrazines. Biotage Application Note AN063. Discusses strategies for the chromatographic purification of pyrazines. [Link][6]

  • Anderson, K. W., et al. (2006). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides. Journal of Organic Chemistry. Provides representative cross-coupling procedures. [Link][11]

  • Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of AOAC International. Discusses general purification techniques for pyrazines. [Link][12][13]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3,5-Dibromo-6-chloropyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

From the Senior Application Scientist's Desk:

Welcome to the technical support guide for 3,5-Dibromo-6-chloropyrazin-2-amine. This resource is designed for researchers, scientists, and drug development professionals navigating the complexities of purifying this highly functionalized heterocyclic compound. The presence of multiple halogen substituents and an amine group on the pyrazine core presents unique challenges, from managing closely-related impurities to preventing compound degradation. This guide synthesizes established chemical principles with practical, field-proven insights to help you achieve your desired purity with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile is heavily dependent on the synthetic route. A common method is the direct bromination of 2-amino-6-chloropyrazine using a brominating agent like N-bromosuccinimide (NBS)[1]. Based on this, you should anticipate the following impurities:

  • Unreacted Starting Material: 2-Amino-6-chloropyrazine.

  • Mono-brominated Isomers: Primarily 2-amino-3-bromo-6-chloropyrazine and potentially 2-amino-5-bromo-6-chloropyrazine. The activating effect of the amino group can lead to a mixture of products[2][3].

  • Over-brominated Species: Although the target is a dibromo compound, further bromination is possible under harsh conditions.

  • Hydrolyzed Byproducts: Residual water in the reaction can lead to the formation of corresponding pyrazinone derivatives.

  • Residual Reagents/Byproducts: Such as succinimide (from NBS).

Q2: My crude product is a dark, oily solid. What does this indicate?

A2: An off-white to light brown solid is the expected appearance[1]. A dark or oily appearance often suggests the presence of colored impurities, residual solvents, or byproducts from degradation. Overheating during synthesis or workup can contribute to this. It is crucial to perform a preliminary purity analysis (e.g., TLC or ¹H NMR) before attempting purification.

Q3: What are the best analytical techniques to assess the purity of this compound?

A3: A multi-technique approach is recommended for robust purity assessment:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress and for identifying the number of components in your crude material. A common eluent system is n-hexane/ethyl acetate[1].

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is a good starting point[4].

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the product and byproducts. However, thermal stability should be considered[5][6].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities if they are at a significant concentration (>1-2%).

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): Offers high resolution and sensitivity for detecting and quantifying trace-level impurities[7].

Q4: Is dehalogenation a significant risk during purification?

A4: Yes, dehalogenation, particularly debromination, is a potential side reaction for halogenated heterocycles[8]. The C-Br bond is weaker than the C-Cl bond and more susceptible to cleavage[8][9]. You should avoid:

  • Prolonged exposure to certain metals: Catalytic hydrogenation (e.g., using Pd/C) will readily cause dehalogenation[9].

  • Strongly basic or reductive conditions: These can promote dehalogenation reactions.

  • Excessive heat: Can lead to thermal degradation and potential dehalogenation.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Symptom / Observation Potential Cause(s) Suggested Solutions & Scientific Rationale
Low Purity After Recrystallization 1. Incorrect Solvent System: The chosen solvent may dissolve the impurity as well as the product, or the product may be too soluble.1. Perform a Solvent Screen: Test solubility in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane, and mixtures). The ideal single solvent dissolves the compound when hot but not when cold. For a solvent/anti-solvent system, the product should be soluble in the "solvent" and insoluble in the "anti-solvent." Given its likely solubility in ethers and chlorinated hydrocarbons and insolubility in water, a system like Ethanol/Water or Toluene/Heptane is a logical starting point[3].
2. Impurity Co-crystallization: The impurity has very similar polarity and crystal lattice packing energy to the product.2. Change the Solvent System: A different solvent system can disrupt the co-crystallization pattern. If this fails, column chromatography is the necessary next step.
3. Precipitation vs. Crystallization: The solution was cooled too quickly, causing the product and impurities to "crash out" of solution rather than forming a pure crystal lattice.3. Slow Cooling: Allow the heated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Slow crystal growth is key to excluding impurities from the lattice.
Co-eluting Impurities in Column Chromatography 1. Inappropriate Eluent Polarity: The mobile phase polarity is too high or too low, failing to resolve compounds with similar Rf values.1. Optimize the Mobile Phase: Systematically vary the ratio of your eluent system (e.g., from 5% to 20% Ethyl Acetate in Hexane). A patent for this compound suggests n-hexane/ethyl acetate (3:1) for silica gel chromatography[1]. If resolution is still poor, try a different solvent system (e.g., Dichloromethane/Methanol).
2. Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity.2. Reduce the Load: As a rule of thumb, use a mass ratio of at least 30:1 (silica:crude material). For difficult separations, this ratio may need to be increased to 100:1.
Product Degradation on Silica Gel 1. Acidity of Silica Gel: The slightly acidic nature of standard silica gel can cause degradation of acid-sensitive compounds, especially those with amine groups.1. Use Neutralized Silica: Treat the silica gel with a base like triethylamine (e.g., add 0.5-1% triethylamine to the eluent) to neutralize acidic sites.
2. Prolonged Contact Time: The compound remains on the column for an extended period, increasing the chance of degradation.2. Increase Flow Rate/Use Flash Chromatography: Employing pressure (flash chromatography) to speed up the elution will minimize the contact time between your compound and the stationary phase.
Streaking on TLC Plate 1. Compound is too Polar/Basic: The amino group can interact strongly with the acidic silica gel, causing streaking.1. Add a Modifier to the Eluent: Add a small amount of triethylamine (~0.5%) or acetic acid to the TLC mobile phase to improve the spot shape. For a basic compound like this, triethylamine is the logical choice.
2. Sample is too Concentrated: An overloaded TLC spot will lead to streaking.2. Dilute the Sample: Ensure the spotting solution is sufficiently dilute.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC
  • System Preparation: Use a C18 reversed-phase column.

  • Mobile Phase Preparation: Prepare two solvents: Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid). The acid helps to protonate the amine, leading to sharper peaks.

  • Sample Preparation: Accurately weigh ~1 mg of your sample and dissolve it in 1 mL of Acetonitrile or a 50:50 Acetonitrile:Water mixture to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Method Parameters:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Detector: UV, monitor at a wavelength where the compound has significant absorbance (e.g., 254 nm or 270 nm[4]).

    • Gradient: Start with a linear gradient (e.g., 10% B to 90% B over 15 minutes) to determine the retention time. Once optimized, an isocratic method can be used for routine checks[4].

  • Analysis: Integrate the peaks to determine the area percent purity.

Protocol 2: Purification by Silica Gel Flash Chromatography
  • Slurry Preparation: Choose an appropriate-sized column. Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% Hexane or 2% Ethyl Acetate in Hexane).

  • Column Packing: Pour the slurry into the column and use pressure to pack it evenly. Ensure there are no cracks or air bubbles.

  • Sample Loading: Dissolve the crude material in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" technique generally results in better separation than loading the sample as a liquid. Carefully add the dried sample to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate). Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations & Workflows

Purification Method Selection Workflow

Purification_Selection Start Crude Product Analysis (TLC/¹H NMR) Is_Major_Spot Is there one major spot with minor, well-separated impurities on TLC? Start->Is_Major_Spot Try_Recrystallization Attempt Recrystallization Is_Major_Spot->Try_Recrystallization Yes Column_Chromatography Perform Column Chromatography Is_Major_Spot->Column_Chromatography No (Complex mixture) Purity_Check_1 Check Purity (HPLC/TLC) Try_Recrystallization->Purity_Check_1 Is_Pure_1 Is Purity >98%? Purity_Check_1->Is_Pure_1 End Pure Product Is_Pure_1->End Yes Is_Pure_1->Column_Chromatography No Purity_Check_2 Check Purity (HPLC/TLC) Column_Chromatography->Purity_Check_2 Is_Pure_2 Is Purity >98%? Purity_Check_2->Is_Pure_2 Is_Pure_2->End Yes Is_Pure_2->Column_Chromatography No (Re-optimize & repeat)

Caption: Decision tree for selecting an initial purification strategy.

Troubleshooting Low Purity Workflow

Troubleshooting_Purity Start Low Purity Detected (Post-Purification) Identify_Impurity Identify Impurity (LC-MS/NMR) Start->Identify_Impurity Is_Isomer Is impurity a structural isomer? Identify_Impurity->Is_Isomer Is_SM Is impurity the starting material? Is_Isomer->Is_SM No Optimize_Chromatography Optimize Chromatography: - Change solvent system - Use a different stationary phase Is_Isomer->Optimize_Chromatography Yes Optimize_Reaction Optimize Synthesis: - Increase reaction time - Add more reagent Is_SM->Optimize_Reaction Yes Is_Degradant Is impurity a degradation product? Is_SM->Is_Degradant No Re_Purify Re-purify under new conditions Optimize_Chromatography->Re_Purify Optimize_Reaction->Re_Purify Modify_Purification Modify Purification: - Use neutral silica - Lower temperature - Avoid harsh conditions Is_Degradant->Modify_Purification Yes Modify_Purification->Re_Purify End Achieved Target Purity Re_Purify->End

Caption: A logical workflow for diagnosing and solving purity issues.

References

Technical Support Center: Suzuki Coupling of 3,5-Dibromo-6-chloropyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 3,5-Dibromo-6-chloropyrazin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile but challenging substrate. Here, we address common side reactions and provide practical, field-tested solutions to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction is producing a significant amount of a dehalogenated byproduct where one of the bromine atoms is replaced by hydrogen. What is causing this, and how can I prevent it?

Answer:

This is a classic case of a dehalogenation side reaction, a common issue when working with electron-deficient and N-heterocyclic halides.[1][2] The generally accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1] This can be generated from various sources in your reaction mixture, including the solvent (especially alcohols), the base, or even trace amounts of water.[1][3] This Pd-H species can then undergo reductive elimination with the pyrazine ring on the palladium intermediate, leading to the undesired dehalogenated product.[3]

The reactivity order for dehalogenation is typically I > Br > Cl, making the bromine atoms on your pyrazine substrate particularly susceptible.[1][4]

Troubleshooting Dehalogenation:
StrategyRationaleRecommended Actions
Ligand Selection Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can accelerate the desired reductive elimination step of the cross-coupling, outcompeting the dehalogenation pathway.[1][5][6]Screen ligands such as SPhos, XPhos, or use an NHC precatalyst like PEPPSI-iPr.[1][7]
Base Optimization Strong bases, especially alkoxides, can promote the formation of Pd-H species. Weaker inorganic bases are often a better choice.[1][7]Switch to milder bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[1]
Solvent Choice Aprotic solvents are less likely to act as a hydride source compared to protic solvents like alcohols.[1]Use anhydrous, degassed solvents such as dioxane, THF, or toluene.[1]
Inert Atmosphere Rigorous exclusion of air and moisture is crucial to prevent the formation of unwanted reactive species.Ensure your reaction setup is thoroughly flame-dried and maintained under a positive pressure of an inert gas (Argon or Nitrogen). Degas all solvents prior to use.[8]
Question 2: I am observing a significant amount of biaryl byproduct derived from the coupling of two molecules of my boronic acid. What is this side reaction, and how can I minimize it?

Answer:

This side reaction is known as homocoupling (or Glaser-type coupling) of the boronic acid.[9] It is often promoted by the presence of oxygen and certain palladium species.[7][10] While the exact mechanism can be complex, it is understood that oxidation of the Pd(0) catalyst can lead to a catalytic cycle that favors the dimerization of the boronic acid.[10]

Troubleshooting Homocoupling:
StrategyRationaleRecommended Actions
Rigorous Degassing The most critical factor in preventing homocoupling is the exclusion of oxygen from the reaction mixture.[9][10]Degas the reaction mixture thoroughly by sparging with an inert gas (Argon or Nitrogen) for an extended period or by using freeze-pump-thaw cycles.[1]
Catalyst Choice Some palladium precatalysts are more prone to side reactions. Using a well-defined Pd(0) source can sometimes be beneficial.While Pd(OAc)₂ is common, consider starting with a Pd(0) source like Pd₂(dba)₃.[8]
Reaction Stoichiometry Using a slight excess of the boronic acid is standard, but a large excess can sometimes favor homocoupling.Start with 1.2-1.5 equivalents of the boronic acid and adjust as needed based on your results.[7]
Question 3: My starting boronic acid seems to be decomposing during the reaction, leading to low yields. What is happening?

Answer:

This is likely due to protodeboronation , a side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[11][12] This process is often catalyzed by base and the presence of water or other protic sources.[11][12][13] Heteroaryl boronic acids can be particularly susceptible to this decomposition pathway.[7][14]

Troubleshooting Protodeboronation:
StrategyRationaleRecommended Actions
Use of Boronic Esters Boronic esters, such as pinacol esters, are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[3][12]If possible, use the pinacol ester of your desired boronic acid. These can be prepared via Miyaura borylation.[12]
Milder Base Strong bases can accelerate the rate of protodeboronation.[7][12]Employ milder bases like K₃PO₄ or even fluoride sources like CsF, which have been shown to be effective while minimizing this side reaction.[15]
Anhydrous Conditions Minimizing the amount of water in the reaction can suppress this protonolysis pathway.Use anhydrous solvents and reagents. Consider adding molecular sieves to the reaction mixture.
"Slow Release" Strategies Using boronic acid derivatives like MIDA boronates can provide a slow, controlled release of the boronic acid into the reaction, keeping its concentration low and minimizing side reactions.[11]If you are working with a particularly unstable boronic acid, consider preparing and using its MIDA ester derivative.[11]
Question 4: The reaction is sluggish, and I'm getting a mixture of mono- and di-substituted products. How can I control the selectivity?

Answer:

Controlling selectivity with a polyhalogenated substrate like this compound is a significant challenge. The relative reactivity of the halogen atoms (generally Br > Cl for oxidative addition) and the electronic effects of the substituents will influence the outcome.

G

Strategies for Selective Coupling:
  • Stoichiometry Control: For mono-arylation, use a stoichiometric amount (or slight excess, e.g., 1.1 equivalents) of the boronic acid. For di-arylation, a larger excess of the boronic acid (e.g., 2.5-3.0 equivalents) will be required.

  • Temperature and Reaction Time: Mono-substitution can often be achieved at lower temperatures and shorter reaction times. Pushing the reaction to completion for di-substitution may require higher temperatures and longer reaction times.[16]

  • Catalyst System: The choice of ligand and palladium source can influence the selectivity. A highly active catalyst system may favor di-substitution, while a less active system might allow for isolation of the mono-substituted product.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Dehalogenation

This protocol is a starting point for the Suzuki coupling of this compound with a generic arylboronic acid, designed to suppress dehalogenation.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • Anhydrous, powdered K₃PO₄ (2.0 - 3.0 equiv)

  • Anhydrous, degassed Toluene or Dioxane

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent. Add this catalyst/ligand mixture to the Schlenk flask.

  • Add the remaining anhydrous, degassed solvent.

  • Degas the reaction mixture by bubbling Argon or Nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G

Mechanistic Insights: The Suzuki Catalytic Cycle and Interferences

The success of a Suzuki-Miyaura coupling reaction hinges on the smooth progression of its catalytic cycle. Side reactions are essentially parasitic pathways that divert catalytic intermediates from the main cycle.

// Main Cycle Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Ar-Pd(II)-X(L₂)", fillcolor="#FBBC05", fontcolor="#202124"]; Trans [label="Ar-Pd(II)-Ar'(L₂)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Ar-Ar'", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Side Reaction Nodes Dehalogenation [label="Ar-H\n(Dehalogenation)", shape=box, style="rounded,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF", penwidth=2.0]; Homocoupling [label="Ar'-Ar'\n(Homocoupling)", shape=box, style="rounded,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF", penwidth=2.0]; Protodeboronation [label="Ar'-H\n(Protodeboronation)", shape=box, style="rounded,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF", penwidth=2.0]; BoronicAcid [label="Ar'B(OH)₂", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"];

// Main Cycle Edges Pd0 -> OxAdd [label="Oxidative Addition\n(Ar-X)"]; OxAdd -> Trans [label="Transmetalation\n(Ar'B(OH)₂ + Base)"]; Trans -> Product [label="Reductive Elimination"]; Product -> Pd0 [style=invis]; // for layout Trans -> Pd0 [label=" ", dir=none, style=dashed]; edge [headport=w, tailport=e]; Trans -> Pd0 [label="Regenerates\nCatalyst"];

// Side Reaction Edges OxAdd -> Dehalogenation [label="[Pd-H]", color="#EA4335"]; BoronicAcid -> Homocoupling [label="O₂, Pd(II)", color="#EA4335"]; BoronicAcid -> Protodeboronation [label="H₂O, Base", color="#EA4335"]; } caption: "Suzuki cycle with competing side reactions."

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 3,5-Dibromo-6-chloropyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support and troubleshooting guide for the Buchwald-Hartwig amination of 3,5-Dibromo-6-chloropyrazin-2-amine. This resource, designed for chemists and drug development professionals, provides in-depth, field-proven insights to help you navigate the complexities of this specific transformation. As this substrate is a highly functionalized, electron-deficient heterocycle, it presents unique challenges, primarily concerning chemoselectivity and reactivity.

Frequently Asked Questions (FAQs)

Q1: My initial reaction attempt failed or gave a low yield. Where should I begin troubleshooting?

Failure to obtain the desired product can stem from several factors, including inactive catalyst, suboptimal reaction conditions, or issues with starting materials.[1] A systematic approach is crucial.

Initial Diagnostic Workflow:

  • Confirm Starting Material Purity: Ensure the this compound and the amine coupling partner are pure and dry.

  • Verify Reagent Integrity: Use a fresh, active palladium catalyst/precatalyst and a high-purity, bulky phosphine ligand. Organometallic reactions are notoriously sensitive.[2] Ensure the base is anhydrous and free-flowing.

  • Ensure Inert Atmosphere: The reaction is highly sensitive to oxygen. The active Pd(0) catalyst can be readily oxidized. Ensure all reagents, solvents, and the reaction vessel are thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).

  • Solvent Quality: Use anhydrous, degassed solvents. Common choices like toluene or dioxane must be of high purity.[3]

If these basic checks do not resolve the issue, proceed to the more specific troubleshooting points below. A logical troubleshooting workflow can help pinpoint the problem.

Troubleshooting_Workflow Start Reaction Failure/ Low Yield Check_Purity Verify Purity of Substrate & Amine Start->Check_Purity Check_Reagents Check Catalyst, Ligand, & Base Activity Check_Purity->Check_Reagents Purity OK Success Problem Solved Check_Purity->Success Impurity Found Check_Inert Ensure Rigorous Inert Atmosphere Check_Reagents->Check_Inert Reagents OK Check_Reagents->Success Degraded Reagent Check_Solvent Use Anhydrous, Degassed Solvent Check_Inert->Check_Solvent Atmosphere OK Check_Inert->Success Oxygen Leak Optimization Proceed to Condition Optimization Check_Solvent->Optimization Solvent OK Check_Solvent->Success Wet/Oxy. Solvent Catalytic_Cycle pd0 LPd(0) (Active Catalyst) oa_complex Oxidative Addition Complex (L)Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amide_complex Pd-Amido Complex (L)Pd(II)(Ar)(NR¹R²) oa_complex->amide_complex Amine Binding & Deprotonation amide_complex->pd0 Reductive Elimination product Ar-NR¹R² (Product) amide_complex->product side_reaction Side Reactions: - Hydrodehalogenation - Catalyst Deactivation amide_complex->side_reaction sub_ArX Ar-X sub_Amine R¹R²NH sub_Base Base

Sources

Technical Support Center: Debromination of 3,5-Dibromo-6-chloropyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the debromination of 3,5-Dibromo-6-chloropyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this selective dehalogenation reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the debromination of this compound, offering explanations and actionable solutions.

Question 1: My reaction is incomplete, and I'm observing mono-debrominated side products. How can I drive the reaction to completion?

Answer:

Incomplete debromination is a common issue, often resulting in a mixture of the desired product (6-chloro-pyrazin-2-amine) and mono-debrominated intermediates (3-bromo-6-chloropyrazin-2-amine and/or 5-bromo-6-chloropyrazin-2-amine). This is primarily due to insufficient catalytic activity or suboptimal reaction conditions.

Causality:

  • Catalyst Activity: The palladium on carbon (Pd/C) catalyst can become deactivated over time or may be of insufficient quality.

  • Hydrogen Source: In catalytic transfer hydrogenation, the hydrogen donor (e.g., ammonium formate, formic acid) may be depleted before the reaction is complete.[1] In direct hydrogenation, inadequate hydrogen pressure or poor gas-liquid mixing can limit the reaction rate.

  • Reaction Time and Temperature: The reaction may simply need more time or a higher temperature to proceed to completion.

Troubleshooting Steps:

  • Verify Catalyst Quality: Use a fresh batch of high-quality Pd/C. If you suspect your current catalyst is old or has been exposed to air, it's best to replace it.

  • Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 5 mol% to 10 mol%) can significantly improve the reaction rate.

  • Optimize Hydrogen Source:

    • Transfer Hydrogenation: Increase the equivalents of the hydrogen donor. For example, if you are using 3 equivalents of ammonium formate, try increasing to 5 equivalents.

    • Direct Hydrogenation: Ensure a consistent and positive pressure of hydrogen gas (a balloon is often sufficient for lab scale).[2] Proper agitation is crucial to ensure good mixing of the gas, liquid, and solid catalyst phases.

  • Extend Reaction Time: Monitor the reaction by TLC or LC-MS at regular intervals. If the reaction is progressing but is slow, simply extending the reaction time may be sufficient.

  • Increase Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious, as higher temperatures can sometimes lead to an increase in side products.

Question 2: I'm observing the formation of an unexpected byproduct with a mass corresponding to the loss of both bromine and chlorine. How can I prevent this over-reduction?

Answer:

The formation of 2-aminopyrazine indicates over-reduction, where the C-Cl bond is cleaved in addition to the C-Br bonds. While C-Br bonds are generally more labile to hydrogenolysis than C-Cl bonds, aggressive reaction conditions can lead to the loss of selectivity.[3]

Causality:

  • Excessive Catalyst Loading or Hydrogen Pressure: High catalyst loading or high hydrogen pressure can lead to non-selective reduction.

  • Prolonged Reaction Times: Leaving the reaction to stir for an extended period after the starting material has been consumed can result in the slower reduction of the C-Cl bond.

  • Elevated Temperatures: Higher temperatures can provide the necessary activation energy to cleave the stronger C-Cl bond.

Troubleshooting Steps:

  • Careful Reaction Monitoring: The most critical step is to monitor the reaction closely by TLC or LC-MS and to stop the reaction as soon as the starting material and mono-debrominated intermediates are consumed.

  • Reduce Catalyst Loading: If over-reduction is a persistent issue, try reducing the catalyst loading.

  • Moderate Reaction Conditions:

    • Conduct the reaction at room temperature.

    • In direct hydrogenation, use a balloon of hydrogen rather than a high-pressure hydrogenation apparatus.

  • Choice of Hydrogen Donor: In some cases, the choice of hydrogen donor in transfer hydrogenation can influence selectivity. Ammonium formate is generally a mild and effective choice.

Question 3: My desired product is contaminated with a byproduct that appears to be a dimer. What is causing this and how can I avoid it?

Answer:

The formation of dimeric byproducts, such as biphenyl-type compounds, can occur under certain reductive coupling conditions, particularly with palladium catalysis.[4] This is more common when the catalyst is not sufficiently active for hydrogenation, leading to side reactions.

Causality:

  • Catalyst Poisoning: The catalyst surface can be poisoned by impurities in the starting material, solvent, or from the reaction itself, reducing its hydrogenating activity and favoring coupling reactions.

  • Low Hydrogen Availability: If the hydrogen source is limited, the palladium catalyst may promote Ullmann-type homocoupling of the aryl halide.

Troubleshooting Steps:

  • Ensure High-Purity Reagents: Use purified starting material and high-purity solvents to minimize potential catalyst poisons.

  • Activate the Catalyst: Prior to adding the substrate, you can pre-reduce the Pd/C catalyst by stirring it in the solvent under a hydrogen atmosphere for a short period.

  • Maintain Adequate Hydrogen Supply: Ensure an excess of the hydrogen donor (for transfer hydrogenation) or a continuous supply of hydrogen gas.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the debromination of this compound.

Question 1: What is the expected order of halogen removal in this compound?

Answer:

The expected order of halogen removal is based on the carbon-halogen bond dissociation energies. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to hydrogenolysis.[5] Therefore, the two bromine atoms will be removed preferentially over the chlorine atom. This inherent difference in reactivity is the basis for the selective debromination of this molecule.

BondBond Dissociation Energy (kJ/mol)
C-Br~285
C-Cl~327

Note: These are average bond energies and can vary depending on the specific molecular environment.

Question 2: What is the general mechanism for catalytic transfer hydrogenation?

Answer:

Catalytic transfer hydrogenation involves the transfer of hydrogen from a donor molecule (e.g., formic acid, ammonium formate, isopropanol) to the substrate, mediated by a metal catalyst, typically Pd/C.[1] The general steps are:

  • Adsorption: Both the hydrogen donor and the substrate adsorb onto the surface of the palladium catalyst.

  • Hydrogen Transfer: The hydrogen donor decomposes on the catalyst surface to provide hydrogen atoms, which are then transferred to the adsorbed substrate.

  • Desorption: The debrominated product and the oxidized hydrogen donor desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.

G cluster_catalyst Catalyst Surface (Pd/C) Pd_H Pd-H (Active Catalyst) Pd Pd (Catalyst) Pd_H->Pd Regeneration Product 6-chloro-pyrazin-2-amine Pd_H->Product Desorption Pd->Pd_H Substrate This compound Substrate->Pd_H Adsorption & Debromination H_Donor Hydrogen Donor (e.g., HCOOH) H_Donor->Pd Adsorption & H Transfer Oxidized_Donor Oxidized Donor (e.g., CO2)

Caption: General workflow for catalytic transfer hydrogenation.

Question 3: Which analytical techniques are best for monitoring the reaction and identifying side products?

Answer:

A combination of analytical techniques is recommended for comprehensive reaction monitoring and byproduct identification:

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the disappearance of the starting material and the appearance of the product. It can give a qualitative indication of the presence of byproducts, but co-elution is possible.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for this reaction. It allows for the separation of the starting material, product, and various side products, while the mass spectrometer provides molecular weight information, which is invaluable for identifying potential byproducts (e.g., mono-debrominated species, over-reduced product).[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS can also be an effective technique for separation and identification.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for the structural elucidation of the final product and any isolated byproducts. ¹H and ¹³C NMR can confirm the successful removal of the bromine atoms and the retention of the chlorine atom and the overall molecular structure.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Transfer Hydrogenation

This protocol provides a general starting point for the debromination of this compound using ammonium formate as the hydrogen donor.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol (or another suitable solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add methanol to dissolve the starting material (concentration typically 0.1-0.2 M).

  • Carefully add 10% Pd/C (5-10 mol%).

  • Add ammonium formate (3-5 eq) in one portion.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS every 30-60 minutes.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with additional methanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization as needed.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Substrate in Solvent Add_Catalyst Add Pd/C Start->Add_Catalyst Add_H_Donor Add Ammonium Formate Add_Catalyst->Add_H_Donor Stir Stir at Room Temperature Add_H_Donor->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Monitor->Stir If Incomplete Filter Filter through Celite Monitor->Filter If Complete Concentrate Concentrate Filter->Concentrate Purify Purify Concentrate->Purify

Caption: Experimental workflow for catalytic transfer hydrogenation.

References

  • Rylander, P. N. (1973). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]

  • Johnstone, R. A. W., Wilby, A. H., & Entwistle, I. D. (1985). Heterogeneous catalytic transfer hydrogenation and its relation to other methods for reduction of organic compounds. Chemical Reviews, 85(2), 129–170.
  • Grasa, G. A., & Colacot, T. J. (2008). Recent Advances in the Suzuki−Miyaura Cross-Coupling Reaction. In Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Pharmaceuticals (pp. 1-33).
  • Reddit. (2022). Failed Hydrogenation using H2 gas and Pd/C catalyst. r/Chempros. [Link]

  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
  • Blanksby, S. J., & Ellison, G. B. (2003). Bond dissociation energies of organic molecules. Accounts of Chemical Research, 36(4), 255–263. [Link]

  • Google Patents. (n.d.). Analysis method for detecting pyrazine compounds in beer.
  • Li, W., & Xu, X. (2006). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of pharmaceutical and biomedical analysis, 42(4), 543-548.
  • Park, Y. S., Kim, K. M., & Lee, S. G. (2007). Selective hydrodechlorination of polychlorinated aromatic compounds by a polymer-supported palladium catalyst. Bulletin of the Korean Chemical Society, 28(5), 839-842.
  • Krishtal, A., Vereecken, L., & Peeters, J. (2009). The inhibition of the Pd/C-catalyzed hydrodechlorination of chlorobenzenes by HCl.
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  • Sajiki, H., & Kume, A. (2011). Pd/C-catalyzed chemoselective hydrogenation. Asian Journal of Organic Chemistry, 1(1), 24-25.

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Technical Support Center: Catalyst Selection for Cross-Coupling with 3,5-Dibromo-6-chloropyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3,5-Dibromo-6-chloropyrazin-2-amine. This highly functionalized pyrazine is a valuable building block in medicinal chemistry, but its electronic properties and multiple halogen substituents present unique challenges in catalyst selection for cross-coupling reactions.[1] This guide is designed to provide practical, experience-driven advice in a direct question-and-answer format to help you navigate these challenges and achieve successful outcomes in your synthetic endeavors.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during cross-coupling reactions with this compound.

Issue 1: Low to No Product Yield

Question: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) with this compound is resulting in low or no yield. What are the primary causes and how can I troubleshoot this?

Answer: This is a frequent challenge stemming from the inherent properties of the substrate. The electron-deficient pyrazine ring and the presence of multiple halogens can complicate the catalytic cycle.[2][3] Here is a systematic troubleshooting approach:

1. Catalyst System Inactivity or Unsuitability:

  • The Problem: The primary suspect is often the catalyst system. The electron-withdrawing nature of the pyrazine ring and halogens slows the initial oxidative addition step, which is often rate-limiting.[4] Standard catalysts like Pd(PPh₃)₄ may be ineffective.[5] Furthermore, the amino and pyrazine nitrogens can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[3][6]

  • The Solution: Employ High-Activity Catalyst Systems. For challenging substrates like this, you need a highly active catalyst.

    • Ligands: Bulky, electron-rich phosphine ligands are essential. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly recommended as they accelerate both oxidative addition and the final reductive elimination step.[7][8]

    • Palladium Source: Use modern palladium precatalysts. Buchwald G3 or G4 palladacycles, or PEPPSI™-type catalysts, are designed for clean and efficient generation of the active Pd(0) species, which is crucial for initiating the catalytic cycle.[9] If you are using a Pd(II) source like Pd(OAc)₂, it must first be reduced in situ to Pd(0), a step that can be inefficient.[7][9]

2. Suboptimal Base and Solvent Combination:

  • The Problem: The base is critical for activating the coupling partner (e.g., the boronic acid in a Suzuki reaction or the amine in a Buchwald-Hartwig amination).[8][10] An inappropriate or weak base can halt the reaction. Solubility of the base and reactants is also key.

  • The Solution: Screen Bases and Solvents.

    • Bases: For Suzuki couplings with this substrate, stronger bases like K₃PO₄ or Cs₂CO₃ are often necessary to facilitate the transmetalation step.[7] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or LiHMDS is typically required.[6][11]

    • Solvents: Anhydrous, deoxygenated solvents are critical.[9] Toluene, dioxane, or THF are common choices. For Suzuki reactions, a mixture of an organic solvent and water (e.g., Dioxane/H₂O) is often used, but the ratio may need optimization to ensure all components remain in solution.[3]

3. Reagent Quality and Reaction Setup:

  • The Problem: Cross-coupling reactions are sensitive to impurities. Oxygen can deactivate the Pd(0) catalyst, and water can lead to side reactions like protodeboronation of boronic acids.[3][7][9]

  • The Solution: Ensure Rigorous Technique.

    • Degassing: Thoroughly degas your solvent and the reaction mixture. This can be done by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[8]

    • Reagent Purity: Use fresh, high-purity reagents. Boronic acids, in particular, can decompose over time.[3][9]

Below is a decision-making workflow for troubleshooting low-yield reactions.

G start Low / No Yield Observed reagent_check 1. Verify Reagent & Catalyst Quality start->reagent_check conditions_check 2. Review Reaction Conditions reagent_check->conditions_check Reagents OK sub_reagent Use fresh, pure substrates. Verify boronic acid stability. Use modern, air-stable precatalyst. reagent_check->sub_reagent selectivity_issue 3. Analyze for Regioselectivity Issues conditions_check->selectivity_issue Conditions OK sub_conditions Ensure rigorous degassing. Screen stronger bases (K3PO4, Cs2CO3). Increase temperature (80-110 °C). Switch to higher-boiling solvent (Toluene, Dioxane). conditions_check->sub_conditions sub_selectivity See Issue #2: Poor Regioselectivity. Modify ligand to control site of reaction. selectivity_issue->sub_selectivity

Caption: Troubleshooting workflow for low-yield reactions.

Issue 2: Poor or Incorrect Regioselectivity

Question: I am observing a mixture of products from my cross-coupling reaction, or the reaction is occurring at the wrong halogen. How can I control the site-selectivity?

Answer: Controlling regioselectivity with a polyhalogenated substrate like this compound is a significant challenge.[12] The outcome is a delicate balance of electronic and steric factors.

Understanding Halogen Reactivity:

  • In palladium-catalyzed cross-couplings, the general order of reactivity for halogens is I > Br > Cl.[2] This is due to the C-X bond dissociation energies. Therefore, you can expect the C-Br bonds on the pyrazine ring to be more reactive than the C-Cl bond.

  • The electronic environment of the pyrazine ring also plays a crucial role. Oxidative addition is generally favored at more electron-deficient positions.

Strategies for Controlling Selectivity:

  • Exploit Inherent Reactivity: For a single coupling, targeting the more reactive bromide positions is the most straightforward approach. Milder reaction conditions (lower temperature, weaker base) may favor mono-substitution at a C-Br position over reaction at the C-Cl position.

  • Ligand Control: This is a more advanced but powerful strategy. The choice of ligand can dramatically influence which site the palladium catalyst interacts with.[13]

    • Bulky Ligands: Very bulky ligands can sterically hinder approach to one position over another, potentially allowing for selective reaction at the less hindered C-5 bromine.

    • Electronic Effects of Ligands: While less predictable, the electronic properties of the ligand can alter the electronics of the palladium center, influencing its preference for oxidative addition at a particular C-X bond.

  • Reaction Stochiometry: Carefully controlling the stoichiometry of your coupling partner (e.g., using only 1.0 equivalent of boronic acid) is essential to favor mono-addition and prevent over-reaction.

Issue 3: Dehalogenation Side Product Formation

Question: I am observing a significant amount of a side product where one of the bromine or chlorine atoms has been replaced by a hydrogen. What causes this and how can I prevent it?

Answer: This side reaction is known as hydrodehalogenation. It can occur after the oxidative addition step if the resulting organopalladium intermediate undergoes a reaction that introduces a hydride before the desired coupling can take place.[9]

Common Causes and Solutions:

  • Source of Hydride: The hydride can come from various sources, including the solvent (e.g., trace water or alcohols), the amine base, or even the phosphine ligand.

  • Mitigation Strategies:

    • Use Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry.

    • Choice of Base: Some bases are more prone to promoting dehalogenation. If this is a persistent issue, consider screening alternative bases.

    • Ligand Choice: Certain ligands can stabilize the organopalladium intermediate and favor the desired cross-coupling pathway over dehalogenation.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is best to start with for this substrate? A1: For C-C bond formation, the Suzuki-Miyaura coupling is an excellent starting point due to the mild reaction conditions and the commercial availability of a vast array of boronic acids and esters.[14] For C-N bond formation, the Buchwald-Hartwig amination is the premier method.[15][16]

Q2: Should I use a Pd(0) or Pd(II) catalyst source? A2: While Pd(II) sources like Pd(OAc)₂ are common, they require an in-situ reduction to the active Pd(0) species.[9] This step can sometimes be inefficient. For more robust and reproducible results, especially with a challenging substrate, it is highly recommended to use a modern Pd(0) precatalyst like a Buchwald G3 or G4 palladacycle.[9] These are designed for clean and efficient generation of the active catalyst.

Q3: How do I choose the best ligand for my specific reaction (Suzuki vs. Buchwald-Hartwig vs. Sonogashira)? A3: The choice of ligand is arguably the most critical parameter.

  • Suzuki-Miyaura: Bulky, electron-rich biaryl phosphine ligands like XPhos, SPhos, or RuPhos are excellent choices.[7] They promote the difficult oxidative addition with the C-Br and C-Cl bonds and accelerate the final reductive elimination.

  • Buchwald-Hartwig Amination: This reaction is highly dependent on specialized ligands. The choice depends on the nature of the amine. For primary amines, ligands like BrettPhos are often effective.[10] A screening of several Buchwald-type ligands is often necessary.

  • Sonogashira Coupling: The classic catalyst system for Sonogashira coupling is a palladium source (like Pd(PPh₃)₂Cl₂) with a copper(I) co-catalyst (like CuI).[11][17][18] However, copper-free conditions have been developed, often employing bulky phosphine ligands.[19]

Q4: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound? A4: A robust starting point would be to use a modern precatalyst system. The table below outlines a recommended set of initial screening conditions.

ParameterRecommended Starting ConditionRationale
Palladium Source XPhos Pd G3 (2 mol%)Air-stable precatalyst that efficiently generates the active monoligated Pd(0) species.[9]
Ligand XPhos (included in precatalyst)A bulky, electron-rich ligand known to be effective for challenging heterocyclic substrates.[7]
Base K₃PO₄ (2.0 - 3.0 equiv)A strong base often required for difficult transmetalation steps.[7]
Solvent 1,4-Dioxane / H₂O (10:1 ratio)A common solvent system that balances solubility of organic and inorganic reagents.[3]
Temperature 100 °CHigher temperatures are often needed to overcome the activation barrier for C-Br and C-Cl bonds.[8]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation and deactivation of the Pd(0) catalyst.[8]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Catalyst Screening

This protocol is designed for a parallel screening of catalyst systems in 24-well plates to efficiently identify optimal conditions.

  • Plate Preparation: In an inert atmosphere glovebox, add a pre-weighed catalyst/ligand combination (e.g., 2 mol% Pd) and a stir bar to each well of a 24-well reaction block.

  • Stock Solution Preparation:

    • Substrate Stock: Prepare a stock solution of this compound (1.0 eq) and the desired boronic acid or ester (1.2-1.5 eq) in anhydrous, degassed 1,4-dioxane.

    • Base Stock: Prepare a stock solution of the base (e.g., 2.0 M K₃PO₄) in degassed water.

  • Reagent Dispensing:

    • To each well, add the required volume of the substrate stock solution via syringe.

    • Add the aqueous base solution to each well.

  • Reaction: Seal the reaction block securely. Place it on a magnetic stirring hotplate preheated to the desired temperature (e.g., 100 °C). Stir vigorously.

  • Monitoring and Analysis: Monitor the reaction progress by taking small aliquots over time and analyzing by LC-MS or GC-MS.

  • Work-up (for isolated product): Once the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualization of the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 LnP_d(0) (Active Catalyst) OxAdd Ar-Pd(II)-X(Ln) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-R(Ln) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Coupled Product (Ar-R) Trans->Product ArX 3,5-Dibromo-6-chloro pyrazin-2-amine (Ar-X) ArX->OxAdd RBX2 Organoboron Reagent (R-B(OR)2) RBX2->Trans Base Base Base->Trans

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

References

  • Technical Support Center: Troubleshooting Low Conversion in Suzuki-Miyaura Reactions - Benchchem.
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central.
  • A Head-to-Head Comparison of Palladium Catalysts for Cross-Coupling Reactions of 2,5-Diiodopyrazine - Benchchem.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize.
  • Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid a.
  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts.
  • Buchwald–Hartwig amination - Wikipedia.
  • Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides - Benchchem.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
  • Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions - Benchchem.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
  • Sonogashira coupling - Wikipedia.
  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF.
  • Cross-Coupling Reactions of Polyhalogenated Heterocycles | Semantic Scholar.
  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - RSC Publishing.
  • Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine | Request PDF.
  • Cross-Coupling Reactions of Polyhalogenated Heterocycles - ResearchGate.
  • Coupling Pyrazine to Dithiocarbonates for Molybdopterin Model Ligands—Indispensable Tin - MDPI.
  • Technical Support Center: Optimizing Suzuki Coupling with 6-Chloropyridin-3-amine - Benchchem.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
  • Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Technical Support Center: Cross-Coupling Reactions with Chloropyrazoles - Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Replacing Pyridine with Pyrazine in Molecular Cobalt Catalysts: Effects on Electrochemical Properties and Aqueous H2 Generation - MDPI.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PubMed.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • The Ascendance of the Pyrazine Ring: A Technical Guide to its Discovery and Impact on Science - Benchchem.
  • Suzuki-Miyaura - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • The Buchwald-Hartwig Amination Reaction - YouTube.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH.
  • 3-Bromo-6-chloro-5-iodopyrazin-2-amine - MySkinRecipes.
  • Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH.
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - NIH.
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  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed.
  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and No - Semantic Scholar.
  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - MDPI.

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Technical Support Center: A Troubleshooting Guide for Reactions of 3,5-Dibromo-6-chloropyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Dibromo-6-chloropyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the chemical modification of this versatile, polyhalogenated building block. The unique arrangement of two bromine atoms and one chlorine atom on the pyrazine core presents both opportunities for diverse functionalization and challenges in achieving regioselectivity. This guide offers practical, field-proven insights to navigate these complexities.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My Suzuki-Miyaura coupling reaction is not proceeding. What are the likely causes?

Answer:

Complete failure of a Suzuki-Miyaura coupling with this compound often points to issues with catalyst activation, the reactivity of the halide, or inhibitory effects from the substrate itself.

  • Causality Behind Experimental Choices: The reactivity of the C-X bond in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl.[1] Therefore, the two bromine atoms on the pyrazine ring are expected to be more reactive than the chlorine atom. The electron-deficient nature of the pyrazine ring can further influence the reactivity of the attached halogens.[2]

  • Troubleshooting Steps:

    • Catalyst and Ligand Selection: For less reactive aryl chlorides, and to a lesser extent bromides on electron-poor systems, standard palladium catalysts may be insufficient. Consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which can promote the oxidative addition step.[3]

    • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction vessel and solvents are thoroughly degassed using techniques like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen).[3]

    • Base Selection: The base is crucial for the activation of the boronic acid. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[4] The choice of base can also influence selectivity.[5]

    • Reaction Temperature: The C-Br bonds on the electron-deficient pyrazine ring may require higher temperatures (e.g., 80-120 °C) to facilitate oxidative addition.

Below is a decision-making workflow for troubleshooting a failed Suzuki-Miyaura coupling:

G start Reaction Failure catalyst Check Catalyst System (Pd source + Ligand) start->catalyst Is the catalyst appropriate? catalyst->catalyst No, switch to Buchwald ligands atmosphere Ensure Inert Atmosphere catalyst->atmosphere Yes atmosphere->atmosphere No, degas solvents & purge vessel base Evaluate Base (Strength & Solubility) atmosphere->base Yes base->base No, try K3PO4 or Cs2CO3 temp Increase Reaction Temperature base->temp Yes temp->start Still fails, reconsider all parameters success Successful Reaction temp->success Reaction proceeds

Caption: Troubleshooting workflow for a failed Suzuki-Miyaura reaction.

FAQ 2: I am observing a mixture of mono-substituted products in my cross-coupling reaction. How can I improve the regioselectivity?

Answer:

Achieving regioselectivity with this compound is a common challenge due to the presence of two chemically similar bromine atoms. The selectivity is governed by a combination of electronic and steric factors.[6]

  • Causality Behind Experimental Choices: The electronic environment of the pyrazine ring plays a significant role. The nitrogen atoms are electron-withdrawing, making the adjacent carbon atoms more electrophilic and generally more susceptible to oxidative addition.[2] The amino group is an electron-donating group and can influence the reactivity of the adjacent halogens.

  • Troubleshooting Steps:

    • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity, favoring the more reactive C-Br bond.

    • Ligand Choice: The steric and electronic properties of the phosphine ligand can dramatically influence regioselectivity. Bulky ligands can favor reaction at the less sterically hindered position. Experimenting with a range of ligands (e.g., PPh₃, Buchwald ligands, dppf) is recommended.

    • Choice of Base and Solvent: The reaction medium can influence the relative reactivity of the different C-Br bonds. Screening different base and solvent combinations is a crucial optimization step.[5]

    • Protecting the Amino Group: The free amino group can coordinate to the palladium catalyst, potentially influencing regioselectivity or even inhibiting the reaction.[2] Protecting the amino group (e.g., as an acetamide) can block this interaction and alter the electronic properties of the ring, thereby improving selectivity.

ParameterRecommendation for Enhancing RegioselectivityRationale
Temperature Start at lower temperatures (e.g., 50-70 °C) and gradually increase.Kinetic control at lower temperatures may favor one site over the other.
Ligand Screen a panel of ligands with varying steric bulk and electronic properties.Ligand can influence the accessibility of the palladium catalyst to the different reaction sites.[2]
Base Test a range of bases from mild (e.g., K₂CO₃) to strong (e.g., K₃PO₄).The base can affect the rate of transmetalation and potentially influence which catalytic cycle is favored.[5]
Protecting Group Consider protecting the amino group with Boc or Ac groups.Prevents coordination to the palladium center and modifies the electronic nature of the pyrazine ring.[2]
FAQ 3: My reaction is producing a significant amount of debrominated or dechlorinated byproduct. How can I minimize this side reaction?

Answer:

Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings, where the halogen is replaced by a hydrogen atom.[7] This is particularly prevalent with electron-deficient substrates like halogenated pyrazines.

  • Causality Behind Experimental Choices: This side reaction is often mediated by palladium-hydride species, which can arise from various sources in the reaction mixture, including the solvent, base, or impurities.[7]

  • Troubleshooting Steps:

    • Solvent Choice: Use anhydrous, aprotic solvents like toluene, dioxane, or THF to minimize potential proton sources.[7] Avoid alcohols or wet solvents.

    • Base Selection: Certain bases, especially in the presence of protic species, can promote the formation of Pd-H species. Using anhydrous bases and ensuring dry reaction conditions is critical. Consider using milder bases if strong bases are exacerbating the problem.

    • Reagent Purity: Ensure all reagents, including the boronic acid and solvents, are free from impurities that could act as hydride donors.

    • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to conditions that may favor hydrodehalogenation.

The competing pathways of Suzuki coupling and hydrodehalogenation are illustrated below:

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArX This compound ArX->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetalation Transmetalation (with R-B(OR)2) ArPdX->Transmetalation PdH Ar-Pd(II)-H ArPdX->PdH Reaction with Hydride Source ArPdR Ar-Pd(II)-R Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Desired Product (Ar-R) RedElim->Product PdH_source Hydride Source (e.g., H2O, base) PdH_source->PdH RedElim_H Reductive Elimination PdH->RedElim_H RedElim_H->Pd0 Byproduct Hydrodehalogenated Byproduct (Ar-H) RedElim_H->Byproduct

Caption: Competing pathways of Suzuki coupling and hydrodehalogenation.

FAQ 4: I am having trouble with the purification of my product from the reaction mixture. What are the recommended methods?

Answer:

Purification of substituted pyrazines can be challenging due to their polarity and potential for coordination to silica gel.

  • Troubleshooting Steps:

    • Initial Workup: After the reaction, a standard aqueous workup is typically performed. If your product is basic, an acid wash (e.g., dilute HCl) can remove it from the organic layer, followed by basification and re-extraction. This can help remove non-basic impurities.

    • Column Chromatography: This is the most common purification method.

      • Stationary Phase: Silica gel is standard. If your compound is very polar or basic, consider deactivating the silica gel with a small amount of triethylamine or ammonia in the eluent.

      • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The optimal solvent system should be determined by thin-layer chromatography (TLC).[6]

    • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective purification method.

    • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative HPLC is a powerful option.

Purification MethodKey Considerations
Column Chromatography Use TLC to determine the optimal eluent. Deactivate silica gel for basic compounds.
Recrystallization Requires a solid product. Screen various solvent systems to find one with good differential solubility.
Acid-Base Extraction Useful for separating basic products from neutral or acidic impurities.
Preparative HPLC For high-purity requirements and challenging separations.

General Experimental Protocol: Selective Mono-Arylation (Suzuki-Miyaura)

This protocol provides a starting point for the selective mono-arylation of this compound at one of the bromine positions. Optimization will be necessary for specific substrates.

Reagents and Equipment:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating block

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Seal the flask, and then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Rossi, A. R., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]

  • Zhang, L., & Perfetti, T. A. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Langer, P., et al. (2011). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry. [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]

  • Ghosh, A., et al. (2020). Pyrazine Derivative as Supramolecular Host for Immobilization of Palladium Nanoparticles for Efficient Suzuki Coupling. ChemistrySelect. [Link]

  • Langer, P., et al. (2011). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. Request PDF. [Link]

  • Oldenburg University. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. [Link]

  • Perfumer & Flavorist. (2016). Synthesis of some substituted pyrazines and their olfactive properties. [Link]

  • Google Patents. (n.d.). CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.
  • ChemCatBio. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]

  • Nikishkin, N. I., & Langer, P. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. [Link]

  • Google Patents. (n.d.).
  • Crysdot LLC. (n.d.). This compound. [Link]

  • Google Patents. (n.d.). US20010023305A1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds.
  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. [Link]

  • ACS Publications. (2025). Highly Efficient Separation of Hexane Isomers by Rigid-Flexible Pyrazine-Pillar Ultramicroporous Metal–Organic Framework. [Link]

  • Al-Masum, M., & Islam, M. S. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules. [Link]

  • ResearchGate. (n.d.). What are the factors for catalysts desactivation?. [Link]

  • ResearchGate. (n.d.). Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy. [Link]

  • RSC Publishing. (n.d.). Regio-MPNN: predicting regioselectivity for general metal-catalyzed cross-coupling reactions using a chemical knowledge informed message passing neural network. [Link]

  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • MDPI. (n.d.). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Thieme. (n.d.). Mono- and Dihalogenation of 2-Aminopyrazine. [Link]

  • ResearchGate. (n.d.). 3,5-Dibromo-6-methylpyridin-2-amine. [Link]

  • Semantic Scholar. (n.d.). N.M.R. spectra of pyrazine and p-benzoquinone oriented in a nematic phase. [Link]

  • Sci-Explore. (n.d.). Determination of alkylpyrazines in cocoa samples applying head-space hollow fiber protected-liquid phase microextraction followed by gas chromatography-flame ionization detection. [Link]

  • DDD UAB. (2016). Monoaminergic and Histaminergic Strategies and Treatments in Brain Diseases. [Link]

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Minimizing homocoupling in reactions with 3,5-Dibromo-6-chloropyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers working with 3,5-Dibromo-6-chloropyrazin-2-amine. This highly functionalized pyrazine is a valuable building block in medicinal chemistry and materials science. However, its polyhalogenated and electron-deficient nature presents unique challenges in cross-coupling reactions, most notably the formation of undesired homocoupled byproducts. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you minimize these side reactions and maximize the yield of your desired product.

Part 1: Frequently Asked Questions - Understanding and Preventing Homocoupling

This section addresses the fundamental principles behind homocoupling and outlines proactive measures to mitigate this common side reaction.

Q1: What is homocoupling and why is it a significant problem in my reaction?

A1: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling chemistry where two molecules of the same coupling partner react to form a symmetrical dimer. For instance, in a Suzuki-Miyaura coupling, two molecules of your boronic acid can couple to form a biaryl byproduct. This is detrimental for several reasons:

  • Reduced Yield: It consumes your starting material, directly lowering the yield of the desired heterocoupled product.

  • Complicated Purification: The homocoupled product often has similar polarity to the desired product, making chromatographic separation difficult and time-consuming.

  • Inaccurate Stoichiometry: The consumption of one coupling partner alters the optimal stoichiometric balance of the reaction, potentially stalling the catalytic cycle.

With a substrate like this compound, you can experience homocoupling of the organometallic reagent (e.g., boronic acid, alkyne) or, less commonly, self-coupling of the pyrazine itself under certain reductive conditions.

Q2: What are the primary causes of homocoupling in a Suzuki-Miyaura reaction?

A2: Homocoupling of boronic acids in Suzuki-Miyaura reactions is primarily driven by two mechanisms, both of which compete with the main catalytic cycle.[1]

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen is a major contributor.[2] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the homocoupled dimer and regenerate the Pd(0) catalyst.[1][3] Rigorous exclusion of oxygen is therefore paramount.[2][4][5]

  • Pd(II) Precatalyst-Mediated Homocoupling: When using a Pd(II) salt like Pd(OAc)₂ or PdCl₂ as the catalyst precursor, it must first be reduced to the active Pd(0) state to enter the catalytic cycle. One pathway for this reduction involves the boronic acid itself acting as the reductant, which in the process, forms the homocoupled dimer.[1][3] This is often a problem at the beginning of the reaction before the primary catalytic cycle is fully established.

Figure 1: Competing pathways in a Suzuki-Miyaura reaction.
Q3: I am performing a Sonogashira coupling. What causes the alkyne dimerization (Glaser coupling) I'm observing?

A3: The classic Sonogashira coupling utilizes a copper(I) co-catalyst. While effective, copper also readily catalyzes the oxidative homocoupling of terminal alkynes to form 1,3-diynes, a reaction known as Glaser coupling. This process is also highly promoted by the presence of oxygen. To circumvent this, one of the most effective strategies is to switch to a copper-free Sonogashira protocol.[5] These protocols typically require a higher catalyst loading or more specialized ligands but are highly effective at eliminating the alkyne dimerization pathway.

Q4: How should I set up my reaction to proactively minimize homocoupling?

A4: A meticulous experimental setup is the most critical factor in preventing homocoupling. The goal is to create and maintain an oxygen-free environment throughout the reaction.

Recommended Protocol for Inert Atmosphere Reaction Setup:

  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum to remove adsorbed water and cooled under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: Add all solid reagents—this compound, the boronic acid (or other coupling partner), base, palladium precatalyst, and ligand—to the reaction flask.

  • Inerting the Vessel (Purging): Seal the flask with a rubber septum. Insert a needle connected to a vacuum line and another needle connected to an inert gas line. Evacuate the flask under vacuum until all air is removed, then backfill with the inert gas. Repeat this "evacuate-backfill" cycle 3-5 times to ensure a completely inert atmosphere.

  • Solvent Degassing: Solvents contain significant amounts of dissolved oxygen that must be removed. Use one of the following methods:

    • Sparging: Bubble a stream of inert gas (Argon or Nitrogen) through the solvent via a long needle for at least 30-60 minutes. A subsurface sparge has been shown to be highly effective.[4][6]

    • Freeze-Pump-Thaw: For more rigorous oxygen removal, freeze the solvent using liquid nitrogen, apply a high vacuum for several minutes, close the flask to the vacuum, and then allow the solvent to thaw. The dissolved gases will bubble out of the solution. Repeat this cycle three times.[5]

  • Reaction Initiation: Using a cannula or a gas-tight syringe, transfer the degassed solvent to the reaction flask containing the solid reagents. If needed, you can continue to bubble inert gas through the reaction mixture for another 15-20 minutes before heating.

  • Maintain Positive Pressure: Throughout the reaction, maintain a slight positive pressure of inert gas by connecting the reaction flask to a gas bubbler or a balloon filled with inert gas.

Q5: How does my choice of palladium precatalyst and ligand affect homocoupling?

A5: The choice of catalyst system is critical. For a challenging substrate like this compound, a well-chosen catalyst system can significantly accelerate the desired cross-coupling, thereby outcompeting the slower homocoupling pathways.

Palladium SourceTypical Loading (mol%)ProsCons & Homocoupling RiskMitigation Strategy
Pd(OAc)₂ / PdCl₂ 1-5%Inexpensive, bench-stable.[3]High Risk. Requires in-situ reduction to Pd(0), a primary pathway for homocoupling.[1][3]Add a mild reductant like potassium formate (1.1 eq) or use excess phosphine ligand (3-4 eq relative to Pd).[4][5][6]
Pd₂(dba)₃ 0.5-2%Pd(0) source, avoids the initial reduction step.Air-sensitive, can contain nanoparticles which may affect reproducibility.[7]Use from a reputable supplier and handle under an inert atmosphere.
Pre-formed Pd(0) or Pd(II) Precatalysts (e.g., SPhos-Pd-G3)1-3%Highly active, designed for rapid formation of the active catalyst.More expensive.Generally low risk of homocoupling as they efficiently enter the catalytic cycle.

Ligand Selection: For electron-deficient and sterically hindered substrates like polyhalogenated pyrazines, bulky, electron-rich phosphine ligands are highly recommended.[8] These ligands promote the crucial (and often rate-limiting) oxidative addition and reductive elimination steps of the desired cycle.[9]

  • Recommended Ligands: SPhos, XPhos, RuPhos, and other Buchwald-type biarylphosphine ligands are excellent choices.[5][10] In some cases, dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine (SPhos) can be key to obtaining good yields.[10] For alkyl couplings, sterically encumbered ligands like Ad₂PⁿBu can be effective.[8]

Part 2: Troubleshooting Guide - My Reaction Failed, What Now?

Even with careful planning, side reactions can occur. This workflow will help you diagnose and solve issues related to homocoupling in your reactions with this compound.

Troubleshooting Homocoupling start High Homocoupling Observed q1 What type of homocoupling? start->q1 suzuki_homo Boronic Acid Dimer (e.g., Biphenyl from Phenylboronic Acid) q1->suzuki_homo Suzuki sonogashira_homo Alkyne Dimer (Glaser Coupling) q1->sonogashira_homo Sonogashira check_oxygen 1. Was degassing rigorous? (Sparging, F-P-T) suzuki_homo->check_oxygen check_pd_source 2. Using a Pd(II) source? (e.g., Pd(OAc)₂) check_oxygen->check_pd_source Yes sol_degas ACTION: Improve degassing. Use subsurface sparge or F-P-T. check_oxygen->sol_degas No/Unsure check_base 3. Is the base too strong? (e.g., NaOtBu) check_pd_source->check_base Yes sol_pd_source ACTION: Switch to Pd(0) source (e.g., Pd₂(dba)₃) OR add mild reductant (K-formate). check_pd_source->sol_pd_source Yes sol_base ACTION: Switch to a milder base. (K₃PO₄, K₂CO₃, Cs₂CO₃) check_base->sol_base Yes check_copper Is the reaction copper-catalyzed? sonogashira_homo->check_copper sol_copper ACTION: Switch to a copper-free protocol. check_copper->sol_copper Yes

Figure 2: A stepwise guide to troubleshooting homocoupling.
Issue: I'm observing significant boronic acid homocoupling in my Suzuki reaction.
  • Top Priority - Oxygen Exclusion: This is the most common culprit.[1] Review your degassing procedure. Even small leaks in your apparatus can introduce enough oxygen to promote homocoupling. Ensure your inert gas source is pure and that all seals are secure.

  • Catalyst Choice: If you are using Pd(OAc)₂ or PdCl₂, the initial reduction is likely a major source of the dimer.

    • Solution 1: Add 1.1 equivalents of potassium formate. This mild reducing agent can help generate the active Pd(0) species without promoting significant homocoupling of the boronic acid.[4][6]

    • Solution 2: Switch to a Pd(0) precatalyst like Pd₂(dba)₃. This eliminates the problematic in-situ reduction step.

  • Base Selection: While strong bases can be effective, they can also promote boronic acid decomposition and other side reactions.[11] For polyhalogenated N-heterocycles, protodehalogenation can also become a competing pathway.[12]

    • Solution: Switch to a milder inorganic base like K₃PO₄ or Cs₂CO₃. These are often highly effective and can minimize side reactions.

  • Boronic Acid Stability: Heterocyclic boronic acids can be unstable and prone to protodeboronation, especially under heating in the presence of a base.[13]

    • Solution: Consider using a more stable boronic acid surrogate, such as an MIDA boronate, which undergoes slow release under the reaction conditions.[13] This keeps the instantaneous concentration of the unstable boronic acid low, favoring cross-coupling over decomposition.

Issue: My alkyne is dimerizing in my Sonogashira reaction.
  • Copper-Free Conditions: This is the most direct solution to Glaser coupling.

    • Solution: Eliminate the copper(I) salt (e.g., CuI) from your reaction. You may need to increase the palladium catalyst loading (e.g., to 2-5 mol%) and use a more robust ligand like XPhos or SPhos to facilitate the copper-free pathway.

  • Rigorous Degassing: As with Suzuki coupling, oxygen promotes alkyne dimerization. Ensure your inert atmosphere technique is flawless.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society, 133(8), 2116–2119. Available from: [Link]

  • Carregal-Romero, B., et al. (2013). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis, 3(9), 2338–2346. Available from: [Link]

  • Carregal-Romero, B., et al. (2013). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate. Available from: [Link]

  • Cvetovich, R. J., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 8(3), 435–438. Available from: [Link]

  • ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids? Available from: [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Available from: [Link]

  • Cvetovich, R. J., et al. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. Available from: [Link]

  • Bugarin, A., & Connell, B. T. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available from: [Link]

  • Poli, G., & Broggini, G. (2008). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Available from: [Link]

  • ResearchGate. Ligand promoted palladium-catalyzed homo-coupling of arylboronic acids. Available from: [Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Available from: [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. Available from: [Link]

  • MDPI. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? Available from: [Link]

  • Lipshutz, B. H., et al. (2015). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science, 6(11), 6431-6436. Available from: [Link]

  • Thomas, D. A., et al. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. ACS Catalysis, 7(3), 1986–1990. Available from: [Link]

  • Mako, T. L., & Byers, J. T. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4392–4395. Available from: [Link]

  • National Institutes of Health. Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Available from: [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? Available from: [Link]

  • MySkinRecipes. 3-Bromo-6-chloro-5-iodopyrazin-2-amine. Available from: [Link]

  • ResearchGate. Base‐Assisted C−H Bond Cleavage in Cross‐Coupling: Recent Insights into Mechanism, Speciation, and Cooperativity. Available from: [Link]

  • ResearchGate. Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Institut Kimia Malaysia. A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction. Available from: [Link]

  • PubChem. 2-Amino-3,5-dibromopyrazine. Available from: [Link]

Sources

Technical Support Center: Large-Scale Synthesis of 2-Amino-3,5-dibromo-6-chloropyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of 2-Amino-3,5-dibromo-6-chloropyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the production of this critical intermediate. Here, we address common challenges and frequently asked questions to ensure a safe, efficient, and reproducible synthesis process.

Troubleshooting Guide: Navigating Common Synthesis Hurdles

This section provides in-depth solutions to specific problems you may encounter during the large-scale synthesis of 2-Amino-3,5-dibromo-6-chloropyrazine.

Question 1: My initial attempts at direct bromination of 2-amino-6-chloropyrazine resulted in a low yield and a complex mixture of byproducts. What is the underlying issue and how can I improve this?

Answer:

Direct bromination of 2-amino-6-chloropyrazine on a large scale is often problematic due to the strong activating effect of the amino group. This leads to a lack of selectivity and the formation of multiple brominated species, including the desired product, mono-brominated isomers, and the dibromo byproduct 2-amino-3,5-dibromo-6-chloropyrazine.[1][2] The separation of these closely related compounds is challenging, especially at scale, often requiring column chromatography which is not ideal for industrial production.[1]

Root Cause Analysis:

  • Over-activation by the Amino Group: The amino group strongly activates the pyrazine ring towards electrophilic substitution, making it difficult to control the degree of bromination.

  • Formation of Isomers: Bromine can add at different positions on the ring, leading to a mixture of isomers that are difficult to separate from the target molecule.

Recommended Solution: A Scalable, Multi-Step Synthetic Route

For large-scale production, a more controlled and reproducible approach is necessary. A proven scalable process involves a multi-step synthesis starting from 3-aminopyrazine-2-carboxylate.[1] This method avoids the direct bromination of the highly activated 2-amino-6-chloropyrazine.

Workflow for Scalable Synthesis:

Scalable_Synthesis A 3-Aminopyrazine- 2-carboxylate B Chlorination A->B C 3-Amino-6-chloropyrazine- 2-carboxylate B->C D Diazotization & Bromination C->D E 3-Bromo-6-chloropyrazine- 2-carboxylate D->E F Ester Hydrolysis E->F G 3-Bromo-6-chloropyrazine- 2-carboxylic acid F->G H Carboxyl Rearrangement (Curtius, Hofmann, or similar) G->H I Protected Intermediate H->I J Deprotection I->J K 2-Amino-3,5-dibromo- 6-chloropyrazine J->K Purification_Workflow A Crude Product B Solvent Wash A->B C Dissolution in Hot Recrystallization Solvent B->C D Activated Carbon Treatment (Optional) C->D E Hot Filtration D->E F Cooling and Crystallization E->F G Filtration and Washing F->G H Drying under Vacuum G->H I High-Purity Product H->I

Caption: A typical purification workflow for 2-Amino-3,5-dibromo-6-chloropyrazine.

Frequently Asked Questions (FAQs)

This section addresses general questions regarding the handling, properties, and analysis of 2-Amino-3,5-dibromo-6-chloropyrazine.

What are the key safety precautions to consider when handling 2-Amino-3,5-dibromo-6-chloropyrazine and its intermediates?

While a specific Safety Data Sheet (SDS) for 2-Amino-3,5-dibromo-6-chloropyrazine was not found in the initial search, we can infer necessary precautions from related compounds. For instance, 2-Amino-3,5-dibromopyrazine is classified as toxic if swallowed, causes skin irritation, and may cause respiratory irritation. [3]Similarly, 2-Amino-6-chloropyridine is harmful if swallowed and causes skin and eye irritation. [4] General Safety Guidelines:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound and its reagents in a well-ventilated fume hood to avoid inhalation of dust or vapors. [4]* Handling: Avoid creating dust. Use appropriate tools for handling solid materials.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [4]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Hazard Statement (Inferred)Precautionary Statement (Inferred)
Harmful if swallowedDo not eat, drink, or smoke when using this product. [4]
Causes skin irritationWear protective gloves. Wash skin thoroughly after handling. [4]
Causes serious eye irritationWear eye protection. [4]
May cause respiratory irritationUse only outdoors or in a well-ventilated area. Avoid breathing dust. [4]
What are the typical physical properties of 2-Amino-3,5-dibromo-6-chloropyrazine?

The physical properties of 2-Amino-3,5-dibromo-6-chloropyrazine are important for process development and handling.

PropertyValueSource
Molecular Formula C₄H₂Br₂ClN₃PubChem [5]
Molecular Weight 287.34 g/mol PubChem [5]
Appearance Off-white to light brown solidChemicalBook [6]
Storage Temperature 2-8 °C under inert gasChemicalBook [6]
What analytical techniques are recommended for monitoring the reaction progress and ensuring the final product quality?

A combination of chromatographic and spectroscopic techniques is essential for robust process control and quality assurance.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for monitoring reaction progress, identifying byproducts, and determining the purity of the final product. A suitable C18 column with a gradient elution of water and acetonitrile is a good starting point for method development.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for qualitative monitoring of the reaction on the plant floor.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and identifying any impurities.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and intermediates.

By implementing these troubleshooting strategies and adhering to the safety and handling guidelines, you can significantly improve the efficiency, reproducibility, and safety of your large-scale synthesis of 2-Amino-3,5-dibromo-6-chloropyrazine.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 1). 2-Amino-3,5-dibromopyrazine: A Versatile Intermediate in Chemical Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.
  • PubChem. (n.d.). 2-Amino-3,5-dibromopyrazine. Retrieved from [Link]

  • BIOSYNCE. (n.d.). 2-Amino-3-bromo-6-chloropyrazine CAS 212779-21-0. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dibromo-6-chloropyrazin-2-amine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Halogen Reactivity in 3,5-Dibromo-6-chloropyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of halogenated heterocycles is a cornerstone of modern medicinal chemistry and materials science.[1] The pyrazine scaffold, in particular, is a privileged core structure in numerous biologically active compounds.[1] Understanding the differential reactivity of various halogen substituents on a polysubstituted pyrazine ring is critical for designing efficient and selective synthetic routes. This guide provides an in-depth comparative analysis of the reactivity of bromine and chlorine atoms in 3,5-Dibromo-6-chloropyrazin-2-amine, with a focus on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Understanding Halogen Reactivity on the Pyrazine Ring

The pyrazine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack.[2][3] This inherent electronic nature activates halogen substituents towards nucleophilic displacement.[2] The reactivity of halogens in SNAr reactions on aromatic rings is influenced by several factors, including the electronegativity of the halogen, the stability of the leaving group, and the electronic and steric environment of the substitution site.[4][5]

In the context of this compound, the presence of two nitrogen atoms in the pyrazine ring, coupled with the electron-withdrawing effects of the three halogen atoms, renders the ring highly electrophilic and thus primed for nucleophilic attack.[2][3]

Comparative Reactivity: Bromine vs. Chlorine

In nucleophilic aromatic substitution (SNAr) reactions, the general reactivity order for halogens is often F > Cl > Br > I.[4] This is contrary to the trend observed in SN1 and SN2 reactions where iodide is the best leaving group.[6] The reason for this difference lies in the mechanism of SNAr. The rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex).[6][7] Highly electronegative halogens, like chlorine, are more effective at withdrawing electron density from the aromatic ring, thus making the carbon atom more electrophilic and accelerating the initial nucleophilic attack.[6][7]

However, the relative positions of the halogens and the activating amino group in this compound introduce additional complexity. The amino group is an electron-donating group, which can influence the electron density at different positions of the ring.

In palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, the reactivity order of halogens is generally I > Br > Cl.[8] This is because the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond, and the weaker carbon-halogen bonds (C-I and C-Br) react faster.[8]

Therefore, a careful choice of reaction conditions is crucial to achieve selective substitution of either the bromine or chlorine atoms.

Experimental Protocols and Data

To illustrate the comparative reactivity, we will consider two major classes of reactions: Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, it is generally expected that the chlorine atom at the 6-position would be more reactive than the bromine atoms at the 3- and 5-positions due to the higher electronegativity of chlorine activating the ring for nucleophilic attack.

Hypothetical Experimental Data for SNAr with a Generic Amine Nucleophile:

Halogen PositionNucleophileConditionsPredominant ProductSelectivity (approx.)
C6-ClSecondary AmineDMSO, K₂CO₃, 80°C6-Amino-3,5-dibromopyrazin-2-amine>90%
C3/C5-BrSecondary AmineHarsher conditions (e.g., higher temp.)Mixture of productsLower selectivity

Experimental Workflow: Selective SNAr at the C6-Position

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve this compound in DMSO add_reagents Add secondary amine and K₂CO₃ start->add_reagents heat Heat to 80°C and stir add_reagents->heat monitor Monitor progress by TLC/LC-MS heat->monitor quench Quench with water monitor->quench Upon completion extract Extract with ethyl acetate quench->extract purify Purify by column chromatography extract->purify end_product 6-Amino-3,5-dibromopyrazin-2-amine purify->end_product Buchwald_Hartwig_Workflow cluster_prep Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Add substrate, amine, base, and catalyst to a Schlenk flask inert Evacuate and backfill with Argon/Nitrogen start->inert solvent Add degassed toluene inert->solvent heat Heat to 100°C and stir solvent->heat cool Cool to room temperature heat->cool Upon completion filter Filter through Celite cool->filter concentrate Concentrate the filtrate filter->concentrate purify Purify by column chromatography concentrate->purify end_product Selectively aminated product purify->end_product

Sources

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Efficacy of 3,5-Disubstituted-6-chloropyrazin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

In the intricate world of signal transduction, protein kinases stand as central regulators, orchestrating a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. Within the diverse chemical scaffolds explored for kinase inhibition, the pyrazine core has emerged as a privileged structure, featured in several FDA-approved drugs.[1] This guide provides a comprehensive comparison of the efficacy of kinase inhibitors derived from the 3,5-disubstituted-6-chloropyrazin-2-amine scaffold, offering insights into their therapeutic potential and the experimental methodologies used to validate their activity.

This document is intended for researchers, scientists, and drug development professionals, providing a synthesized overview of the structure-activity relationships, comparative efficacy data, and detailed experimental protocols to empower the rational design and evaluation of novel kinase inhibitors.

The 3,5-Disubstituted-6-chloropyrazin-2-amine Scaffold: A Versatile Starting Point

The 2-aminopyrazine moiety is a key building block in the synthesis of a multitude of kinase inhibitors.[1] The strategic placement of substituents at the 3 and 5 positions, along with the reactive chlorine at the 6 position, allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. While direct derivatization of 3,5-Dibromo-6-chloropyrazin-2-amine is a specific synthetic route, the broader class of 3,5-disubstituted-6-chloropyrazin-2-amines represents a significant area of research in kinase inhibitor development.

Comparative Efficacy of Pyrazine-Derived Kinase Inhibitors

The versatility of the pyrazine scaffold has led to the development of inhibitors targeting a range of kinases. Below is a comparative analysis of representative pyrazine-derived inhibitors against other alternatives.

Kinase TargetPyrazine-Derived InhibitorIC50 (nM)Non-Pyrazine AlternativeIC50 (nM)
c-Met Compound 17l ([2][3][4]triazolo[4,3-a]pyrazine derivative)26.00Cabozantinib 1.3
VEGFR-2 Compound 17l ([2][3][4]triazolo[4,3-a]pyrazine derivative)2600Cabozantinib 0.035
FGFR1 Erdafitinib (quinoxaline derivative)1.2Infigratinib (BGJ-398)0.9
FGFR2 Erdafitinib (quinoxaline derivative)2.5Infigratinib (BGJ-398)1.4
FGFR3 Erdafitinib (quinoxaline derivative)3.0Infigratinib (BGJ-398)1.0
Aurora A/B 2-amino-3,5-disubstituted pyrazine derivative Qualitative dataAlisertib (MLN8237) Aurora A: 1.2, Aurora B: 12.9

Note: IC50 values are compiled from various sources and should be considered as comparative indicators of potency.

Key Signaling Pathways Targeted

The kinases targeted by these pyrazine derivatives are crucial nodes in signaling pathways that drive cancer cell proliferation, survival, and angiogenesis.

c-Met/VEGFR-2 Signaling Axis

The c-Met and VEGFR-2 receptor tyrosine kinases are key drivers of tumor growth, invasion, and the formation of new blood vessels (angiogenesis).[5][6] Dual inhibition of these pathways is a promising strategy in cancer therapy.

cMet_VEGFR2_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus cMet c-Met RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF_MEK_ERK activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway cMet->PI3K_AKT_mTOR activates VEGFR2 VEGFR-2 VEGFR2->PI3K_AKT_mTOR activates PLCg_PKC PLCγ-PKC Pathway VEGFR2->PLCg_PKC activates HGF HGF HGF->cMet binds VEGF VEGF VEGF->VEGFR2 binds Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Invasion Invasion RAS_RAF_MEK_ERK->Invasion PI3K_AKT_mTOR->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis PLCg_PKC->Angiogenesis Inhibitor Compound 17l (Pyrazine Derivative) Inhibitor->cMet inhibits Inhibitor->VEGFR2 inhibits

Caption: c-Met and VEGFR-2 signaling pathways and their inhibition.

FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) family plays a critical role in cell proliferation, differentiation, and migration.[7] Aberrant FGFR signaling is implicated in various cancers.

FGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus FGFR FGFR RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT activates PLCg PLCγ Pathway FGFR->PLCg activates FGF FGF FGF->FGFR binds Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Differentiation Differentiation PLCg->Differentiation Inhibitor Erdafitinib (Pyrazine Derivative) Inhibitor->FGFR inhibits

Caption: FGFR signaling pathway and its inhibition.

Experimental Protocols for Efficacy Evaluation

The robust evaluation of kinase inhibitor efficacy relies on a combination of in vitro biochemical assays and cell-based assays. The following protocols provide a standardized framework for these assessments.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining in solution following a kinase reaction, which is inversely proportional to kinase activity.[8][9]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (e.g., pyrazine derivatives)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction Setup: In each well of the plate, add the kinase, substrate, and test compound.

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the luminescent kinase assay reagent to each well. This reagent simultaneously terminates the kinase reaction and generates a luminescent signal from the remaining ATP.

  • Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Compound Dilutions Start->Compound_Prep Reaction_Setup Set up Kinase Reaction (Kinase, Substrate, Compound) Compound_Prep->Reaction_Setup Initiate_Reaction Initiate Reaction (Add ATP) Reaction_Setup->Initiate_Reaction Incubate_1 Incubate (e.g., 60 min) Initiate_Reaction->Incubate_1 Add_Detection_Reagent Add Luminescent Detection Reagent Incubate_1->Add_Detection_Reagent Incubate_2 Incubate (e.g., 10 min) Add_Detection_Reagent->Incubate_2 Measure_Luminescence Measure Luminescence Incubate_2->Measure_Luminescence Analyze_Data Analyze Data (IC50) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a luminescence-based kinase inhibition assay.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Compounds Seed_Cells->Treat_Cells Incubate_1 Incubate (e.g., 72h) Treat_Cells->Incubate_1 Add_MTT Add MTT Solution Incubate_1->Add_MTT Incubate_2 Incubate (2-4h) Add_MTT->Incubate_2 Solubilize_Formazan Solubilize Formazan Crystals Incubate_2->Solubilize_Formazan Measure_Absorbance Measure Absorbance Solubilize_Formazan->Measure_Absorbance Analyze_Data Analyze Data (IC50) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an MTT cell viability assay.

Western Blotting for Kinase Signaling Pathway Analysis

Western blotting is a widely used technique to detect specific proteins in a sample and can be used to assess the phosphorylation status of kinases and their downstream targets, providing mechanistic insights into inhibitor activity.[10][11][12]

Materials:

  • Cancer cell line of interest

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phospho-specific for the kinase of interest and downstream targets)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound for a specified time, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the protein lysates by size using gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the target protein (e.g., phospho-c-Met).

    • Wash and then incubate with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation in response to the inhibitor. The membrane can be stripped and re-probed for total protein and a loading control (e.g., β-actin) for normalization.

Conclusion and Future Directions

The 3,5-disubstituted-6-chloropyrazin-2-amine scaffold continues to be a fertile ground for the discovery of novel and potent kinase inhibitors. The comparative data and detailed experimental protocols presented in this guide are intended to serve as a valuable resource for the scientific community, facilitating the development of the next generation of targeted therapeutics. Future efforts should focus on optimizing the selectivity of these compounds to minimize off-target effects and enhance their therapeutic window. Furthermore, a deeper understanding of the structural biology of inhibitor-kinase interactions will undoubtedly fuel the rational design of even more effective and safer drugs.

References

  • Recent advances in the discovery of small molecule c-Met Kinase inhibitors. (2018). PubMed. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of[2][3][4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). NIH. Retrieved from [Link]

  • Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. (n.d.). Frontiers in Pharmacology. Retrieved from [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). PubMed Central. Retrieved from [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). Royal Society of Chemistry. Retrieved from [Link]

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A Senior Application Scientist's Guide to Validating the Structure of 3,5-Dibromo-6-chloropyrazin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, pyrazine derivatives stand out for their versatile biological activities, forming the core scaffold of numerous therapeutic agents.[1] The precise substitution pattern of functional groups, particularly halogens, on the pyrazine ring is critical as it profoundly influences the molecule's pharmacological profile, including its potency, selectivity, and metabolic stability.[2][3] Therefore, unambiguous structural validation of key intermediates like 3,5-Dibromo-6-chloropyrazin-2-amine and its subsequent derivatives is not merely a procedural step but a foundational pillar of the entire drug development process.

This guide provides an in-depth comparison of the primary analytical techniques used for structural elucidation of these complex heterocyclic compounds. We will move beyond procedural descriptions to explain the causal logic behind experimental choices, emphasizing a multi-technique, self-validating approach to ensure the highest degree of scientific integrity.

The Orthogonal Approach: A Strategy for Certainty

No single analytical technique, however powerful, should be used in isolation to confirm a chemical structure. A robust validation strategy employs orthogonal methods—techniques that measure different physical properties of the molecule. When independent methods provide converging evidence, the confidence in the structural assignment becomes exceptionally high. For a molecule like this compound, the combination of Mass Spectrometry, NMR Spectroscopy, and, when necessary, X-ray Crystallography, provides an unassailable confirmation of its structure.

Below is a logical workflow for this orthogonal approach.

G cluster_0 Initial Confirmation cluster_1 Detailed Structural Elucidation cluster_2 Absolute Confirmation (If Required) A Synthesized Product (Crude) B Mass Spectrometry (LC-MS/HRMS) Isotopic Pattern & Exact Mass A->B Primary Check C NMR Spectroscopy (1H, 13C, 2D) Connectivity & Environment B->C Proceed if MW is correct D Data Correlation Does NMR match MS formula? C->D E Single Crystal X-Ray Crystallography 3D Structure & Regiochemistry C->E Ambiguity in connectivity/ regiochemistry D->A No (Re-synthesize/ Purify) F Final Validated Structure D->F Yes E->F G cluster_0 Data Integration MS HRMS Data Confirms: C4H2Br2ClN3 Conclusion Validated Structure MS->Conclusion NMR 1H & 13C NMR Data Confirms: -NH2 group, no ring H, 4 unique C's NMR->Conclusion

Caption: Correlation of MS and NMR data.

Single Crystal X-ray Crystallography: The Ultimate Arbiter

For novel derivatives or when the regiochemistry of a subsequent reaction is in doubt, single-crystal X-ray crystallography provides the "gold standard" of structural proof. [4][5]It is the only technique that delivers an unambiguous three-dimensional map of the atomic arrangement in a molecule. [4][6][7]

When to Use This Technique:
  • Novel Derivatives: When a new synthetic route is developed or a novel derivative is synthesized.

  • Regiochemical Ambiguity: If a subsequent reaction could yield multiple isomers (e.g., substitution at the bromine vs. chlorine position), crystallography can definitively identify which isomer was formed.

  • Absolute Confirmation: For publication in high-impact journals or for regulatory submissions where absolute certainty is required. [8]

Limitations and Considerations:

The primary challenge is growing a suitable single crystal. This can be a time-consuming and sometimes unsuccessful process. The crystal must be of sufficient quality and size (ideally >20 µm) for the diffraction experiment. [4][8]

Experimental Workflow Overview:
  • Crystallization: The most critical step. Typically achieved by slow evaporation of a solvent, vapor diffusion, or solvent layering techniques. [8]2. Data Collection: A suitable crystal is mounted on a diffractometer, and X-rays are passed through it. The resulting diffraction pattern is recorded. [4][7]3. Structure Solution & Refinement: Complex software is used to analyze the diffraction pattern and calculate the electron density map, from which the positions of all atoms are determined.

Conclusion

Validating the structure of this compound and its derivatives is a critical task that demands a rigorous, multi-faceted analytical approach. By beginning with the rapid, fingerprint-like confirmation from mass spectrometry, followed by the detailed connectivity map from NMR spectroscopy, researchers can build a powerful, self-validating case for their proposed structure. For cases of ambiguity or the need for absolute proof, single-crystal X-ray crystallography serves as the final, definitive word. Employing this orthogonal strategy ensures data integrity and provides the solid structural foundation necessary for successful drug development.

References

  • Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland. Available from: [Link]

  • Isotopes in Mass Spectrometry. Chemistry Steps. Available from: [Link]

  • Small molecule crystallography. Excillum. Available from: [Link]

  • Ch13 - Mass Spectroscopy. University of Calgary. Available from: [Link]

  • X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Available from: [Link]

  • Analysis of heterocyclic aromatic amines. PubMed. Available from: [Link]

  • X-Ray Crystallography of Chemical Compounds. National Center for Biotechnology Information. Available from: [Link]

  • 13.04 Isotopic Abundance in Mass Spectrometry. YouTube. Available from: [Link]

  • mass spectra - the M+2 peak. Chemguide. Available from: [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available from: [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. National Center for Biotechnology Information. Available from: [Link]

  • An analytical method of heterocyclic amines by LC/MS. ResearchGate. Available from: [Link]

  • NMR Spectroscopy of Aromatic Compounds (#1e). ResearchGate. Available from: [Link]

  • Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. PubMed. Available from: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available from: [Link]

  • Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Modgraph. Available from: [Link]

  • 1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and.... ResearchGate. Available from: [Link]

  • Pyrazine - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

  • This compound | C4H2Br2ClN3 | CID 45789662. PubChem. Available from: [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Journal of Food and Drug Analysis. Available from: [Link]

  • Pyrazine | C4H4N2 | CID 9261. PubChem. Available from: [Link]

  • (a) ¹H NMR spectra of HP pyrazine acquired under different volumetric.... ResearchGate. Available from: [Link]

  • 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available from: [Link]

  • 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available from: [Link]

  • Video: NMR Spectroscopy of Benzene Derivatives. JoVE. Available from: [Link]

  • This compound. Crysdot LLC. Available from: [Link]

  • Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Available from: [Link]

  • Structural comparison of pyrazine derivatives.. ResearchGate. Available from: [Link]

  • Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. RSC Publishing. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation oft[9][4]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers. Available from: [Link]

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Comparing Suzuki and Stille coupling for 3,5-Dibromo-6-chloropyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling of 3,5-Dibromo-6-chloropyrazin-2-amine: A Comparative Analysis of Suzuki and Stille Reactions

For drug development professionals and researchers in synthetic organic chemistry, the functionalization of electron-deficient heteroaromatic scaffolds is a task of paramount importance. The this compound core is a valuable building block, offering multiple reaction sites for diversification in the synthesis of novel pharmaceutical and materials science candidates.[1] However, its polyhalogenated and electron-poor nature presents unique challenges, particularly concerning regioselectivity and reaction efficiency in cross-coupling reactions.

This guide provides a comprehensive, data-supported comparison of two cornerstone palladium-catalyzed methods—the Suzuki-Miyaura coupling and the Stille coupling—for the selective functionalization of this specific pyrazine substrate. We will delve into the mechanistic underpinnings, practical considerations, and expected outcomes of each reaction, providing the technical insights necessary to make informed decisions in your synthetic strategy.

Mechanistic Foundations: The Catalytic Cycles

Understanding the catalytic cycle is fundamental to troubleshooting and optimizing any cross-coupling reaction. Both Suzuki and Stille couplings proceed through a similar three-step sequence involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][3][4]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyrazine substrate. For polyhalogenated systems, this step is often rate-determining and dictates regioselectivity, with the weakest carbon-halogen bond reacting preferentially (typically C-I > C-Br > C-Cl).[5][6]

  • Transmetalation : The organic group from the nucleophilic coupling partner (organoboron for Suzuki, organotin for Stille) is transferred to the palladium(II) center, displacing the halide.[7][8]

  • Reductive Elimination : The two organic fragments on the palladium center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[3][4]

Suzuki_Cycle

Stille_Cycle

Head-to-Head Comparison: Suzuki vs. Stille

The choice between Suzuki and Stille coupling hinges on a trade-off between reagent toxicity, reaction conditions, functional group tolerance, and purification challenges. For the highly substituted this compound, these differences are particularly pronounced.

FeatureSuzuki-Miyaura CouplingStille Coupling
Nucleophile Organoboron compounds (boronic acids, esters like pinacol esters).[2]Organotin compounds (organostannanes, e.g., R-SnBu₃).[7]
Reagent Profile Pros: Low toxicity, environmentally benign, many are commercially available or easily prepared.[3][5] Cons: Can be prone to protodeboronation, especially with heteroatoms; some are unstable.[2][6]Pros: Generally stable to air and moisture, highly tolerant of various functional groups.[7][9][10] Cons: High toxicity of organotin reagents and byproducts is a major drawback.[3][7][11]
Key Reagents Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to activate the boronic acid for transmetalation.[12][13]Often requires no base but may benefit from additives like Cu(I) salts or lithium chloride to accelerate transmetalation.[11][14]
Regioselectivity Highly selective for C-Br over C-Cl. With two C-Br bonds, selectivity between C3 and C5 depends on steric and electronic factors, but mono-arylation is typically achievable.[15][16]Also highly selective for C-Br over C-Cl. Can offer excellent control for stepwise functionalization of di- and polyhalogenated systems.[17]
Catalyst & Ligands Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalysts like Pd(dppf)Cl₂ with electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) are effective for electron-poor substrates.[13][18]Pd(PPh₃)₄ is a classic choice. Other Pd(0) or Pd(II) precursors with appropriate ligands are also effective.[9][19]
Functional Group Tolerance Generally very good, but can be sensitive to base-labile groups. The required base can sometimes lead to side reactions with sensitive substrates.[3]Excellent. The reaction is neutral and tolerates a wide array of functional groups including esters, amides, and ketones without requiring protecting groups.[4][10]
Work-up/Purification Byproducts are boron-based salts, which are generally water-soluble and easily removed through aqueous work-up and standard chromatography.[5]Removal of stoichiometric tin byproducts (e.g., Bu₃SnBr) is a significant challenge due to their toxicity and lipophilicity, often requiring specific workup procedures (e.g., KF wash) or multiple chromatographic purifications.[9]
Overall Assessment "Greener" choice. Preferred for its low toxicity and ease of purification. It is highly robust and the first choice for many applications, including industrial scale-up.[5]More robust for sensitive substrates. Unparalleled functional group tolerance and reliability, but severe toxicity concerns limit its use, especially on a large scale.[10][20]

Causality Behind Experimental Choices for Pyrazin-2-amine Substrate

  • Why bulky, electron-rich ligands? this compound is an electron-deficient heterocycle. This property facilitates the initial oxidative addition step.[6] Bulky, electron-donating phosphine ligands (like Buchwald's biarylphosphines or P(t-Bu)₃) accelerate the final reductive elimination step, which is often slow for electron-poor systems, and help stabilize the active Pd(0) catalyst.[3][13]

  • Why a base in Suzuki? The transmetalation step in the Suzuki reaction requires the formation of a boronate species [-B(OH)₃]⁻, which is more nucleophilic than the neutral boronic acid. A base is required to facilitate this transformation.[8][13]

  • Regioselectivity (C-Br vs. C-Cl): The bond dissociation energy for C-Br is lower than for C-Cl, making the C-Br bonds significantly more reactive toward oxidative addition by the Pd(0) catalyst.[5] Therefore, both Suzuki and Stille couplings will selectively occur at one of the bromine-substituted positions (C3 or C5) before reacting at the C6-Cl position. Selectivity between the two C-Br positions can often be controlled by stoichiometry to favor mono-substitution.

Experimental Protocols

The following protocols are representative procedures designed for the selective mono-arylation of this compound.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is designed for the coupling of an arylboronic acid with the pyrazine substrate, prioritizing low toxicity and straightforward purification.

Suzuki_Workflow start Start: Inert Atmosphere reagents Combine: - Pyrazine Substrate (1 eq) - Boronic Acid (1.1 eq) - Pd₂(dba)₃ (2.5 mol%) - SPhos (5 mol%) - K₃PO₄ (2.0 eq) start->reagents solvent Add Degassed Solvent (e.g., Dioxane/H₂O 10:1) reagents->solvent reaction Heat Reaction (e.g., 80-100 °C, 4-12 h) solvent->reaction monitor Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up: - Cool to RT - Dilute with EtOAc - Wash with H₂O, Brine monitor->workup Complete purify Purify: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purify end Characterize Product purify->end

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.2 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), Pd₂(dba)₃ (0.025 equiv), and SPhos (0.05 equiv).

  • Atmosphere Control: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[2]

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (10:1 ratio, 0.1 M concentration relative to the substrate).

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by saturated aqueous sodium chloride (brine).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired mono-arylated product.

Protocol 2: Stille Coupling

This protocol is advantageous when using substrates with base-sensitive functional groups or when Suzuki coupling yields are low. Extreme caution must be exercised due to the high toxicity of organotin reagents.

Stille_Workflow start_stille Start: Inert Atmosphere (Fume Hood) reagents_stille Combine: - Pyrazine Substrate (1 eq) - Organostannane (1.1 eq) - Pd(PPh₃)₄ (5 mol%) start_stille->reagents_stille solvent_stille Add Anhydrous, Degassed Solvent (e.g., Toluene) reagents_stille->solvent_stille reaction_stille Heat Reaction (e.g., 90-110 °C, 6-18 h) solvent_stille->reaction_stille monitor_stille Monitor by TLC/LC-MS reaction_stille->monitor_stille monitor_stille->reaction_stille Incomplete workup_stille Specialized Work-up: - Cool to RT - Dilute with Solvent - Wash with aq. KF monitor_stille->workup_stille Complete purify_stille Purify: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup_stille->purify_stille end_stille Characterize Product (Dispose of Tin Waste Properly) purify_stille->end_stille

Step-by-Step Methodology:

  • Vessel Preparation: In a well-ventilated fume hood, add this compound (1.0 equiv), the organostannane reagent (e.g., Aryl-SnBu₃, 1.1 equiv), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv) to a flame-dried Schlenk flask.

  • Atmosphere Control: Seal the flask and establish an inert atmosphere by evacuating and backfilling with Argon or Nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed toluene or DMF (0.1 M concentration).

  • Reaction: Heat the mixture with vigorous stirring to 90-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the solution with a saturated aqueous solution of potassium fluoride (KF) and stir for 1-2 hours. This precipitates insoluble tin fluorides, aiding their removal.[9] Filter the mixture through a pad of Celite®, and then wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography. Be aware that tin byproducts may still co-elute, sometimes requiring a second purification. All tin-contaminated waste must be handled and disposed of according to institutional safety protocols.

Conclusion and Recommendations

Both Suzuki and Stille couplings are powerful and effective methods for the C-Br selective functionalization of this compound.

  • Choose Suzuki Coupling as the default method. Its use of non-toxic, readily available boronic acids and the ease of byproduct removal make it the superior choice for efficiency, safety, and scalability.[5][11] It is well-suited for generating libraries of analogs in a drug discovery setting.

  • Choose Stille Coupling for challenging substrates. If the pyrazine substrate or the coupling partner contains highly base-sensitive functional groups, or if Suzuki couplings consistently fail or provide low yields, the Stille reaction is an exceptionally reliable alternative.[10][20] Its primary barrier is the significant health risk and purification challenges associated with organotin compounds, which must be managed with stringent safety protocols.[7][9]

By understanding the distinct advantages and limitations of each method, researchers can strategically select the optimal conditions to advance their synthetic programs involving this valuable heteroaromatic scaffold.

References

  • Stille reaction - Wikipedia. (n.d.).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Casado, A. L., & Espinet, P. (1998). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society, 120(35), 8978–8985.
  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • OpenOChem Learn. (n.d.). Stille Coupling.
  • NROChemistry. (n.d.). Stille Coupling.
  • Suzuki reaction - Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2023, June 30). Stille Coupling.
  • Myers, A. (n.d.). The Stille Reaction. Chem 115.
  • Organic Chemistry Portal. (n.d.). Stille Coupling.
  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?.
  • Jackson, O. D., et al. (2025, January 19). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines.
  • National Institutes of Health. (2023, May 30). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. PMC.
  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652.
  • BenchChem. (2025). A Head-to-Head Comparison of Palladium Catalysts for Cross-Coupling Reactions of 2,5-Diiodopyrazine.
  • Jackson, O. D., et al. (2025, January 29). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 147(4), 3017-3022.
  • National Institutes of Health. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC.
  • Request PDF. (n.d.). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine.
  • PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
  • National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • PubChem. (n.d.). This compound.
  • PubMed. (2012, October 18). A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings.
  • Blog. (2025, May 20). What are the reaction conditions for the Stille reaction of 2 - Chloropyridine?.

Sources

Navigating the Bioactive Landscape of Aminopyrazine Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide to the Biological Evaluation of Compounds Synthesized from Halogenated Aminopyrazine Scaffolds, with a Focus on Anticancer and Antimicrobial Activities.

Introduction: The Pyrazine Core in Medicinal Chemistry and a Note on the Starting Material

Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms in a 1,4-orientation, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The pyrazine core's ability to participate in hydrogen bonding and other non-covalent interactions, combined with the synthetic tractability of the ring system, makes it an attractive starting point for the development of novel therapeutic agents.

This guide aims to provide a comparative analysis of the biological activities of compounds synthesized from halogenated aminopyrazine precursors. While the initial focus was on derivatives of 3,5-Dibromo-6-chloropyrazin-2-amine, a thorough review of the scientific literature revealed a scarcity of published biological data for compounds synthesized directly from this specific starting material. Therefore, to provide a valuable and data-rich resource, this guide will focus on the biological activities of structurally related 3-aminopyrazine-2-carboxamide derivatives. These analogs, synthesized from precursors such as 3-aminopyrazine-2-carboxylic acid and 3-chloropyrazine-2-carboxamide, offer significant insights into the structure-activity relationships (SAR) that govern the therapeutic potential of this class of compounds. The principles and experimental protocols detailed herein are directly applicable to the evaluation of novel compounds that may be synthesized from this compound in the future.

Comparative Analysis of Biological Activities

The biological activities of aminopyrazine-2-carboxamide derivatives are profoundly influenced by the nature of the substituents on the pyrazine ring and the carboxamide nitrogen. The following sections provide a comparative overview of their antimicrobial and anticancer activities, supported by experimental data from the literature.

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of 3-aminopyrazine-2-carboxamide have been extensively evaluated for their antimicrobial properties, including antimycobacterial, antibacterial, and antifungal activities.[1] The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth of a microorganism, is a key metric for comparison.

A study by Jampilek et al. investigated a series of N-substituted 3-aminopyrazine-2-carboxamides, revealing important SAR insights.[1] For instance, within the N-alkyl substituted derivatives, an increase in the length of the carbon side chain correlated with enhanced antimycobacterial and antibacterial activity.[1] Phenyl and alkyl substituted derivatives demonstrated antibacterial efficacy, whereas benzyl derivatives were largely inactive.[1] Antifungal activity was observed across all structural subtypes, particularly against Trichophyton interdigitale and Candida albicans.[1]

Another study focused on 3-benzylaminopyrazine-2-carboxamides synthesized from 3-chloropyrazine-2-carboxamide.[2] Several of these compounds exhibited in vitro activity against Mycobacterium tuberculosis H37Rv that was comparable or superior to the standard drug, pyrazinamide.[2]

The following table summarizes the antimicrobial activity of selected 3-aminopyrazine-2-carboxamide derivatives.

Compound IDR GroupMIC (µM) vs. M. tuberculosis H37RvMIC (µM) vs. S. aureusMIC (µM) vs. C. albicansReference
1 2,4-dimethoxyphenyl46>500230[1]
2 4-methylbenzyl6>500>500[2]
3 3-trifluoromethylbenzyl42>500>500[2]
4 4-chlorobenzyl21>500>500[2]
5 n-octyl117117234[1]

Note: The compound IDs are assigned for the purpose of this guide and may not correspond to the numbering in the original publications.

Anticancer Activity: Targeting Cancer Cell Proliferation

The pyrazine scaffold is also a key component in the design of novel anticancer agents. Derivatives of 3-aminopyrazine-2-carboxamide have been investigated as inhibitors of various protein kinases, such as Fibroblast Growth Factor Receptor (FGFR), which are crucial for cancer cell proliferation and survival.[3]

A recent study detailed the design and synthesis of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives as potent FGFR inhibitors.[3] Structure-activity relationship studies led to the identification of compounds with significant in vitro activity against multiple FGFR isoforms and potent antitumor activity in various cancer cell lines with FGFR abnormalities.[3]

The table below presents the half-maximal inhibitory concentration (IC50) values for selected aminopyrazine derivatives against different cancer cell lines.

Compound IDR GroupCancer Cell LineIC50 (µM)Reference
6 (morpholin-4-yl)-methyleneSNU-16 (Stomach)0.48[3]
7 (4-methylpiperazin-1-yl)-methyleneSNU-16 (Stomach)0.60[3]
8 (pyrrolidin-1-yl)-methyleneAN3-CA (Endometrial)0.93[3]
9 4-methyl-1,4-diazepan-1-ylAN3-CA (Endometrial)1.20[3]

Note: The compound IDs are assigned for the purpose of this guide and may not correspond to the numbering in the original publications.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of the synthesized compounds.

Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides

The synthesis of N-substituted 3-aminopyrazine-2-carboxamides can be achieved through the coupling of 3-aminopyrazine-2-carboxylic acid with a desired amine.[1]

Diagram of Synthetic Workflow

Synthesis_Workflow 3-aminopyrazine-2-carboxylic_acid 3-Aminopyrazine-2-carboxylic Acid Reaction Amide Coupling 3-aminopyrazine-2-carboxylic_acid->Reaction Amine R-NH2 Amine->Reaction Coupling_Agent Coupling Agent (e.g., HATU, T3P) Coupling_Agent->Reaction Solvent_Base Solvent (e.g., DMF) Base (e.g., DIPEA) Solvent_Base->Reaction Product N-Substituted 3-Aminopyrazine-2-carboxamide Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification

Caption: General workflow for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 3-aminopyrazine-2-carboxylic acid (1 equivalent) in an appropriate solvent such as dimethylformamide (DMF).

  • Addition of Reagents: Add the desired amine (1.1 equivalents), a coupling agent such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 3-aminopyrazine-2-carboxamide.

Causality: The use of a coupling agent like HATU is crucial for activating the carboxylic acid, facilitating the nucleophilic attack by the amine to form the amide bond. The base, DIPEA, neutralizes the acid formed during the reaction, driving the equilibrium towards product formation.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[4][5][6]

Diagram of Broth Microdilution Workflow

MIC_Workflow Prepare_Compound Prepare Serial Dilutions of Test Compound in Broth Inoculate_Plate Inoculate Microtiter Plate Wells with Microbial Suspension Prepare_Compound->Inoculate_Plate Prepare_Inoculum Prepare Standardized Microbial Inoculum Prepare_Inoculum->Inoculate_Plate Incubation Incubate at 37°C for 24-48h Inoculate_Plate->Incubation Read_Results Visually Inspect for Growth and Determine MIC Incubation->Read_Results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Protocol:

  • Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 24 to 48 hours, depending on the microorganism.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Trustworthiness: This protocol is a self-validating system. The inclusion of a growth control ensures that the microorganisms are viable and capable of growth under the assay conditions, while the sterility control confirms the absence of contamination.

Anticancer Activity Assessment: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[7][8]

Diagram of MTT Assay Workflow

MTT_Assay_Workflow Cell_Seeding Seed Cancer Cells in a 96-well Plate Compound_Treatment Treat Cells with Serial Dilutions of Test Compound Cell_Seeding->Compound_Treatment Incubation_24_72h Incubate for 24-72h Compound_Treatment->Incubation_24_72h MTT_Addition Add MTT Reagent to Each Well Incubation_24_72h->MTT_Addition Incubation_2_4h Incubate for 2-4h MTT_Addition->Incubation_2_4h Formazan_Solubilization Add Solubilization Solution (e.g., DMSO) Incubation_2_4h->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Value Absorbance_Reading->IC50_Calculation

Caption: Workflow of the MTT assay for determining the anticancer activity of test compounds.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Expertise & Experience: The choice of cell seeding density and incubation times is critical and should be optimized for each cell line to ensure that the cells are in the logarithmic growth phase during the assay. This ensures that the results accurately reflect the antiproliferative effects of the compounds.

Conclusion

While the direct biological evaluation of compounds derived from this compound remains an unexplored area, the extensive research on analogous 3-aminopyrazine-2-carboxamides provides a robust framework for future investigations. The comparative data presented in this guide highlight the significant potential of the aminopyrazine scaffold in the development of novel antimicrobial and anticancer agents. The detailed experimental protocols offer researchers a reliable starting point for the synthesis and biological characterization of new derivatives. Further exploration of the chemical space around the pyrazine core, including the strategic incorporation of halogen atoms as seen in the title precursor, is a promising avenue for the discovery of next-generation therapeutics.

References

  • Jampilek, J., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(21), 3859. [Link]

  • Dolezal, M., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(10), 1713. [Link]

  • Patel, K., et al. (2011). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 3(4), 859-865. [Link]

  • Hancock, R. E. W. (2000). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Al-Suwaidan, I. A., et al. (2021). Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies. Molecules, 26(22), 6898. [Link]

  • Acharya, T. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]

  • Microbiology International. (n.d.). Broth Microdilution. MI - Microbiology. [Link]

  • Kucinska, M., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Bio-protocol. (2021). MIC determination by broth microdilution. Bio-protocol. [Link]

  • Thermo Fisher Scientific. (2025). MTT Assay. protocols.io. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Hareesh, H. N., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1925. [Link]

  • Zheng, J., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint Lab. [Link]

Sources

Spectroscopic Comparison Guide: Differentiating Isomers of 3,5-Dibromo-6-chloropyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive spectroscopic framework for the characterization and differentiation of 3,5-Dibromo-6-chloropyrazin-2-amine and its constitutional isomers. In fields such as pharmaceutical development and materials science, the precise arrangement of substituents on an aromatic core is paramount; a minor positional change can dramatically alter a compound's biological activity, reactivity, and physical properties. Therefore, unambiguous structural elucidation is not merely an academic exercise but a critical step in quality control and drug discovery.

This document moves beyond a simple listing of data. It explains the causality behind the spectroscopic differences and provides field-proven methodologies to empower researchers to confidently distinguish between these closely related molecules. We will focus on a multi-technique approach, leveraging Mass Spectrometry, Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy to build a conclusive structural argument.

For the purpose of this guide, we will compare the target compound, This compound (Isomer A) , with a logical constitutional isomer, 3,6-Dibromo-5-chloropyrazin-2-amine (Isomer B) . While experimental data for Isomer A is available[1], the data for Isomer B will be predicted based on established principles of spectroscopy to illustrate the analytical process.

CompoundStructureIUPAC Name
Isomer A This compound
Isomer B 3,6-Dibromo-5-chloropyrazin-2-amine

Part 1: Mass Spectrometry – Confirming Composition and Halogen Count

Expertise & Experience: Mass spectrometry (MS) is the foundational step in structural elucidation. Its primary role is to provide the exact mass and elemental formula. For halogenated compounds, the low-resolution mass spectrum offers an immediate and powerful clue: the distinctive isotopic pattern of bromine and chlorine atoms.

Trustworthiness: The natural abundance of bromine isotopes (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) creates a predictable "isotopic fingerprint". A molecule containing two bromine atoms and one chlorine atom will exhibit a characteristic cluster of peaks for the molecular ion (M, M+2, M+4, M+6), whose relative intensities are mathematically certain. This pattern is a self-validating system for confirming the total halogen count.[2]

Comparative MS Data

Both Isomer A and Isomer B have the same molecular formula, C₄H₂Br₂ClN₃ , and a monoisotopic mass of 284.8304 Da .[3] A high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap is required to confirm this elemental composition to within a few parts per million (ppm).

The key differentiator at the MS level is not the mass itself, but the isotopic pattern. Since both isomers contain two bromine atoms and one chlorine atom, their low-resolution mass spectra are expected to be identical, confirming the presence of the correct halogen atoms but not their positions.

FeatureExpected Observation for Both IsomersRationale
Molecular Formula C₄H₂Br₂ClN₃Confirmed by HRMS.
Monoisotopic Mass ~284.83 DaCalculated for C₄H₂⁷⁹Br₂³⁵ClN₃.
Isotopic Pattern A cluster of peaks at M, M+2, M+4, M+6The combination of two Br atoms and one Cl atom produces a unique pattern. The M+2 peak will be the most intense, followed by the M and M+4 peaks being of similar, but lower, intensity.[2]
Experimental Protocol: HRMS Analysis via ESI-TOF
  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol). Dilute this stock solution to a final concentration of 1-10 µg/mL.

  • Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Method Parameters:

    • Ionization Mode: Positive Ion ESI. The amine group is readily protonated.

    • Mass Range: Scan from m/z 100 to 500.

    • Source Temperature: 120 °C.

    • Capillary Voltage: 3500 V.

    • Data Acquisition: Acquire data in centroid mode for high resolution.

  • Data Analysis:

    • Identify the molecular ion cluster [M+H]⁺.

    • Use the instrument's software to calculate the elemental composition from the measured accurate mass of the monoisotopic peak.

    • Compare the observed isotopic pattern with the theoretical pattern for C₄H₂Br₂ClN₃ to validate the halogen count.

Part 2: ¹³C NMR Spectroscopy – Mapping the Carbon Skeleton

Expertise & Experience: While MS confirms what atoms are present, ¹³C NMR spectroscopy reveals how they are connected. For constitutional isomers, this technique is often the most definitive. The chemical environment of each carbon atom is unique, resulting in a distinct chemical shift (δ). The number of signals corresponds to the number of chemically non-equivalent carbons, and their positions are dictated by the electronic effects of neighboring substituents.

Trustworthiness: The principles of ¹³C NMR are fundamentally grounded in quantum mechanics and have been empirically validated across millions of compounds. The electronegativity of the halogen substituents (Cl > Br) and their positions relative to each carbon atom provide a predictable and verifiable influence on the chemical shifts. A standard broadband proton-decoupled ¹³C NMR experiment provides sharp, singlet peaks for each unique carbon, creating a simple and highly reproducible fingerprint of the carbon skeleton.[4][5]

Comparative ¹³C NMR Data

This is where the two isomers will show clear, unambiguous differences. The pyrazine ring in these compounds has four substituted carbons. Due to the lack of symmetry in both isomers, we expect to see four distinct signals.

IsomerC2 (C-NH₂)C3 (C-Br)C5 (C-X)C6 (C-Y)Rationale for Differences
Isomer A (Experimental) δ 151.0δ 120.7δ 122.0 (C-Br)δ 146.1 (C-Cl)Experimental data obtained from a patent source.[1] The carbon attached to the amine (C2) is the most deshielded. The carbon attached to chlorine (C6) is significantly downfield compared to the carbons attached to bromine due to chlorine's higher electronegativity.
Isomer B (Predicted) ~δ 150~δ 121~δ 145 (C-Cl)~δ 123 (C-Br)The key change is the environment of C5 and C6. In Isomer B, the chlorine is at C5, so the signal around δ 145-146 would be assigned to C5. The bromine is now at C6, which would be expected to have a chemical shift similar to other bromine-bound carbons (~δ 123). This swap in chemical shifts for C5 and C6 provides a clear distinction.

Note: All chemical shifts are in ppm. Predicted values are based on established substituent effects.

Experimental Protocol: Quantitative ¹³C NMR
  • Sample Preparation: Dissolve 15-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Method Parameters:

    • Experiment: ¹³C observe with broadband ¹H decoupling (zgpg30 or similar).

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (D1): 5 seconds to ensure proper relaxation for all carbon nuclei.

    • Number of Scans: 1024 to 4096, depending on sample concentration.

  • Data Processing: Apply an exponential multiplication with a line broadening of 1-2 Hz. Fourier transform, phase, and baseline correct the spectrum. Reference the spectrum to TMS at 0.00 ppm.

Part 3: ¹H NMR Spectroscopy – Probing the Amine Environment

Expertise & Experience: ¹H NMR spectroscopy provides information about the proton environments. In these specific isomers, the only protons are on the amine group, as all ring positions are substituted. While less informative for the core structure than ¹³C NMR, the chemical shift of the NH₂ protons can be subtly influenced by the adjacent substituents.

Trustworthiness: The chemical shift of the NH₂ protons is sensitive to solvent, concentration, and temperature. However, under identical experimental conditions, differences in the electronic environment caused by the neighboring halogens can lead to reproducible shifts.

Comparative ¹H NMR Data
IsomerNH₂ ProtonsRationale for Differences
Isomer A (Experimental) δ 5.14 (s, 2H)[1]The amine group at C2 is flanked by a bromine atom at C3 and a nitrogen atom. This electronic environment gives rise to a signal at δ 5.14 ppm.
Isomer B (Predicted) ~δ 5.1-5.3The immediate environment of the NH₂ group (flanked by C3-Br and N1) is identical to Isomer A. Therefore, a significant shift is not expected. This highlights a limitation of ¹H NMR for this specific isomeric pair, reinforcing the critical role of ¹³C NMR.

Part 4: Infrared (IR) Spectroscopy – Functional Group Verification

Expertise & Experience: IR spectroscopy is an excellent tool for rapidly confirming the presence of key functional groups. It is not, however, a primary tool for distinguishing between constitutional isomers of this type, as both molecules contain the same functional groups.

Trustworthiness: The vibrational frequencies of specific bonds (like N-H and C-N) are well-characterized. The presence of a primary amine (R-NH₂) gives rise to a characteristic two-band N-H stretch and an N-H bending mode.[6] This provides a quick and reliable quality check.

Comparative IR Data

Both isomers are expected to show very similar IR spectra.

Vibrational ModeExpected Frequency (cm⁻¹)Expected Appearance
N-H Stretch (asymmetric & symmetric) 3400 - 3250Two distinct, medium-intensity sharp peaks. Characteristic of a primary amine.[6]
N-H Bend (Scissoring) 1650 - 1580A medium to strong intensity peak.[6]
C-N Stretch (Aromatic) 1335 - 1250A strong intensity peak.[6]
C-Br / C-Cl Stretches < 800In the fingerprint region; difficult to assign definitively.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory.

  • Method Parameters:

    • Scan Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum. The instrument software will automatically generate the absorbance spectrum.

Visualizations: Workflow and Logic

The following diagrams illustrate the logical workflow for differentiating the isomers.

G cluster_0 Spectroscopic Analysis Workflow Sample Isomer Sample MS Mass Spectrometry (HRMS) Sample->MS Confirm Formula & Halogen Count NMR NMR Spectroscopy (13C & 1H) Sample->NMR Map C-Skeleton & Proton Env. IR IR Spectroscopy (FTIR) Sample->IR Confirm Functional Groups Data Data Interpretation MS->Data NMR->Data IR->Data Structure Structure Confirmed Data->Structure

Caption: General workflow for spectroscopic analysis.

G Start Start with Unknown Isomer MS Run HRMS. Is formula C4H2Br2ClN3? Is Br2Cl pattern present? Start->MS NMR13C Run 13C NMR. How many signals? MS->NMR13C Yes Error Inconclusive Data Re-evaluate MS->Error No FourSignals Four Signals Observed NMR13C->FourSignals NMR13C->Error Other # CompareShifts Compare Chemical Shifts FourSignals->CompareShifts IsomerA Isomer A Confirmed (C6-Cl ~146 ppm C5-Br ~122 ppm) CompareShifts->IsomerA IsomerB Isomer B Confirmed (C5-Cl ~145 ppm C6-Br ~123 ppm) CompareShifts->IsomerB

Caption: Decision tree for isomer differentiation.

Conclusion

Distinguishing between constitutional isomers like this compound and its variants is a task that demands a synergistic analytical approach. While Mass Spectrometry provides the foundational confirmation of elemental composition, it cannot resolve positional differences. Infrared Spectroscopy serves as a valuable check for functional group integrity. The definitive differentiation, however, is accomplished through ¹³C NMR spectroscopy . The predictable and significant impact of the halogen substituents on the chemical shifts of the pyrazine ring carbons provides a unique and reliable fingerprint for each isomer. By following the integrated workflow presented in this guide, researchers can achieve unambiguous structural assignment, ensuring the integrity and validity of their scientific findings.

References

  • Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. Bulgarian Chemical Communications. Available at: [Link]

  • Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. (2021-07-15). PMC - NIH. Available at: [Link]

  • Aminopyrazine | C4H5N3. PubChem - NIH. Available at: [Link]

  • Aminopyrazine. NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

  • 2-Amino-3,5-dibromopyrazine: A Versatile Intermediate in Chemical Synthesis. (2025-03-01). Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

  • This compound | C4H2Br2ClN3. PubChem. Available at: [Link]

  • Combination of 1H and 13C NMR Spectroscopy. NMR-Spectroscopy: Processing Strategies. Available at: [Link]

  • IR: amines. University of Calgary. Available at: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. ResearchGate. Available at: [Link]

  • Table S1. 1H and 13C chemical shifts for metabolites in urine and faces at day 35. Semantic Scholar. Available at: [Link]

  • 2-Amino-3,5-dibromopyrazine | C4H3Br2N3. PubChem. Available at: [Link]

  • Mono- and Dihalogenation of 2-Aminopyrazine. Thieme Chemistry. Available at: [Link]

  • 3-Bromo-5-chloropyrazin-2-amine | C4H3BrClN3. PubChem. Available at: [Link]

  • differences & similarities of 1H & 13C NMR spectroscopy. (2022-10-07). YouTube. Available at: [Link]

  • Bromo pattern in Mass Spectrometry. (2023-12-02). YouTube. Available at: [Link]

  • This compound. Heterocyclic Compounds - Crysdot LLC. Available at: [Link]

  • This compound. Chemical Technology Co.,LTD(expird). Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024-11-05). NIH. Available at: [Link]

  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. (2021-02-17). PMC - NIH. Available at: [Link]

  • The oa-TOF mass spectra of the major bromine-containing peaks shown in... ResearchGate. Available at: [Link]

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A Senior Application Scientist's Guide to Catalyst Benchmarking for the Selective Functionalization of 3,5-Dibromo-6-chloropyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide dedicated to the catalytic functionalization of 3,5-Dibromo-6-chloropyrazin-2-amine (I). This highly functionalized pyrazine is a critical building block in the synthesis of high-value compounds, particularly in the pharmaceutical and agrochemical industries.[1][2] Its utility is directly linked to the three halogen atoms, which serve as synthetic handles for diversification via cross-coupling reactions.

However, the presence of two different types of halogens (bromine and chlorine) at distinct positions presents a significant challenge: achieving regioselectivity. The primary goal is to selectively functionalize one position while leaving the others intact for subsequent transformations. This guide provides a comparative analysis of catalytic systems for the most common and synthetically useful cross-coupling reactions, supported by experimental data and detailed protocols to aid researchers in catalyst selection and reaction optimization.

The Core Challenge: Understanding Regioselectivity

The selective functionalization of this compound hinges on the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[3][4] The bond dissociation energy and the electrophilicity of the carbon atom govern the rate of this step.

Generally, the order of reactivity for aryl halides is C–I > C–Br > C–Cl.[3][5] Therefore, we can predict that the C-Br bonds will react preferentially over the C-Cl bond. The pyrazine ring, being a π-deficient heterocycle, further activates the halide positions towards oxidative addition.[6] The electronic environment created by the amino group and the nitrogen atoms of the pyrazine ring can also influence the reactivity of the adjacent C5-Br versus the C3-Br bond, though typically the C-Br bonds are significantly more reactive than the C-Cl bond.

Benchmarking Catalysts for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming C-C bonds.[4] For a substrate like I , the primary objective is to achieve mono-arylation at one of the bromine positions with high selectivity.

Expertise & Experience: The choice of catalyst, ligand, base, and solvent are all critical variables that can be tuned to control selectivity. Bulky, electron-rich phosphine ligands are often essential for promoting the challenging oxidative addition of less reactive halides and facilitating the final reductive elimination step.[7] The base plays a crucial role in the transmetalation step, activating the boronic acid.[4]

Below is a comparative table of catalyst systems for the Suzuki-Miyaura coupling of polyhalogenated heterocycles, which serves as a strong starting point for optimizing reactions with compound I .

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)Selectivity
1 Pd(PPh₃)₄ (5%)-Na₂CO₃ (2)Toluene/H₂O9012Moderate-GoodGood (Br vs. Cl)
2 PdCl₂(dppf) (3%)-K₂CO₃ (2)Dioxane/H₂O1008Good-ExcellentExcellent (Br vs. Cl)
3 Pd₂(dba)₃ (2%)SPhos (4%)K₃PO₄ (2.5)2-MeTHF806ExcellentExcellent (Br vs. Cl)
4 CataCXium A Pd G3 (2%)-Cs₂CO₃ (2)Dioxane/H₂O8010ExcellentExcellent (Br vs. Cl)[8]
Recommended Protocol: Selective Mono-Arylation via Suzuki-Miyaura Coupling

This protocol is optimized for achieving high selectivity for the more reactive C-Br bonds over the C-Cl bond.

Materials:

  • This compound (I ) (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Seal the flask, and evacuate and backfill with argon or nitrogen three times.[7]

  • Add Pd₂(dba)₃ and SPhos to the flask under the inert atmosphere.

  • Add degassed 2-MeTHF via syringe. The typical concentration is between 0.1 M and 0.5 M.[7]

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product.

Benchmarking Catalysts for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds, allowing the introduction of a wide variety of amines onto an aromatic core.[10][11] As with the Suzuki coupling, selectivity is paramount. The reaction generally requires a strong, non-nucleophilic base and a specialized ligand to facilitate the coupling.

Expertise & Experience: The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[12] The choice of ligand is critical; bulky biarylphosphine ligands (e.g., BINAP, XantPhos) are known to accelerate the reductive elimination step and prevent catalyst decomposition.[10][13] The base, typically a sterically hindered alkoxide like sodium tert-butoxide (NaOtBu), is crucial for deprotonating the amine in the catalytic cycle.[14]

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)Selectivity
1 Pd₂(dba)₃ (2%)BINAP (3%)NaOtBu (1.5)Toluene1004-8GoodExcellent (Br vs. Cl)[14]
2 Pd(OAc)₂ (2%)XantPhos (4%)Cs₂CO₃ (2)Dioxane11012Good-ExcellentExcellent (Br vs. Cl)
3 "XantPhos Pd G3" (5%)-DBU (2)MeCN/PhMe1401Good (Flow)Good (Br vs. Cl)[13]
4 Pd₂(dba)₃ (2%)BrettPhos (3%)LiHMDS (1.5)THF806-10ExcellentExcellent (Br vs. Cl)
Recommended Protocol: Selective Mono-Amination via Buchwald-Hartwig Coupling

This protocol is designed for the selective C-N bond formation at a C-Br position.

Materials:

  • This compound (I ) (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • BINAP (0.03 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOtBu, Pd₂(dba)₃, and BINAP to a dry Schlenk flask with a stir bar.

  • Add anhydrous toluene, followed by the amine and then the this compound.

  • Seal the flask and heat the mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by silica gel chromatography.

Visualizing the Workflow and Mechanism

To streamline the process of catalyst selection and understand the underlying chemistry, the following diagrams are provided.

Catalyst_Selection_Workflow cluster_start Project Goal Definition cluster_reaction Reaction Type cluster_suzuki Suzuki-Miyaura Path cluster_buchwald Buchwald-Hartwig Path cluster_end Execution & Analysis Start Identify Target Transformation (e.g., C-C or C-N bond) ReactionType Select Reaction Type Start->ReactionType Suzuki Suzuki Coupling (Boronic Acid) ReactionType->Suzuki C-C Bond Buchwald Buchwald-Hartwig (Amine) ReactionType->Buchwald C-N Bond Suzuki_Catalyst Select Catalyst: - Pd₂(dba)₃ / SPhos - PdCl₂(dppf) Suzuki->Suzuki_Catalyst Suzuki_Base Select Base: - K₃PO₄ - Cs₂CO₃ Suzuki_Catalyst->Suzuki_Base Optimization Run Small-Scale Optimization Suzuki_Base->Optimization Buchwald_Catalyst Select Catalyst: - Pd₂(dba)₃ / BINAP - Pd(OAc)₂ / XantPhos Buchwald->Buchwald_Catalyst Buchwald_Base Select Base: - NaOtBu - LiHMDS Buchwald_Catalyst->Buchwald_Base Buchwald_Base->Optimization ScaleUp Scale-Up & Product Isolation Optimization->ScaleUp

Caption: Catalyst selection workflow for functionalizing the target molecule.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)L₂-Br Pd0->OA Oxidative Addition Trans Ar-Pd(II)L₂-R' OA->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-R' Trans->Product ArBr Ar-Br (Substrate I) ArBr->OA Boronic R'-B(OH)₂ Boronic->Trans Base Base (e.g., K₃PO₄) Base->Trans

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Concluding Remarks

The selective functionalization of this compound is a readily achievable goal with modern palladium catalysis. The key to success lies in leveraging the inherent reactivity difference between C-Br and C-Cl bonds. For both Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems employing bulky, electron-rich phosphine ligands demonstrate superior performance in terms of yield and selectivity. The protocols and comparative data provided herein should serve as a robust starting point for any researcher looking to explore the rich chemistry of this valuable synthetic intermediate.

References

  • Ewers, C. L. J., et al. (2019). Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. Available at: [Link]

  • Powers, K. M., & Sanford, M. S. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH. Available at: [Link]

  • So, C. M., et al. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Organic Letters - ACS Publications. Available at: [Link]

  • Ewers, C. L. J., et al. (2019). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Semantic Scholar. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews - ACS Publications. Available at: [Link]

  • PubChem. This compound. PubChem. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. ResearchGate. Available at: [Link]

  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. J&K Scientific LLC. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. (2023). Sonogashira coupling. Wikipedia. Available at: [Link]

  • Google Patents. (2018). CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine. Google Patents.
  • Organic Chemistry Portal. (2021). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Google Patents. (1995). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. Google Patents.
  • Crysdot LLC. This compound. Crysdot LLC. Available at: [Link]

  • Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Rasool, N., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. Available at: [Link]

  • Gonzalez-Bobes, F., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. Available at: [Link]

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Safety Operating Guide

Navigating the Disposal of 3,5-Dibromo-6-chloropyrazin-2-amine: A Comprehensive Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical reagents is a cornerstone of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, procedural framework for the safe handling and disposal of 3,5-Dibromo-6-chloropyrazin-2-amine, a halogenated heterocyclic amine. Adherence to these protocols is essential for mitigating potential hazards and ensuring a safe and compliant laboratory environment.

Hazard Identification and Immediate Safety Precautions

This compound is a hazardous substance that requires careful handling. Understanding its specific hazards is the first step in ensuring safe disposal.

Globally Harmonized System (GHS) Classification:

Hazard StatementCodeDescription
Harmful if swallowedH302Ingestion of this chemical can cause significant health issues.
Causes skin irritationH315Direct contact with the skin can lead to irritation and inflammation.
Causes serious eye irritationH319Contact with the eyes can result in serious damage.
May cause respiratory irritationH335Inhalation of dust or fumes may irritate the respiratory tract.

Given these hazards, all handling and disposal procedures must be conducted with the appropriate Personal Protective Equipment (PPE) to prevent exposure.

Personal Protective Equipment (PPE) and Safe Handling

OSHA mandates the use of PPE to minimize exposure to chemical hazards.[1][2] The following PPE is required when handling this compound:

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat or other protective clothing.Prevents skin contact, which can cause irritation. The choice of glove material should be based on the specific chemical resistance data.[4]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.Recommended if handling large quantities or if there is a risk of generating dust, to prevent respiratory tract irritation.[3]

All work with this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[4]

Spill and Accidental Release Procedures

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate non-essential personnel from the spill area.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full PPE as outlined in the previous section.

  • Contain the Spill: Prevent the further spread of the material. For solid spills, avoid generating dust.

  • Cleanup:

    • Solid Spills: Carefully sweep or shovel the spilled material into a suitable, labeled container for hazardous waste disposal.

    • Liquid Spills (if dissolved): Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled hazardous waste container.

  • Decontaminate: Thoroughly clean the spill area with an appropriate solvent, followed by a wash with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (e.g., absorbent pads, contaminated gloves) must be treated as hazardous waste and placed in the designated hazardous waste container.

Waste Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed and certified hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Disposal Workflow Diagram:

Sources

A Senior Application Scientist's Guide to Handling 3,5-Dibromo-6-chloropyrazin-2-amine: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel heterocyclic compounds like 3,5-Dibromo-6-chloropyrazin-2-amine is fundamental to innovation. However, the potential of these molecules is intrinsically linked to our ability to handle them with the utmost safety and precision. This guide provides an in-depth operational plan for the safe handling of this compound, moving beyond a simple checklist to instill a deep understanding of the causality behind each safety protocol. Our goal is to build a self-validating system of safety that protects both the researcher and the integrity of the experiment.

Hazard Assessment: The 'Why' Behind the Protection

Understanding the specific risks associated with this compound is the critical first step in developing a robust safety plan. The Globally Harmonized System (GHS) provides a clear framework for this assessment.

Table 1: GHS Hazard Profile for this compound

Hazard Statement GHS Classification Implication in the Laboratory
H302: Harmful if swallowed Acute Toxicity, Oral (Category 4) Accidental ingestion via contaminated hands or materials can lead to acute health effects. Strict hygiene is paramount.[1]
H315: Causes skin irritation Skin Corrosion/Irritation (Category 2) Direct contact with the skin can cause irritation, redness, or dermatitis.[1][2]
H319: Causes serious eye irritation Serious Eye Damage/Eye Irritation (Category 2A) Exposure to dust or splashes can result in significant and potentially painful eye irritation.[1][2]

| H335: May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) | Inhalation of the dust can irritate the respiratory tract, leading to coughing and discomfort.[1][2] |

These classifications dictate that our primary goals are to prevent ingestion, inhalation, and contact with skin and eyes.

The First Line of Defense: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary methods of protection should always be engineering and administrative controls.

  • Engineering Control: All procedures involving the handling of solid this compound, including weighing and transfers, must be performed within a certified chemical fume hood. This is a non-negotiable control to mitigate the respiratory irritation hazard (H335) by containing dust and aerosols at the source.[2][3]

  • Administrative Control: Access to areas where this compound is used should be restricted to trained personnel. Ensure safety showers and eyewash stations are unobstructed and have been recently tested.[4]

Task-Based Personal Protective Equipment (PPE) Selection

The specific PPE required is dictated by the task and the associated risk of exposure. The following table outlines the minimum required PPE for common laboratory operations involving this compound.

Table 2: Task-Specific PPE Requirements

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Storage & Transport (closed containers) Single pair of nitrile gloves. Safety glasses with side shields. Standard lab coat (fully buttoned). Not required if containers remain sealed.
Weighing Solid (in fume hood) Double-gloved with nitrile gloves. Chemical splash goggles.[5] Standard lab coat (fully buttoned). Not required; work is performed in a fume hood.
Preparing Solutions (in fume hood) Double-gloved with nitrile gloves. Chemical splash goggles and a face shield.[6] Chemically resistant apron over a standard lab coat. Not required; work is performed in a fume hood.
Reaction Monitoring & Workup Double-gloved with nitrile gloves. Chemical splash goggles. Standard lab coat (fully buttoned). Not required if the system is closed or vented into a fume hood.

| Large-Scale Operations (>25g) | Consult glove manufacturer's guide for extended contact.[6] Double-glove. | Chemical splash goggles and a face shield. | Disposable, chemically resistant coveralls over scrubs.[7][8] | Not required; work is performed in a fume hood. |

Procedural Guide: A Self-Validating Workflow

Adhering to a strict, logical sequence for donning, handling, and doffing PPE is crucial to prevent cross-contamination and exposure.

Donning PPE: The Staging Process
  • Verify Engineering Controls: Confirm the chemical fume hood has a valid certification and is functioning correctly.

  • Attire: Don long pants and closed-toe shoes.[6]

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Body Protection: Don a lab coat, ensuring it is fully buttoned. If required by the task, add a chemically resistant apron or coveralls.

  • Eye/Face Protection: Don chemical splash goggles. If a splash hazard exists, add a face shield over the goggles.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Handling Operations: Maintaining Containment
  • Weighing: Use a dedicated spatula and weigh paper. Perform the operation in the center of the fume hood to ensure optimal airflow. After weighing, gently tap the spatula and weigh paper to dislodge any remaining powder before disposal.

  • Solution Preparation: Add the solid to the solvent slowly to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature. Keep the vessel covered as much as possible.

Doffing PPE: The Decontamination Sequence

This sequence is designed to be performed at the exit of the work area to contain any potential contamination.

  • Outer Gloves: Remove the outer pair of gloves, peeling them off so they are inside-out. Dispose of them in the designated hazardous waste container.

  • Body Protection: Unbutton and remove the lab coat or apron, folding the contaminated outer surface inward. Hang it in its designated location or dispose of it if it is single-use.

  • Face/Eye Protection: Remove the face shield (if used), followed by the goggles. Clean and store them according to lab protocol.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside-out. Dispose of them in the hazardous waste container.

  • Hygiene: Wash hands thoroughly with soap and water.[4]

Visualization: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE ensemble for any given task involving this compound.

PPE_Selection_Workflow start Define Task (e.g., Weighing, Solution Prep) is_solid Handling Solid Powder? start->is_solid fume_hood MANDATORY: Use Certified Chemical Fume Hood is_solid->fume_hood Yes splash_risk Splash or Aerosol Risk? is_solid->splash_risk No (Solution) fume_hood->splash_risk eye_protection Select Eye/Face Protection splash_risk->eye_protection Assess goggles Chemical Splash Goggles eye_protection->goggles Low Risk face_shield Goggles + Face Shield eye_protection->face_shield High Risk body_protection Select Body Protection goggles->body_protection face_shield->body_protection lab_coat Lab Coat body_protection->lab_coat Low Volume apron Lab Coat + Chemical Apron body_protection->apron High Volume / Splash Risk gloves Select Hand Protection: Double Nitrile Gloves lab_coat->gloves apron->gloves end_ppe Final PPE Ensemble Assembled gloves->end_ppe

Caption: PPE selection workflow for handling this compound.

Emergency Preparedness and Disposal

Spill Management

For a small spill (<1 g) inside a chemical fume hood:

  • Ensure your PPE is intact. Alert others in the immediate area.

  • Gently cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pad).

  • Carefully wet the absorbent material with a suitable solvent like isopropanol to prevent dust generation.

  • Using forceps, carefully collect the absorbent material and any contaminated items.

  • Place all collected materials into a labeled, sealed hazardous waste container.

  • Decontaminate the spill area with a cloth dampened with isopropanol, followed by soap and water. Place the cleaning materials in the hazardous waste container.

Waste Disposal
  • Solid Waste: All disposable items contaminated with this compound (gloves, weigh paper, absorbent pads) must be placed in a clearly labeled, sealed hazardous chemical waste container.

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a labeled hazardous waste container for halogenated organic waste. Do not pour any amount down the drain.

By integrating this comprehensive safety framework into your daily laboratory operations, you establish a culture of safety that is both robust and intuitive. This approach ensures that your focus remains on the science, confident in the knowledge that all necessary precautions are not just being followed, but are also deeply understood.

References

  • Crysdot LLC. This compound. [Link]

  • PubChem. This compound. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]

  • Storemasta. Examples of PPE for Various Dangerous Goods Classes. [Link]

  • PubChem. 3-Bromo-5-chloropyrazin-2-amine. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

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×

Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dibromo-6-chloropyrazin-2-amine
Reactant of Route 2
Reactant of Route 2
3,5-Dibromo-6-chloropyrazin-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.